Tradipitant
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
| Record name | Tradipitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
| Record name | Tradipitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tradipitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tradipitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tradipitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRADIPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tradipitant's Antagonism of the NK1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tradipitant (VLY-686) is a potent and selective, orally available small molecule antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a wide array of physiological processes, including nausea, vomiting, pain, and inflammation. By competitively blocking the binding of Substance P, this compound modulates these downstream signaling pathways. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, with a focus on its NK1 receptor antagonist activity. Detailed experimental protocols for key in vitro assays are provided, along with a summary of available quantitative data from clinical trials in various indications.
Introduction
The tachykinin family of neuropeptides, which includes Substance P, neurokinin A, and neurokinin B, exerts its biological effects through interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. Substance P displays the highest affinity for the NK1 receptor. The Substance P/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is involved in the pathophysiology of numerous disorders, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), gastroparesis, atopic dermatitis, and motion sickness.[1][2][3]
This compound has been investigated in multiple clinical trials for its therapeutic potential in several of these conditions. This document serves as a technical resource, consolidating the available data on this compound's interaction with the NK1 receptor and its clinical effects.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor. By occupying the receptor's binding site, it prevents the endogenous ligand, Substance P, from initiating the downstream signaling cascade.[2] This blockade mitigates the physiological responses mediated by the Substance P/NK1 pathway, such as the induction of emesis, transmission of nociceptive signals, and promotion of neurogenic inflammation.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a Gq-coupled GPCR, triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators.
Preclinical Pharmacology
While specific quantitative data on the binding affinity (Ki) and selectivity of this compound for the human NK1 receptor are not extensively available in the public domain, it has been consistently described as a "highly selective" antagonist.[4] Preclinical studies have demonstrated its ability to achieve high receptor occupancy in the brain. For instance, a steady-state dosing of 100 mg daily has been shown to result in 93 ± 4% receptor occupancy in the human frontal cortex.[4]
Data Presentation
Due to the limited availability of specific preclinical binding and functional data in publicly accessible literature, a comprehensive quantitative table cannot be constructed at this time. It is recommended to consult non-public regulatory filings or direct communications with the manufacturer for detailed preclinical pharmacological data.
Clinical Pharmacology
This compound has been evaluated in numerous clinical trials across a range of indications, demonstrating its potential to alleviate symptoms associated with conditions driven by Substance P-mediated pathways.
Data Presentation
The following tables summarize the key quantitative outcomes from clinical trials of this compound.
Table 1: this compound in Gastroparesis
| Clinical Trial Phase | Primary Endpoint | This compound (85 mg BID) | Placebo | p-value | Reference |
| Phase II | Change in Nausea Score (0-5 scale) from baseline at 4 weeks | -1.25 | -0.73 | 0.0099 | [5][6] |
| Phase II | Nausea-Free Days | 28.8% increase | 15.0% increase | 0.016 | [5][6] |
| Phase II | Improvement in Total GCSI Score | -0.96 | -0.58 | 0.022 | [5] |
| Phase III | Change in Nausea Severity from baseline at 12 weeks | Not statistically significant vs. placebo | Not statistically significant vs. placebo | 0.741 | [7] |
Table 2: this compound in Motion Sickness
| Clinical Trial Phase | Primary Endpoint | This compound (170 mg) | This compound (85 mg) | Placebo | p-value | Reference |
| Phase III (Motion Syros) | % Vomiting | 18.3% | 19.5% | 44.3% | <0.0001 for both doses | [8][9] |
| Phase II (Motion Sifnos) | % Vomiting | 17.5% | - | 39.7% | 0.0039 | [2] |
| Phase II (Motion Sifnos, Rough Seas) | % Vomiting | 15.8% | - | 72.2% | 0.0009 | [2] |
| Phase III (Motion Serifos) | % Vomiting | Reduced risk by >70% vs. placebo | Reduced risk by >50% vs. placebo | - | Not specified | [10] |
| Phase III (Motion Serifos) | % Severe Nausea and Vomiting | 13.3% | 13.3% | 33% | Not specified | [10] |
Table 3: this compound in Atopic Dermatitis
| Clinical Trial Phase | Population | Primary Endpoint | This compound (85 mg BID) | Placebo | p-value | Reference |
| Phase III (EPIONE) | Overall (Mild to Severe) | Reduction in Pruritus (WI-NRS) | Numerical benefit, not statistically significant | - | 0.567 | [1] |
| Phase III (EPIONE) | Mild AD | Reduction in Pruritus (WI-NRS) | -1.6 | - | 0.015 | [1] |
| Phase III (EPIONE) | Mild AD | Responder Rate (>4 point improvement in WI-NRS) | 72.5% | 33.3% | Not specified | [11] |
| Phase II | - | Improvement in Worst Itch VAS | Statistically significant improvement | - | 0.019 | [12][13] |
| Phase II | - | Improvement in Total SCORAD | Statistically significant improvement | - | 0.008 | [12][13] |
| Phase II | - | Improvement in Objective SCORAD | Statistically significant improvement | - | 0.005 | [12][13] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used in the characterization of NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
References
- 1. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. The Neurokinin 1 Receptor Antagonist, Ezlopitant, Reduces Appetitive Responding for Sucrose and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Clinical Development [gastro.vandapharma.com]
- 10. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanda Pharmaceuticals Accepts FDA Opportunity for a Hearing on New Drug Application for this compound in Gastroparesis [prnewswire.com]
- 12. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
An In-depth Technical Guide to Substance P Signaling Pathways and the NK1 Receptor Antagonist, Tradipitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a critical mediator in a diverse array of physiological and pathophysiological processes.[1][2] Its functions are primarily mediated through the high-affinity G-protein coupled neurokinin-1 receptor (NK1R).[1][2] The SP/NK1R signaling system is a key player in pain transmission, inflammation, and the regulation of mood and emesis.[1][3] Given its central role in these pathways, the NK1R has emerged as a promising therapeutic target for a variety of clinical conditions.
Tradipitant (VLY-686) is a potent and selective small molecule antagonist of the NK1R currently under development by Vanda Pharmaceuticals.[4][5] It is being investigated for the treatment of gastroparesis, motion sickness, and atopic dermatitis.[4][5] This technical guide provides a comprehensive overview of the Substance P signaling pathways and the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Substance P and the Neurokinin-1 Receptor
Substance P is an eleven-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is widely distributed throughout the central and peripheral nervous systems.[3][6] The biological effects of Substance P are primarily mediated by its interaction with the NK1R, a member of the tachykinin receptor subfamily of GPCRs.[1] The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events.[1] Following binding, the SP-NK1R complex is internalized via a clathrin-dependent mechanism into endosomes, where Substance P is degraded and the NK1R is recycled back to the cell surface.[1]
Substance P/NK1R Signaling Pathways
The activation of the NK1R by Substance P is known to engage multiple G-protein-mediated signaling cascades, leading to a diverse range of cellular responses. The primary signaling pathway involves the coupling of the NK1R to the Gq/11 family of G-proteins. However, evidence also suggests coupling to Gs and potentially other G-proteins, leading to a complex and nuanced signaling network.
Gq/11-Mediated Signaling
The canonical signaling pathway for the NK1R involves its coupling to Gq/11 G-proteins. This initiates a well-characterized cascade of events:
-
Phospholipase C (PLC) Activation: Upon Substance P binding, the activated Gαq subunit stimulates phospholipase C (PLC).[2]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[7]
-
Downstream Effector Activation: Activated PKC phosphorylates a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 and p38.[5][8] This can ultimately lead to the activation of transcription factors like NF-κB, which regulate the expression of genes involved in inflammation and other cellular responses.[8]
Gs-Mediated Signaling
In addition to Gq/11 coupling, the NK1R has been shown to couple to Gs G-proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[9][10]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).
-
Downstream Effects: PKA can then phosphorylate various cellular proteins, leading to a range of physiological responses.
This compound: A Neurokinin-1 Receptor Antagonist
This compound is a selective antagonist of the NK1R, meaning it binds to the receptor and blocks the effects of Substance P.[4][5] By inhibiting the SP/NK1R signaling pathways, this compound can modulate processes such as nausea, vomiting, and neurogenic inflammation.[5]
Quantitative Data for this compound
Table 1: Summary of Phase II and Phase III Clinical Trial Data for this compound in Gastroparesis
| Study Phase | Number of Patients | Dosage | Primary Endpoint | Key Findings | Reference |
| Phase II | 152 | 85 mg twice daily | Change in nausea score at Week 4 | Significant decrease in nausea score (-1.2 vs -0.7 for placebo, p=0.0099); Significant increase in nausea-free days (28.8% vs 15.0% for placebo, p=0.0160). | [8][11] |
| Phase III | 201 | 85 mg twice daily | Change in nausea severity at Week 12 | The primary endpoint was not met in the intent-to-treat population. However, post-hoc analyses showed significant improvements in nausea in patients with higher blood levels of this compound. | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize Substance P signaling and the effects of NK1R antagonists like this compound.
NK1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NK1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (hNK1R).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled NK1R ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NK1R antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Calcium Imaging Assay for NK1R Activation
This assay measures the increase in intracellular calcium concentration following NK1R activation, a key event in Gq/11 signaling.[10][14]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the NK1R (e.g., HEK293 or CHO cells) onto glass-bottom dishes or 96-well imaging plates.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Fluorescent Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the dye-loading solution at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.
-
Wash the cells with fresh buffer to remove extracellular dye.
-
-
Compound Addition and Imaging:
-
For antagonist studies, pre-incubate the cells with this compound or vehicle for a specified time.
-
Place the plate on a fluorescence microscope or a plate reader equipped with a liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add Substance P to stimulate the NK1R and initiate a calcium response.
-
Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.
-
Quantify the peak response and the area under the curve for each well.
-
For antagonist studies, generate dose-response curves to determine the IC50 of this compound.
-
cAMP Accumulation Assay
This assay measures the production of cyclic AMP, the second messenger in the Gs-mediated signaling pathway.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the NK1R in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
For antagonist studies, add varying concentrations of this compound.
-
Stimulate the cells with Substance P for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples from the standard curve.
-
Plot the cAMP concentration as a function of the agonist or antagonist concentration to determine EC50 or IC50 values.
-
NK1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the NK1 receptor.[4][6][15][16][17]
Protocol:
-
Cell Line and Reagents:
-
Use a cell line stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) or use an antibody against an extracellular epitope of the receptor.
-
Substance P is used as the agonist.
-
-
Experimental Procedure:
-
Plate the cells on glass coverslips or in imaging plates.
-
Treat the cells with Substance P at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Fix the cells with paraformaldehyde.
-
If using an antibody, permeabilize the cells and incubate with a primary antibody against the NK1R, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
In unstimulated cells, the fluorescence will be localized to the plasma membrane. Upon stimulation with Substance P, the fluorescence will appear in intracellular vesicles (endosomes).
-
Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.
-
Conclusion
The Substance P/NK1R signaling pathway is a complex network that plays a crucial role in a multitude of physiological processes. Its dysregulation is implicated in various diseases, making the NK1R a valuable therapeutic target. This compound, as a selective NK1R antagonist, holds significant promise for the treatment of conditions such as gastroparesis by effectively blocking the actions of Substance P. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important signaling system and the development of novel NK1R-targeted therapeutics.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. gastro.vandapharma.com [gastro.vandapharma.com]
- 4. innoprot.com [innoprot.com]
- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. drugs.com [drugs.com]
- 12. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tradipitant: A Technical Guide to a Neurokinin-1 Receptor Antagonist for Neurogenic Inflammation Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurogenic inflammation, a process driven by the release of neuropeptides from sensory nerve endings, is a key pathological component of numerous inflammatory, gastrointestinal, and dermatological disorders. A primary mediator of this process is Substance P (SP), which exerts its effects through the neurokinin-1 receptor (NK1R). Tradipitant (formerly LY686017 and VLY-686) is a potent, selective, small-molecule antagonist of the NK1R. By blocking the SP/NK1R signaling axis, this compound offers a targeted mechanism to mitigate the downstream effects of neurogenic inflammation, including vasodilation, plasma extravasation, immune cell activation, and the perception of pain and itch. This technical guide provides an in-depth overview of this compound, its mechanism of action, the underlying signaling pathways in neurogenic inflammation, quantitative preclinical and clinical data, and detailed experimental protocols relevant to its study.
The Role of Substance P and the NK1 Receptor in Neurogenic Inflammation
Neurogenic inflammation is initiated by the activation of primary sensory neurons, leading to the release of neuropeptides, most notably Substance P and calcitonin gene-related peptide (CGRP).[1][2] SP, an 11-amino acid neuropeptide, is a principal driver of this inflammatory cascade.[3][4]
Upon its release from peripheral nerve terminals in tissues like the skin, gut, and airways, SP binds to the NK1R, a G protein-coupled receptor (GPCR) located on the surface of various cell types, including endothelial cells, mast cells, and immune cells.[3][5] This ligand-receptor interaction triggers a cascade of inflammatory events:
-
Vasodilation and Plasma Extravasation: SP binding to NK1R on endothelial cells induces potent vasodilation and increases vascular permeability, leading to plasma leakage into the surrounding tissue (edema).[4]
-
Immune Cell Modulation: SP acts as a chemoattractant for immune cells and modulates their function. For example, it can induce mast cell degranulation, releasing histamine (B1213489) and other pro-inflammatory mediators, and regulate the migration and cytokine production of lymphocytes and dendritic cells.[6]
-
Pain and Pruritus Transmission: SP is a key neurotransmitter in pathways that transmit noxious stimuli (pain) and pruritus (itch) to the central nervous system.[4][7]
Given its central role in these processes, the inhibition of the SP/NK1R pathway is a compelling therapeutic strategy for conditions with a neurogenic inflammatory component.
Mechanism of Action of this compound
This compound is a highly selective, competitive antagonist of the human NK1 receptor.[3][8] Its mechanism of action involves binding to the NK1R and preventing the binding of Substance P.[5] This blockade inhibits the downstream signaling cascades that would normally be initiated by SP, thereby preventing or reducing the physiological responses associated with neurogenic inflammation.[8] The therapeutic potential of this compound has been explored in several conditions where the SP/NK1R pathway is implicated, including gastroparesis, atopic dermatitis, and motion sickness.[8][9]
Signaling Pathways
The binding of Substance P to the NK1R initiates intracellular signaling through the activation of G proteins, primarily Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] Depending on the cell type, the NK1R can also couple to other pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and inflammatory responses. This compound blocks the initiation of these cascades by preventing the initial ligand-receptor binding event.
Quantitative Data
While specific in vitro binding affinity (Ki) and functional inhibition (IC50) values for this compound are not publicly available in the peer-reviewed literature, its high potency is demonstrated by in vivo human receptor occupancy studies and clinical efficacy data. Potent and selective NK1R antagonists typically exhibit Ki and IC50 values in the low nanomolar to sub-nanomolar range.
Preclinical & Pharmacodynamic Data
The key pharmacodynamic property measured for this compound is its ability to occupy NK1 receptors in the brain, which was assessed using Positron Emission Tomography (PET) in healthy volunteers.
Table 1: this compound (LY686017) NK1 Receptor Occupancy in Humans
| Daily Dose (28 days) | Mean NK1 Receptor Occupancy (Frontal Cortex) | Reference |
|---|---|---|
| 1 mg | 25% | [8] |
| 100 mg | 93% (± 4%) |[3][8] |
Clinical Efficacy Data
This compound has been evaluated in multiple clinical trials for conditions associated with neurogenic inflammation and NK1R pathway activation.
Table 2: Clinical Trial Efficacy Data for this compound in Gastroparesis
| Study Phase | N | Treatment | Duration | Primary Endpoint (Nausea Score Change) | Key Secondary Endpoints | Reference(s) |
|---|---|---|---|---|---|---|
| Phase 2 | 152 | This compound 85 mg BID vs. Placebo | 4 Weeks | -1.2 vs. -0.7 (Placebo); p=0.0099 | 28.8% vs. 15.0% (Placebo) increase in nausea-free days; p=0.016 | [10] |
| Phase 3 | 201 | This compound 85 mg BID vs. Placebo | 12 Weeks | Not met in ITT population (p=0.741) | Post-hoc analysis showed significant improvement with adequate drug exposure. | [6][7] |
Nausea score measured on a 0-5 Likert scale.
Table 3: Clinical Trial Efficacy Data for this compound in Atopic Dermatitis (Chronic Pruritus)
| Study Phase | N | Treatment | Duration | Primary Endpoint (Itch Score) | Key Secondary Endpoints | Reference(s) |
|---|---|---|---|---|---|---|
| Phase 2 | 168 | This compound 85 mg BID vs. Placebo | 8 Weeks | Improvement not significant on Average Itch VAS | Significant improvement on Worst Itch VAS (p=0.019 ) | Vanda Press Release, 2017 |
| Phase 2 (Proof of Concept) | 69 | This compound 100 mg QD vs. Placebo | 4 Weeks | No statistical difference from placebo due to high placebo effect. | Higher drug concentrations associated with higher efficacy. | Vanda Press Release, 2015 |
Itch score measured on a Visual Analog Scale (VAS).
Experimental Protocols
The characterization of an NK1R antagonist like this compound involves a suite of standardized preclinical assays. Below are representative protocols for key experiments.
Protocol: Competitive Radioligand Binding Assay for NK1R
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human NK1R.
-
Radioligand: [³H]-Substance P or other high-affinity radiolabeled NK1R antagonist.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NK1R antagonist (e.g., Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add components in the following order:
-
Assay Buffer (for total binding wells).
-
Non-specific binding control (for non-specific binding wells).
-
Serial dilutions of this compound (for competition wells).
-
-
Add Radioligand: Add the radioligand to all wells at a final concentration near its Kd (e.g., 0.5 nM [³H]-SP).
-
Add Membranes: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using the filtration manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (counts per minute, CPM) for each filter disc using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Clinical Development [gastro.vandapharma.com]
- 10. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tradipitant's Effect on Motion Sickness: A Technical Whitepaper for Researchers
Executive Summary
Motion sickness, a common and debilitating condition, presents a significant challenge for both the general public and professionals in various fields. Current treatments are often limited by incomplete efficacy and undesirable side effects. Tradipitant (VLY-686), a novel, potent, and selective neurokinin-1 (NK1) receptor antagonist, has emerged as a promising therapeutic candidate for the prevention and treatment of motion sickness. This technical guide provides a comprehensive overview of the mechanism of action of NK1 receptor antagonists in motion sickness, discusses relevant animal models, and presents a detailed analysis of the robust human clinical trial data for this compound. While specific preclinical data on this compound in animal models of motion sickness is not extensively available in the public domain, this paper will extrapolate from the broader class of NK1 receptor antagonists and thoroughly examine the compelling clinical evidence of this compound's efficacy.
The Role of the Neurokinin-1 Receptor in Motion Sickness
Motion sickness is triggered by a sensory mismatch between the visual, vestibular, and somatosensory systems. This sensory conflict leads to the activation of neural pathways that culminate in the characteristic symptoms of nausea and vomiting. The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are key players in the emetic reflex pathway.
NK1 receptors are highly expressed in critical areas of the central and peripheral nervous systems involved in nausea and vomiting, including the nucleus tractus solitarius (NTS) and the area postrema in the brainstem, as well as in the gastrointestinal tract.[1] Substance P, released in response to emetic stimuli, binds to these NK1 receptors, initiating a signaling cascade that leads to the sensations of nausea and the act of vomiting.
This compound, as a selective NK1 receptor antagonist, competitively blocks the binding of Substance P to the NK1 receptor.[2] This action is believed to be the primary mechanism by which it mitigates the symptoms of motion sickness. By inhibiting this key signaling pathway, this compound has the potential to prevent the core symptoms of motion sickness without causing the significant sedative or anticholinergic side effects associated with currently available treatments.[2][3]
Figure 1: Signaling pathway of motion sickness and the mechanism of action of this compound.
Animal Models for Studying Motion Sickness
The study of motion sickness in non-human subjects necessitates the use of animal models that exhibit analogous physiological and behavioral responses.
Emesis-Capable Models
Species such as dogs and cats, which are capable of vomiting, have been instrumental in the development of anti-emetic drugs. For instance, the NK1 receptor antagonist maropitant is approved for the prevention of vomiting due to motion sickness in these animals.[4]
Rodent Models: Pica Behavior
Rodents, while incapable of vomiting, exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, in response to motion-induced nausea. This behavior is considered a reliable surrogate for emesis in preclinical studies of anti-nausea and anti-emetic agents. While specific studies on this compound using this model are not publicly available, the pica model is a standard for evaluating the efficacy of compounds targeting nausea.
Clinical Efficacy of this compound in Motion Sickness: Human Studies
Extensive clinical research has been conducted to evaluate the efficacy and safety of this compound for the prevention of motion sickness in humans. The "Motion Sifnos" and "Motion Serifos" studies, among others, have provided robust evidence of its clinical utility.[1][5]
Summary of Quantitative Data from Human Clinical Trials
The following tables summarize the key quantitative outcomes from pivotal clinical trials of this compound in motion sickness.
Table 1: Incidence of Vomiting in Participants Treated with this compound vs. Placebo
| Study | Treatment Group | Dose | Incidence of Vomiting (%) | p-value vs. Placebo |
| Motion Sifnos[1] | This compound | 170 mg | 17.5 | 0.0039 |
| Placebo | - | 39.7 | - | |
| Motion Sifnos (Rough Seas)[1] | This compound | 170 mg | 15.79 | 0.0009 |
| Placebo | - | 72.22 | - | |
| Motion Serifos[5] | This compound | 170 mg | 10.4 | <0.0001 |
| This compound | 85 mg | 18.3 | 0.0014 | |
| Placebo | - | 37.7 | - |
Table 2: Effect of this compound on Motion Sickness Severity Scores (MSSS)
| Study | Treatment Group | Dose | Mean MSSS | p-value vs. Placebo |
| Motion Sifnos (Rough Seas)[1] | This compound | 170 mg | 3.19 | 0.0235 |
| Placebo | - | 4.57 | - |
Table 3: Incidence of Severe Nausea and Vomiting
| Study | Treatment Group | Incidence of Severe Nausea and Vomiting (%) | p-value vs. Placebo |
| Motion Serifos[5] | This compound (combined doses) | 13.3 | <0.0001 |
| Placebo | 33.0 | - |
Experimental Protocols for Human Clinical Trials
The human clinical trials for this compound in motion sickness have generally followed a randomized, double-blind, placebo-controlled design.
Figure 2: Experimental workflow for this compound human clinical trials in motion sickness.
Key Methodological Details:
-
Participant Population: Adults with a self-reported history of motion sickness.[6][7]
-
Intervention: Oral administration of this compound (typically 85 mg or 170 mg) or a matching placebo approximately one hour before exposure to motion.[5]
-
Motion Stimulus: Real-world conditions, such as boat trips on the open sea, to induce motion sickness.[1]
-
Outcome Measures: The primary endpoint is typically the incidence of vomiting. Secondary endpoints often include assessments of nausea severity using validated scales like the Motion Sickness Severity Scale (MSSS).[1]
Conclusion
References
- 1. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves symptoms of motion sickness - Medical Conferences [conferences.medicom-publishers.com]
- 3. Frontiers | Motion Syros: this compound effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study [frontiersin.org]
- 4. This compound in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (VLY-686) / Vanda, Eli Lilly [delta.larvol.com]
- 6. Vanda Pharmaceuticals Reports Positive Results from a Second Phase III Study of this compound in Motion Sickness [prnewswire.com]
- 7. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tradipitant for Chronic Pruritus Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tradipitant (VLY-686), a novel Neurokinin-1 (NK-1) receptor antagonist, and its investigation for the treatment of chronic pruritus, particularly in the context of atopic dermatitis (AD). This document synthesizes key findings from clinical trials, details its mechanism of action, and presents experimental protocols and quantitative data in a structured format for research and development professionals.
Core Concept: Mechanism of Action
This compound is a selective antagonist of the Neurokinin-1 (NK-1) receptor. Its therapeutic potential in chronic pruritus stems from its ability to inhibit the signaling pathway of Substance P (SP), a neuropeptide deeply implicated in the pathophysiology of itch.[1][2][3]
Substance P and the Itch Pathway:
-
Elevated SP Levels: Patients with atopic dermatitis exhibit elevated levels of SP in both their serum and lesional skin.[1]
-
Neuronal Activation: SP is released from activated sensory neurons and preferentially binds to the NK-1 receptor.[1][2]
-
Cellular Targets: The NK-1 receptor is expressed on various cells involved in the itch cascade, including mast cells, keratinocytes, and both central and peripheral nerve endings.[3][4][5]
-
Neurogenic Inflammation: The binding of SP to the NK-1 receptor triggers a cascade of events leading to neurogenic inflammation, characterized by vasodilation and edema, which clinically manifest as pruritus.[3]
By blocking the NK-1 receptor, this compound aims to interrupt this SP-mediated signaling, thereby reducing the sensation of itch.[1][6]
Signaling Pathway Diagram
References
- 1. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin 1 Receptor Antagonists for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. What is this compound used for? [synapse.patsnap.com]
Tradipitant's Impact on Central Nervous System Disorders: A Technical Guide
Abstract Tradipitant is an investigational small molecule drug that functions as a selective antagonist for the neurokinin-1 (NK-1) receptor.[1][2][3] The NK-1 receptor's endogenous ligand, Substance P, is a neuropeptide deeply involved in the pathophysiology of various central nervous system (CNS) processes, including pain transmission, inflammation, and the emetic reflex.[1][4][5] By blocking the binding of Substance P to the NK-1 receptor, this compound offers a targeted mechanism to modulate these pathways. This technical guide provides a detailed overview of this compound's mechanism of action, a summary of key clinical trial data in CNS-related disorders such as gastroparesis, atopic dermatitis (pruritus), and motion sickness, and the experimental protocols utilized in these pivotal studies. Quantitative data are presented in structured tables for comparative analysis, and core mechanisms and workflows are visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and related therapeutic areas.
The Substance P and Neurokinin-1 Receptor System
The Role of Substance P in the Central Nervous System
Substance P is an 11-amino acid neuropeptide of the tachykinin family, widely distributed throughout the central and peripheral nervous systems.[4][5] In the CNS, it acts as a key neurotransmitter and neuromodulator. It is critically involved in the transmission of nociceptive signals from the periphery to the spinal cord and higher brain centers.[5] Beyond pain, Substance P and its receptor are concentrated in brain regions integral to emotional processing, stress responses, and the regulation of nausea and vomiting, such as the nucleus tractus solitarius and area postrema.[6][7] Its activity can enhance excitatory neurotransmission, particularly by modulating glutamate (B1630785) signaling.[7][8]
The Neurokinin-1 (NK-1) Receptor: Distribution and Function
The biological effects of Substance P are primarily mediated through the high-affinity, G protein-coupled neurokinin-1 receptor (NK-1R).[4][5][6] NK-1R is broadly expressed in the CNS and peripheral tissues.[9][10] In the brain, NK-1Rs are found in the amygdala, hypothalamus, hippocampus, and prefrontal cortex, regions associated with emotion and stress.[7] Peripherally, they are located on endothelial cells, immune cells, and neurons of the enteric nervous system within the gastrointestinal tract.[4][10] Activation of NK-1R initiates downstream signaling cascades, including the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP) pathways, leading to cell-specific physiological responses.[4]
This compound: A Selective NK-1 Receptor Antagonist
Mechanism of Action
This compound is a potent and selective antagonist of the NK-1 receptor.[1][2] It competitively blocks the binding site of Substance P on the receptor, thereby inhibiting the downstream signaling cascades that mediate the neuropeptide's effects.[1][6] This blockade is the basis for its therapeutic potential in mitigating conditions driven by Substance P activity, such as nausea, vomiting, and pruritus.[1] The therapeutic effect in gastroparesis is thought to be dual, involving both a local action on gastric motility and a central action on the brain regions responsible for nausea and vomiting.[2][11]
Pharmacokinetics and Exposure-Response Relationship
Clinical studies have highlighted the importance of drug exposure for therapeutic efficacy. In a Phase 3 trial for gastroparesis, while the primary endpoint was not met in the overall intention-to-treat population, post-hoc analyses revealed that subjects with higher blood concentrations of this compound experienced a statistically significant improvement in nausea severity.[12] This suggests a direct exposure-response relationship is critical for achieving the desired clinical outcome.
Clinical Investigations in Disorders with CNS Manifestations
Gastroparesis
Gastroparesis is a disorder of delayed gastric emptying, with cardinal symptoms of nausea, vomiting, and bloating that are modulated by the gut-brain axis.[2][13] The NK-1R pathway is a key therapeutic target due to its role in central emetic pathways and local gastrointestinal function.
Table 1: Efficacy of this compound in Phase 2 Gastroparesis Trial (4 Weeks)
| Endpoint | This compound (85 mg BID) | Placebo | p-value |
|---|---|---|---|
| ITT Population (n=141) | |||
| Change in Nausea Score | -1.2[11][14] | -0.7[11][14] | 0.0099[11][14] |
| Increase in Nausea-Free Days | 28.8%[11][14] | 15.0%[11][14] | 0.0160[11][14] |
| Subgroup with Baseline Nausea & Vomiting (n=101) | |||
| Change in Nausea Score | -1.4[14][15] | -0.4[14][15] | <0.0001[14][15] |
| Increase in Nausea-Free Days | 32.3%[14][15] | 7.6%[14][15] | 0.0003[14][15] |
| Responder Analyses (ITT) | |||
| >1-point GCSI Improvement | 46.6%[14][15] | 23.5%[14][15] | 0.0053[14][15] |
| Nausea Responders (Score ≤ 1) | 32.9%[14][15] | 11.8%[14][15] | 0.0013[14][15] |
Table 2: Efficacy of this compound in Phase 3 Gastroparesis Trial (12 Weeks)
| Endpoint | This compound (85 mg BID) vs. Placebo | p-value |
|---|---|---|
| Change in Nausea Severity (ITT Population) | Not statistically significant | 0.741[12] |
| Change in Nausea Severity (High Exposure Subgroup) | Statistically significant improvement | Not reported |
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[12][16]
-
Participant Population: Adult patients with a diagnosis of diabetic or idiopathic gastroparesis, with moderate to severe nausea and confirmed delayed gastric emptying.[12][17]
-
Intervention: Patients were randomized to receive either this compound (85 mg, oral) or a matching placebo, twice daily for 12 weeks.[12][16]
-
Primary Outcome Measure: The primary endpoint was the change from baseline to week 12 in the average severity of nausea, as recorded by patients in a daily symptom diary.[12]
-
Secondary Outcome Measures: Secondary endpoints included the change in severity of other core gastroparesis symptoms (e.g., vomiting, bloating), the number of nausea-free days, and overall symptom burden assessed by tools like the Gastroparesis Cardinal Symptom Index (GCSI).[11][16]
Caption: Workflow for the Phase 3 clinical trial of this compound in gastroparesis.
Atopic Dermatitis (Chronic Pruritus)
Chronic pruritus (itch) is a significant symptom of atopic dermatitis (AD), transmitted via neural pathways where Substance P acts as a key signaling molecule.[18] Targeting the NK-1R is a rational approach to disrupting the itch-scratch cycle.
Table 3: Efficacy of this compound in Phase 3 AD Trial (EPIONE)
| Endpoint | This compound | Placebo | p-value |
|---|---|---|---|
| Overall Population | |||
| Primary Endpoint (WI-NRS Change) | Not statistically significant vs. placebo[19] | - | - |
| Mild AD Subgroup (IGA 1-2) |
| >4-point WI-NRS Improvement | 72.5%[19] | 33.3%[19] | Not reported |
Table 4: Efficacy of this compound in Phase 2 AD Trial
| Endpoint | This compound vs. Placebo | p-value |
|---|---|---|
| Worst Itch Visual Analog Scale (VAS) | Significant Improvement[20] | 0.019[20] |
| Total SCORAD Scale | Significant Improvement[20] | 0.008[20] |
| Objective SCORAD Scale | Significant Improvement[20] | 0.005[20] |
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[19]
-
Participant Population: 341 adult patients with mild, moderate, or severe atopic dermatitis experiencing severe pruritus.[19]
-
Intervention: Patients were randomized 1:1 to receive either this compound or placebo for a treatment period of 8 weeks.[19]
-
Primary Outcome Measure: The primary endpoint was the change from baseline to week 8 in the Worst Itch Numeric Rating Scale (WI-NRS).[21]
-
Secondary Outcome Measures: Disease severity was assessed using scales such as the Investigator's Global Assessment (IGA), SCORing Atopic Dermatitis (SCORAD), and the Eczema Area and Severity Index (EASI).[21]
Motion Sickness
Motion sickness is a CNS-mediated response to conflicting sensory inputs. The NK-1R pathway is integral to the brainstem circuits that trigger nausea and vomiting.[22]
Table 5: Efficacy of this compound in Motion Sickness Trial
| Endpoint | This compound (170 mg) | Placebo | p-value |
|---|---|---|---|
| All Sea Conditions | |||
| Incidence of Vomiting | 17.5%[22] | 39.7%[22] | 0.0039[22] |
| Rough Sea Conditions | |||
| Incidence of Vomiting | 15.79%[22] | 72.22%[22] | 0.0009[22] |
| Motion Sickness Severity Score | 3.19[22] | 4.57[22] | 0.0235[22] |
-
Study Design: A randomized, double-blind, placebo-controlled study.[22]
-
Participant Population: 126 healthy adults.[22]
-
Intervention: Participants were randomized 1:1 to a single dose of this compound 170 mg or placebo prior to undergoing boat trips on the ocean designed to induce motion sickness.[22]
-
Outcome Measures: The primary measure was the incidence of vomiting. Symptom severity was assessed every 30 minutes using the Motion Sickness Severity Scale (MSSS).[22]
Caption: Logical pathway of this compound's mechanism in motion sickness.
Core Signaling Pathway and this compound's Point of Intervention
The fundamental mechanism underlying this compound's therapeutic potential across these varied conditions is its interruption of the Substance P/NK-1R signaling pathway. This pathway is a critical component of neuroinflammation, pain and itch signaling, and central emetic reflexes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanda Announces Positive Phase II Study Results for this compound in Patients with Gastroparesis - BioSpace [biospace.com]
- 12. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vanda Reports results from the EPIONE study of this compound in the treatment of Pruritus in Atopic Dermatitis [prnewswire.com]
- 20. Vanda's this compound Improves Itch and Disease Severity in AD Patients - - PracticalDermatology [practicaldermatology.com]
- 21. medrxiv.org [medrxiv.org]
- 22. This compound in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
VLY-686: A Technical Guide to its Basic Research Applications as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLY-686, also known as Tradipitant and formerly as LY686017, is a potent and selective second-generation, orally active antagonist of the neurokinin-1 (NK-1) receptor.[][2][3] The NK-1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and the emetic reflex.[4][5] By blocking the action of Substance P, VLY-686 serves as a valuable tool for dissecting the roles of the NK-1 receptor in various biological systems. This technical guide provides an in-depth overview of the basic research applications of VLY-686, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and experimental protocols.
Mechanism of Action
VLY-686 is a competitive antagonist of the NK-1 receptor, a G-protein coupled receptor (GPCR).[3] It binds to the receptor with high affinity, thereby preventing the binding of Substance P and subsequent downstream signaling cascades.[] This blockade of the Substance P/NK-1 receptor pathway is the fundamental mechanism underlying the pharmacological effects of VLY-686.
Quantitative Data
Preclinical and clinical studies have provided quantitative data on the pharmacological properties of VLY-686.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 0.34 nM | Guinea Pig Brain | [] |
| Maximum Binding Capacity (Bmax) | 31.37 fmoles/mg tissue | Guinea Pig Brain | [] |
| Brain Receptor Occupancy | 25% - 93% | Human (PET study) | [6] |
| Dose for above occupancy | 1 - 100 mg/day | Human (PET study) | [6] |
Signaling Pathways
The antagonism of the NK-1 receptor by VLY-686 modulates several key intracellular signaling pathways that are normally activated by Substance P. Understanding these pathways is crucial for designing and interpreting basic research studies using VLY-686.
Substance P/NK-1 Receptor Signaling Cascade
Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11. This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-regulated kinase (ERK). VLY-686 blocks the initiation of this entire cascade by preventing the initial binding of Substance P.
Experimental Protocols
The following are representative protocols for the use of VLY-686 in basic research settings.
In Vitro Functional Assay: Inhibition of Substance P-Induced Calcium Mobilization
This assay is used to determine the potency of VLY-686 in blocking Substance P-induced increases in intracellular calcium in cells expressing the NK-1 receptor.
Materials:
-
Cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
VLY-686 (this compound)
-
Substance P
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Culture: Culture the NK-1 receptor-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of VLY-686 (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Measurement: Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
Substance P Stimulation: After establishing a stable baseline, add a fixed concentration of Substance P (typically at its EC80 concentration) to all wells.
-
Data Analysis: Measure the peak fluorescence intensity after the addition of Substance P. Normalize the data to the vehicle control. Plot the percentage of inhibition against the concentration of VLY-686 and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Animal Model: Pruritus (Itch) Behavior
VLY-686 has been investigated for its anti-pruritic effects, making it a useful tool to study the role of the NK-1 receptor in itch.[7][8]
Animal Model:
-
A common model involves inducing itch in mice by intradermal injection of Substance P or other pruritogens.
Methodology:
-
Acclimation: Acclimate mice to the experimental environment.
-
VLY-686 Administration: Administer VLY-686 orally or via intraperitoneal injection at various doses (and a vehicle control) to different groups of mice.
-
Pruritogen Injection: After a set pre-treatment time, inject Substance P intradermally into the nape of the neck or the cheek of the mice.
-
Behavioral Observation: Immediately after the injection, record the scratching behavior of the mice for a defined period (e.g., 30 minutes). Scratching bouts are typically counted by a blinded observer.
-
Data Analysis: Compare the number of scratches in the VLY-686-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of any reduction in scratching behavior.
Basic Research Applications
VLY-686 can be utilized in a variety of basic research contexts to explore the function of the Substance P/NK-1 receptor system:
-
Neuroinflammation: Investigating the role of NK-1 receptor signaling in the activation of glial cells and the production of inflammatory mediators in the central and peripheral nervous systems.
-
Pain Research: Elucidating the contribution of the NK-1 receptor in nociceptive pathways and in models of inflammatory and neuropathic pain.
-
Gastrointestinal Motility: Studying the mechanisms by which the NK-1 receptor modulates gut function, which is relevant to its clinical investigation in gastroparesis.[5]
-
Behavioral Neuroscience: Exploring the involvement of the NK-1 receptor in anxiety, depression, and stress responses, leveraging the compound's ability to cross the blood-brain barrier.[6]
-
Oncology: Investigating the role of the NK-1 receptor in tumor cell proliferation, angiogenesis, and metastasis in various cancer cell lines and animal models.
Conclusion
VLY-686 is a highly selective and potent NK-1 receptor antagonist that serves as a critical tool for basic and preclinical research. Its ability to effectively block the signaling of Substance P allows for the detailed investigation of the diverse physiological and pathological roles of the NK-1 receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further unravel the complexities of the neurokinin system.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Vanda Pharmaceuticals Announces this compound Phase II Proof of Concept Study Results for Chronic Pruritus in Atopic Dermatitis [prnewswire.com]
- 8. medrxiv.org [medrxiv.org]
Unraveling the Molecular Landscape of Tradipitant: A Focus Beyond the Neurokinin-1 Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tradipitant (VLY-686) is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that mediates the biological effects of Substance P.[1][2] Its clinical development has primarily focused on conditions where the Substance P/NK1 receptor pathway is implicated, including gastroparesis, motion sickness, and atopic dermatitis.[3][4] While the pharmacological profile of this compound is dominated by its high-affinity interaction with the NK1 receptor, a comprehensive understanding of its molecular targets is crucial for a complete safety and efficacy assessment. This technical guide synthesizes the publicly available information on the molecular targets of this compound, with a specific emphasis on exploring evidence for interactions beyond its primary target. Despite a thorough review of the scientific literature and clinical trial documentation, there is a notable absence of publicly available data detailing any significant off-target interactions for this compound. Therefore, this document will first elaborate on the well-characterized pharmacology of this compound at the NK1 receptor and then address the current knowledge gap regarding its broader molecular target profile.
Primary Pharmacological Target: The Neurokinin-1 (NK1) Receptor
This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P.[1] This action inhibits the downstream signaling cascade initiated by NK1 receptor activation, which is known to play a significant role in neurotransmission related to nausea, vomiting, pain, and inflammation.[2]
NK1 Receptor Signaling Pathway
The NK1 receptor is a member of the tachykinin receptor subfamily of GPCRs. Upon binding of Substance P, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq/11. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation and modulation of inflammatory processes.
Molecular Targets Beyond the NK1 Receptor: An Evidence Gap
A comprehensive search of the scientific and medical literature, including publications from preclinical and clinical studies, regulatory documents, and drug information databases, did not yield any specific, publicly available data on the molecular targets of this compound other than the NK1 receptor. Standard preclinical safety pharmacology packages for investigational drugs typically include broad off-target screening panels to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters. The results of such studies for this compound have not been published in peer-reviewed journals or other publicly accessible forums.
The consistent description of this compound as a "selective" NK1 receptor antagonist in the literature suggests that any off-target activities are likely to be significantly weaker than its affinity for the NK1 receptor and may not be considered pharmacologically relevant at therapeutic doses.[1] However, without access to the raw data from comprehensive screening assays, a definitive statement on the complete molecular target profile of this compound cannot be made.
Importance of Off-Target Screening
Identifying potential off-target interactions is a critical component of drug development. It allows for the early prediction of potential adverse effects and can provide insights into unexpected therapeutic activities. The workflow for such an investigation is generally systematic.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's interaction with the NK1 receptor are not explicitly provided in the available literature. However, standard pharmacological methods would have been employed to determine its binding affinity and functional antagonism.
Hypothetical Experimental Protocol for Determining NK1 Receptor Binding Affinity
A standard methodology to determine the binding affinity of this compound for the NK1 receptor would likely involve a competitive radioligand binding assay.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
A high-affinity radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or another suitable radioligand).
-
This compound at various concentrations.
-
Assay buffer and scintillation cocktail.
-
-
Method:
-
A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
Based on an extensive review of the publicly available scientific literature and clinical trial information, this compound is a highly selective Neurokinin-1 receptor antagonist. There is currently no public evidence to suggest that this compound has any other significant molecular targets at clinically relevant concentrations. While comprehensive off-target screening is a standard part of modern drug development, the results of these studies for this compound are not in the public domain. Future publications or regulatory disclosures may provide a more complete picture of the molecular interaction profile of this compound. For researchers and clinicians, the current understanding is that the pharmacological effects of this compound are mediated through its potent and selective antagonism of the NK1 receptor.
References
- 1. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Vanda Pharmaceuticals Reports Positive Results for this compound in Preventing GLP-1 Induced Nausea and Vomiting [prnewswire.com]
- 4. Vanda Pharmaceuticals Showcases this compound Breakthrough for GLP-1 Use - Investors Hangout [investorshangout.com]
- 5. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tradipitant: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tradipitant (also known as VLY-686 and LY686017) is a potent and selective, orally bioavailable, centrally-acting antagonist of the neurokinin-1 (NK1) receptor. It is under investigation for a variety of therapeutic applications, including the treatment of gastroparesis, motion sickness, and atopic dermatitis.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its mechanism of action at the molecular level. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of this investigational compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name [2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone.[2] Its structure is characterized by a central triazole ring substituted with pyridine (B92270) and a trifluoromethylated benzyl (B1604629) group, along with a pyridinyl-ketone moiety.
| Identifier | Value |
| IUPAC Name | [2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl |
| InChI | InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 |
| InChIKey | CAVRKWRKTNINFF-UHFFFAOYSA-N |
| CAS Number | 622370-35-8 |
Table 1: Chemical Identifiers for this compound.
| Property | Value |
| Molecular Formula | C28H16ClF6N5O |
| Molecular Weight | 587.9 g/mol |
| Solubility | Insoluble in water. Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 25 mg/mL). |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Table 2: Physicochemical Properties of this compound.
Mechanism of Action: Neurokinin-1 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a selective antagonist at the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a wide range of physiological processes, including pain transmission, inflammation, and the emetic reflex. By competitively binding to and blocking the NK1 receptor, this compound prevents the binding of Substance P and subsequent downstream signaling.
The Substance P/NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR). The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular G proteins, primarily Gq/11. This activation triggers a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C.
-
Downstream Effects: PKC and elevated Ca2+ levels lead to the phosphorylation of various downstream targets, including the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in neuronal excitation, inflammatory responses, and the transmission of emetic signals.
Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Intervention.
Quantitative Pharmacological Data
Pharmacokinetic data from clinical trials show that with an 85 mg twice-daily oral dose, therapeutic blood levels are achieved to exert a clinical effect on symptoms of gastroparesis.[3]
| Parameter | Value | Condition |
| Receptor Occupancy | 93 ± 4% | 100 mg daily dose (steady-state) in human frontal cortex |
| Clinical Efficacy (Nausea Score Reduction) | -1.25 points (vs. -0.73 for placebo) | 85 mg twice daily for 4 weeks in gastroparesis patients |
| Clinical Efficacy (Nausea-Free Days) | 28.8% (vs. 15% for placebo) | 85 mg twice daily for 4 weeks in gastroparesis patients |
Table 3: Key Pharmacodynamic and Efficacy Data for this compound.
Experimental Protocols
NK1 Receptor Binding Assay (General Protocol)
While a specific protocol for this compound is not publicly available, a general radioligand binding assay to determine the affinity of a compound for the NK1 receptor would follow these steps:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of an unlabeled known NK1 receptor ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Separate the bound and free radioligand using a cell harvester and filtration through a glass fiber filter, which traps the membranes.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Caption: General Workflow for an NK1 Receptor Binding Assay.
Clinical Trial Protocol for Gastroparesis (Phase III)
The clinical efficacy of this compound in gastroparesis was evaluated in a multicenter, randomized, double-blind, placebo-controlled Phase III study.
-
Patient Population: Adults with diabetic or idiopathic gastroparesis with moderate to severe nausea.
-
Study Design:
-
Screening Phase: Patients' baseline symptoms were recorded.
-
Treatment Phase (12 weeks): Patients were randomized to receive either this compound (85 mg twice daily) or a placebo.
-
-
Outcome Measures:
-
Primary Endpoint: Change in the severity of nausea from baseline at week 12, as measured by a daily symptom diary.
-
Secondary Endpoints: Included changes in the frequency of vomiting, bloating, and other core symptoms of gastroparesis.
-
-
Data Collection: Patients recorded their symptoms daily in a diary. Blood samples were collected to monitor drug levels for pharmacokinetic analysis.
-
Statistical Analysis: The primary endpoint was analyzed by comparing the change in nausea scores between the this compound and placebo groups.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a clear mechanism of action. Its ability to block the effects of Substance P in the central and peripheral nervous system provides a strong rationale for its investigation in conditions such as gastroparesis and motion sickness. The available clinical data, although not yet leading to regulatory approval, demonstrate a statistically significant effect on key symptoms, particularly nausea. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound and its place in the clinical management of NK1 receptor-mediated disorders.
References
- 1. drugs.com [drugs.com]
- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Tradipitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tradipitant (also known as VLY-686 or LY686017) is a selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor's endogenous ligand is Substance P, a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and emesis. By blocking the interaction of Substance P with the NK-1 receptor, this compound has been investigated for its therapeutic potential in a range of conditions, including gastroparesis, atopic dermatitis, and motion sickness.
These application notes provide an overview of the in vitro use of this compound for cell culture experiments, including recommended cell lines, experimental protocols, and data interpretation.
Mechanism of Action
This compound functions as a competitive antagonist at the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK-1 receptor typically activates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of downstream cellular responses. This compound blocks this cascade by preventing the initial binding of Substance P to the NK-1 receptor.
Data Presentation: In Vitro Potency of NK-1 Receptor Antagonists
| Compound | Cell Line | Assay Type | Potency (IC50/Ki) |
| Aprepitant | CHO-K1 (human NK-1R) | [¹²⁵I]Substance P binding | Ki: 0.1-0.2 nM |
| Netupitant | CHO (human NK-1R) | Substance P-induced Ca²⁺ mobilization | pA₂: 8.87 |
| Casopitant | Ferret NK-1 Receptor | Substance P displacement | Ki: 0.16 nM |
| Rolapitant | Human NK-1 Receptor | Substance P displacement | Ki: 0.66 nM |
Note: The potency of an antagonist can vary depending on the cell line, assay conditions (e.g., concentration of agonist), and specific readout. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system.
Experimental Protocols
Cell Culture
A common cell line used for studying NK-1 receptor antagonists is the Chinese Hamster Ovary (CHO-K1) cell line stably transfected with the human NK-1 receptor (CHO-hNK1R).
-
Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.
Substance P-Induced Calcium Mobilization Assay
This functional assay is a common method to evaluate the potency of NK-1 receptor antagonists.
Materials:
-
CHO-hNK1R cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Substance P (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed CHO-hNK1R cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the Substance P solution to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon Substance P addition corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the antagonist to the control wells.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of the NK-1 receptor and the inhibitory action of this compound.
Caption: Workflow for determining the in vitro potency of this compound.
Animal Models for Evaluating the Efficacy of Tradipitant in Nausea and Vomiting
Application Notes and Protocols for Researchers
Introduction
Tradipitant is a novel, selective neurokinin-1 (NK1) receptor antagonist under investigation for the treatment of nausea and vomiting associated with conditions such as gastroparesis, motion sickness, and chemotherapy.[1][2][3] The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the central and peripheral pathways of emesis.[4][5] By blocking the binding of Substance P to NK1 receptors, this compound offers a targeted mechanism to alleviate nausea and vomiting.[1] Preclinical evaluation of this compound's anti-nausea and anti-emetic properties relies on well-established animal models that mimic the physiological and behavioral responses to various emetogenic stimuli.
This document provides detailed application notes and protocols for three commonly used animal models to study the efficacy of this compound and other NK1 receptor antagonists: the ferret model for chemotherapy-induced emesis, the Suncus murinus (house musk shrew) model for motion sickness, and the rat pica model for nausea.
Signaling Pathway of this compound in Nausea and Vomiting
This compound exerts its anti-emetic and anti-nausea effects by antagonizing the neurokinin-1 (NK1) receptor, thereby inhibiting the action of its endogenous ligand, Substance P. This interaction is crucial in the complex signaling cascade that leads to the sensations of nausea and the physical act of vomiting.
Various stimuli, such as chemotherapeutic agents, motion, or gastric irritants, can trigger the release of Substance P in key areas of the central and peripheral nervous system. Centrally, Substance P is released in the brainstem, particularly in the nucleus tractus solitarius (NTS) and the area postrema, which are critical components of the emetic reflex arc.[4][6] Peripherally, Substance P is released from vagal afferent nerves in the gastrointestinal tract.[7]
When Substance P binds to NK1 receptors on neurons within these regions, it initiates a downstream signaling cascade that ultimately leads to the activation of the central pattern generator for emesis, resulting in the coordinated muscular contractions of vomiting and the subjective sensation of nausea.[8]
This compound, as a competitive antagonist, binds to the NK1 receptors without activating them. This blockade prevents Substance P from binding and initiating the emetic signaling cascade. By acting at both central and peripheral NK1 receptors, this compound can effectively interrupt the transmission of emetic signals, thus reducing or preventing nausea and vomiting.[1][9]
Figure 1. Mechanism of action of this compound in preventing nausea and vomiting.
I. Chemotherapy-Induced Emesis: The Ferret Model
The ferret is considered the gold-standard animal model for studying chemotherapy-induced nausea and vomiting (CINV) due to its well-developed emetic reflex, which is similar to that of humans.[3] Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is commonly used to induce both acute and delayed emesis in ferrets, providing a robust model to test the efficacy of anti-emetic drugs like this compound.[6]
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
1. Animals:
-
Male or female ferrets (Mustela putorius furo), typically weighing 0.8-1.5 kg.
-
Animals should be individually housed and allowed to acclimate for at least one week before the experiment.
-
Food and water are provided ad libitum, except for a brief fasting period before cisplatin administration.
2. Emetic Agent Preparation and Administration:
-
Cisplatin is dissolved in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Administer cisplatin at a dose of 5-10 mg/kg via intraperitoneal (i.p.) injection. A 5 mg/kg dose is often used to model both acute and delayed emesis, while a 10 mg/kg dose is used for a more robust acute emetic response.[10]
3. This compound (or other NK1 Antagonist) Administration:
-
This compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound orally (p.o.) or via i.p. or subcutaneous (s.c.) injection at the desired dose(s) at a specified time before cisplatin administration (e.g., 60-120 minutes prior).
4. Observation and Data Collection:
-
Immediately after cisplatin administration, place the ferrets in individual observation cages with transparent walls for video recording.
-
Observe and record the number of retches and vomits for a period of at least 4-8 hours for acute emesis. For delayed emesis, continue observation for up to 72 hours.[4]
-
A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents.
-
A vomit is defined as a forceful expulsion of gastric contents.
-
An emetic episode is a single vomit or a series of retches and vomits occurring within a 5-minute interval.
5. Data Analysis:
-
The primary endpoints are the total number of retches and vomits, and the number of emetic episodes.
-
The latency to the first emetic episode can also be measured.
-
Compare the emetic responses in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Representative Data for NK1 Receptor Antagonists in the Ferret Model
| Treatment Group | Dose (mg/kg) | Route | Number of Retching and Vomiting Episodes (Mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | p.o. | 41 ± 17 | - |
| Aprepitant (B1667566) | 1 | p.o. | Significantly reduced | >70% |
| Netupitant | 0.3 | p.o. | 5 ± 2 | ~88% |
| Ondansetron + Aprepitant | 1 (each) | i.m./i.v. | Significantly reduced | >90% |
Note: Data are compiled and representative of typical results from various studies.[4][11][12] Specific outcomes can vary based on experimental conditions.
Figure 2. Experimental workflow for the ferret cisplatin-induced emesis model.
II. Motion Sickness: The Suncus murinus Model
Suncus murinus, the house musk shrew, is a valuable animal model for studying motion sickness as it is highly susceptible to motion-induced emesis, a characteristic not present in ferrets.[1][10] This model is particularly relevant for evaluating the efficacy of drugs like this compound for the prevention and treatment of motion sickness.
Experimental Protocol: Motion-Induced Emesis in Suncus murinus
1. Animals:
-
Male or female Suncus murinus, typically weighing 40-80 g.
-
House animals individually and allow for at least one week of acclimatization.
-
Provide food and water ad libitum.
2. Motion Stimulus:
-
Place the shrew in a small, transparent chamber.
-
Secure the chamber to a horizontal shaker.
-
Induce motion by shaking the chamber at a frequency of 1-3 Hz with a horizontal displacement of 1-4 cm for a duration of 2-10 minutes.[1][7]
3. This compound (or other NK1 Antagonist) Administration:
-
Formulate this compound in a suitable vehicle.
-
Administer this compound (p.o., i.p., or s.c.) at the desired dose(s) 30-60 minutes prior to the motion stimulus.
4. Observation and Data Collection:
-
Observe the animals continuously during and immediately after the motion stimulus.
-
Record the latency to the first emetic episode and the total number of emetic episodes (retching and vomiting).
-
An emetic episode is defined as a series of forceful abdominal contractions, often accompanied by salivation.
5. Data Analysis:
-
The primary endpoints are the percentage of animals exhibiting emesis and the number of emetic episodes.
-
Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., Chi-square test for incidence, Mann-Whitney U test for episode counts).
Representative Data for NK1 Receptor Antagonists in the Suncus murinus Model
| Treatment Group | Dose (mg/kg) | Route | Incidence of Emesis (%) | Mean Number of Emetic Episodes (± SEM) |
| Vehicle Control | - | i.p. | 80-100% | 5-10 |
| CP-99,994 | 10 | i.p. | 0% | 0 |
| RP 67580 | 10 | i.p. | Significantly reduced | Significantly reduced |
Note: Data are compiled and representative of typical results from various studies.[5] Specific outcomes can vary based on experimental conditions.
Figure 3. Experimental workflow for the Suncus murinus motion sickness model.
III. Nausea Model: Rat Pica
Rats do not possess an emetic reflex, making them unsuitable for studying vomiting. However, they exhibit a behavior known as pica—the consumption of non-nutritive substances like kaolin (B608303) (a type of clay)—in response to emetogenic stimuli.[13] This behavior is considered an analogue of nausea in humans and can be used to assess the anti-nausea potential of compounds like this compound.[14]
Experimental Protocol: Cisplatin-Induced Pica in Rats
1. Animals:
-
Male or female Wistar or Sprague-Dawley rats, typically weighing 200-300 g.
-
Individually house the rats in cages with wire mesh floors to facilitate the measurement of kaolin consumption.
-
Allow at least one week for acclimatization.
2. Kaolin and Food Preparation:
-
Provide rats with free access to standard chow and water.
-
Prepare kaolin pellets by mixing kaolin powder with a binder (e.g., 1-2% gum arabic) and water to form a paste, which is then dried into pellets.[15]
-
Place a pre-weighed amount of kaolin pellets in a separate food hopper in each cage.
3. Emetic Agent Administration:
-
Administer cisplatin (typically 3-6 mg/kg, i.p.) to induce pica.[4]
4. This compound (or other NK1 Antagonist) Administration:
-
Formulate this compound in a suitable vehicle.
-
Administer this compound (p.o., i.p., or s.c.) at the desired dose(s) at a specified time before or after cisplatin administration.
5. Data Collection:
-
Measure the consumption of kaolin pellets and standard chow by weighing the remaining amounts at regular intervals (e.g., 24, 48, and 72 hours) after cisplatin administration.
-
Account for any spillage by placing a collection tray under the cage.
6. Data Analysis:
-
The primary endpoint is the amount of kaolin consumed (in grams).
-
Food intake and body weight changes can also be monitored as secondary measures of malaise.
-
Compare the kaolin consumption in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests.
Representative Data for NK1 Receptor Antagonists in the Rat Pica Model
| Treatment Group | Cisplatin Dose (mg/kg) | Antagonist Dose (mg/kg) | Kaolin Consumption ( g/24h ) (Mean ± SEM) | % Inhibition of Pica |
| Vehicle Control | 0 | - | 0.17 ± 0.07 | - |
| Cisplatin + Vehicle | 6 | - | 6.18 ± 0.91 | - |
| Cisplatin + Fosaprepitant | 6 | 1 | 1.17 ± 0.25 | ~81% |
| Cisplatin + Granisetron | 6 | 0.5 | 1.85 ± 0.30 | ~70% |
Note: Data are representative of typical results from various studies.[16][17] Specific outcomes can vary based on experimental conditions.
Figure 4. Experimental workflow for the rat pica model of nausea.
Conclusion
The animal models described provide robust and reproducible methods for evaluating the efficacy of this compound and other NK1 receptor antagonists in preventing and treating nausea and vomiting. The ferret model is the preferred choice for studying CINV, while the Suncus murinus model is ideal for motion sickness research. The rat pica model offers a valuable tool for assessing the anti-nausea properties of test compounds. By utilizing these models, researchers can gain crucial insights into the pharmacological profile of this compound and its potential as a therapeutic agent for various conditions associated with nausea and vomiting.
References
- 1. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of emesis by tachykinin NK1 receptor antagonists in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Musk shrews selectively bred for motion sickness display increased anesthesia-induced vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of a 7-day aprepitant schedule for the prevention of nausea and vomiting in 5-day cisplatin-based germ cell tumor chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 13. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction and antagonism of pica induced by teriparatide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring Tradipitant's Receptor Occupancy
Introduction
Tradipitant (VLY-686 or LY686017) is a selective, orally bioavailable neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in various physiological processes, including pain, inflammation, emesis, and mood regulation.[1] Accurate measurement of this compound's engagement with the NK1 receptor is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens in clinical trials, and elucidating its mechanism of action.[2][3]
These application notes provide detailed protocols for the principal techniques used to quantify the receptor occupancy of this compound and other NK1 receptor antagonists. The methodologies cover in vivo, ex vivo, and in vitro approaches, tailored for researchers, scientists, and drug development professionals.
I. In Vivo Receptor Occupancy Measurement
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[4] It is the gold standard for determining central receptor occupancy in clinical studies. For NK1 receptors, specific radioligands have been developed that enable the visualization and quantification of receptor availability before and after administration of an antagonist like this compound.
Key Concepts:
-
A radiolabeled ligand (tracer) that binds specifically to the NK1 receptor is administered intravenously.
-
The PET scanner detects the gamma rays emitted from the positron-emitting radionuclide in the tracer.
-
The signal intensity in a brain region is proportional to the density of available NK1 receptors.
-
By comparing the tracer signal before (baseline) and after administering this compound, the percentage of receptors occupied by the drug can be calculated.
Experimental Protocol: PET Imaging for this compound NK1 Receptor Occupancy
-
Subject Selection and Preparation:
-
Recruit healthy human subjects or patients according to the study protocol.
-
Obtain informed consent.
-
Subjects should fast for at least 4 hours before the PET scan.
-
An intravenous line is placed for radiotracer injection and, if required, arterial blood sampling.
-
-
Radioligands for NK1 Receptor PET:
-
PET Scan Procedure:
-
Baseline Scan:
-
The subject is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
The selected radioligand (e.g., [¹⁸F]SPA-RQ) is injected as a bolus.
-
Dynamic emission data are collected for 90-120 minutes.
-
Arterial blood samples may be collected throughout the scan to measure the radioligand concentration in plasma and its metabolites, which is necessary for full kinetic modeling.[5]
-
-
This compound Administration:
-
This compound is administered orally at the specified dose (e.g., 100 mg daily to achieve steady-state).[7]
-
-
Post-Dose Scan:
-
After a predetermined time following this compound administration (e.g., at peak plasma concentration or steady-state), a second PET scan is performed using the same procedure as the baseline scan.
-
-
-
Image Analysis and Quantification:
-
The PET images are reconstructed and co-registered with the subject's MRI for anatomical reference.
-
Regions of interest (ROIs) are drawn on brain areas with high NK1 receptor density (e.g., striatum, frontal cortex) and a reference region with negligible receptor density (e.g., cerebellum).[8]
-
The binding potential (BP_ND) is calculated for each ROI. A common method is the simplified reference tissue model (SRTM).
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
Data Presentation:
| Drug | Radioligand | Dose | Brain Region | Receptor Occupancy (%) | Reference |
| This compound | Not Specified | 100 mg daily (steady-state) | Human Frontal Cortex | 93 ± 4 | [7] |
| Aprepitant (B1667566) | [¹⁸F]SPA-RQ | ≥ 100 mg/day | Human Brain | > 90 | [8] |
| Casopitant | [¹¹C]GR205171 | 2-120 mg (single dose) | Human Brain | Dose-dependent | [5] |
| Netupitant | [¹¹C]GR205171 | 100-450 mg (single dose) | Human Striatum | > 90 (at 6 hrs) | [9] |
Workflow for PET Receptor Occupancy Study
II. Ex Vivo Receptor Occupancy Measurement
Autoradiography
Ex vivo autoradiography is a technique used in preclinical studies to measure receptor occupancy in animal tissues.[2] The drug is administered to the animal, and after a specific time, the brain is removed, sectioned, and incubated with a radiolabeled ligand to determine the amount of available receptors.[10][11]
Experimental Protocol: Ex Vivo Autoradiography for this compound
-
Animal Dosing:
-
Administer this compound (or vehicle control) to laboratory animals (e.g., guinea pigs, rats) via the desired route (e.g., oral gavage).
-
Dose-response studies with multiple dose groups are typically performed.
-
-
Tissue Collection:
-
At the expected time of peak brain concentration of this compound, euthanize the animals.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Store brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Radioligand Incubation:
-
Incubate the brain sections with a solution containing a radiolabeled NK1 receptor antagonist, such as [³H]-LY686017 (radiolabeled this compound) or another high-affinity ligand.[10]
-
The incubation buffer typically contains agents to reduce non-specific binding.
-
To determine non-specific binding, a parallel set of slides is incubated with the radioligand plus a high concentration of a non-labeled NK1 antagonist (e.g., aprepitant).
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick rinse in distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
After exposure (which can range from hours to weeks depending on the isotope), scan the imaging plate or develop the film.
-
-
Quantification:
-
Measure the optical density of the signal in specific brain regions using image analysis software.
-
Convert optical density to femtomoles per milligram (fmol/mg) of tissue using the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Receptor occupancy is calculated for each dose group relative to the vehicle-treated group: RO (%) = [(Specific Binding_vehicle - Specific Binding_drug) / Specific Binding_vehicle] x 100
-
Data Presentation:
| Compound | Radioligand | Animal Model | Brain Region | K_d (nM) | B_max (fmol/mg tissue) | Reference |
| This compound | [³H]-LY686017 | Guinea Pig | Caudate Nucleus | 0.34 | 31.37 | [10] |
III. In Vitro Receptor Binding and Occupancy
In vitro radioligand binding assays are fundamental for characterizing the affinity of a drug for its target receptor.[11] These assays are performed on cell membranes or tissue homogenates.
Competition Binding Assay
This assay measures the affinity (K_i) of this compound for the NK1 receptor by determining its ability to compete with a radiolabeled ligand.
Experimental Protocol: Competition Binding Assay
-
Preparation of Membranes:
-
Prepare a membrane fraction from cells expressing the NK1 receptor (e.g., U373 cells) or from brain tissue known to have high NK1 receptor density.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable NK1 radioligand (e.g., [³H]-Substance P), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known NK1 antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.
-
Workflow for In Vitro Competition Binding Assay
IV. NK1 Receptor Signaling Pathway
This compound acts as an antagonist at the NK1 receptor, blocking the downstream signaling cascade initiated by its endogenous ligand, Substance P. Understanding this pathway is essential for interpreting receptor occupancy data in a functional context.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosaprepitant vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. In vitro and ex vivo autoradiography of the NK-1 antagonist [³H]-LY686017 in Guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Administration of Tradipitant in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tradipitant (also known as VLY-686 or LY686017) is a selective, orally bioavailable neurokinin-1 (NK-1) receptor antagonist.[1][2] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological processes, including nausea, vomiting, pain, inflammation, and mood regulation. By blocking the action of Substance P, this compound has shown therapeutic potential in clinical trials for conditions such as gastroparesis, motion sickness, and atopic dermatitis.[1][3][4] Preclinical evaluation in rodent models is a critical step in further elucidating the mechanisms of action and exploring the full therapeutic potential of this compound.
These application notes provide a comprehensive guide for the administration of this compound in rodent studies, covering vehicle selection, administration routes, and general experimental protocols. While specific preclinical data on this compound in rodent models is limited in publicly available literature, the following protocols are based on established practices for administering small molecule NK-1 receptor antagonists to rodents and can be adapted for specific research needs.
Mechanism of Action: Substance P and the NK-1 Receptor Signaling Pathway
This compound exerts its effects by competitively blocking the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling cascades. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), activates various intracellular signaling pathways that contribute to neuronal excitation, inflammation, and smooth muscle contraction.
References
- 1. Vanda Pharmaceuticals Provides Update on this compound Development Program [prnewswire.com]
- 2. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Clinical Development [gastro.vandapharma.com]
- 4. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Substance P-Mediated Signaling with Tradipitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P, a neuropeptide of the tachykinin family, is a key mediator in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NK1 receptor by substance P initiates a cascade of intracellular signaling events, making this pathway a critical target for therapeutic intervention in numerous diseases.
Tradipitant (also known as VLY-686 or LY686017) is a potent and highly selective, orally available small molecule antagonist of the human NK1 receptor.[2][3] By blocking the binding of substance P to the NK1 receptor, this compound effectively inhibits the downstream signaling cascade. This property makes this compound an invaluable tool for researchers studying the roles of substance P and the NK1 receptor in various biological systems. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models to investigate substance P-mediated signaling.
Mechanism of Action
This compound competitively binds to the NK1 receptor, preventing substance P from activating it. This blockade inhibits the subsequent intracellular signaling pathways, which include the mobilization of intracellular calcium and the activation of protein kinase C.[4]
Applications in Research
This compound can be used in a wide range of research applications to explore the function of the substance P/NK1 receptor system, including:
-
Investigating the role of substance P in pain and inflammation: By blocking the NK1 receptor, researchers can elucidate the contribution of this pathway to nociception and neurogenic inflammation.
-
Studying mechanisms of nausea and vomiting: The NK1 receptor is a key player in the emetic reflex. This compound can be used to probe the central and peripheral mechanisms of nausea and vomiting.[4]
-
Exploring the pathophysiology of pruritus: Substance P is implicated in the sensation of itch. This compound is a useful tool to study the role of the NK1 receptor in pruritus.[5]
-
Drug discovery and development: As a selective NK1 receptor antagonist, this compound can serve as a reference compound in the development and characterization of new therapeutic agents targeting this pathway.
Data Presentation
The following table summarizes the available quantitative data for this compound and its interaction with the NK1 receptor.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 61 ± 3.1 nM | Rat | [35S]GTPγS binding in cerebral cortex | [6] |
| Receptor Occupancy | 93 ± 4% | Human | In vivo (frontal cortex) at 100 mg daily | [2] |
Signaling Pathway Diagram
The following diagram illustrates the substance P/NK1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocols
In Vitro Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of this compound for the NK1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-Substance P (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Substance P (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-Substance P at a final concentration equal to its Kd (or a concentration determined during assay development).
-
100 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram:
Caption: Workflow for NK1 Receptor Radioligand Binding Assay.
In Vitro Calcium Imaging Assay
This protocol measures the ability of this compound to inhibit substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P
-
This compound
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed the NK1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes. Include wells with vehicle control.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Stimulation: Add a solution of substance P to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Immediately measure the change in fluorescence over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity from baseline.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the substance P-induced calcium response.
-
Experimental Workflow Diagram:
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neurokinin 1 Receptor Antagonists for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neurokinin 1 Receptor Antagonist, Ezlopitant, Reduces Appetitive Responding for Sucrose and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Tradipitant Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tradipitant is a potent and selective antagonist of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of Substance P.[1][2] The Substance P/NK1R signaling pathway is implicated in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1] Consequently, NK1R has emerged as a significant therapeutic target for a range of conditions, including gastroparesis, motion sickness, and chemotherapy-induced nausea and vomiting.[1][2] The development of novel this compound analogs with improved pharmacological properties necessitates robust and efficient screening platforms. This document provides detailed protocols for a tiered screening cascade utilizing cell-based assays to identify and characterize new potent and selective NK1R antagonists.
The proposed screening workflow begins with a high-throughput primary assay to identify compounds that bind to the NK1R. Hits from the primary screen are then subjected to a secondary functional assay to confirm their antagonistic activity and determine their potency. Finally, a tertiary assay is employed to further elucidate the mechanism of action of lead compounds.
NK1R Signaling Pathway
The NK1R is a Gq-coupled GPCR. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses. This compound and its analogs act by competitively binding to the NK1R, thereby blocking the binding of Substance P and inhibiting the downstream signaling events.
Experimental Workflow for Screening this compound Analogs
The screening process is designed as a multi-stage funnel to efficiently identify promising lead candidates from a large compound library.
Primary Screen: Radioligand Binding Assay
This assay is designed to identify compounds that bind to the NK1R by measuring their ability to compete with a radiolabeled ligand. It is a high-throughput and robust method for initial hit identification.
Experimental Protocol
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor (CHO-hNK1R).
Materials:
-
CHO-hNK1R cell membrane preparations
-
Radioligand: [¹²⁵I]-Substance P
-
Assay Buffer: 40 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM)
-
Test compounds (this compound analogs)
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound analogs in assay buffer.
-
In a 96-well plate, add the assay buffer, [¹²⁵I]-Substance P (at a final concentration close to its Kd, e.g., 0.04 nM), and the test compounds or controls (total binding, non-specific binding).[3]
-
Add the CHO-hNK1R membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]
-
Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration.
Data Presentation
| Compound ID | Concentration (µM) | % Inhibition of Specific Binding | Hit (Yes/No) |
| Analog-001 | 10 | 95.2 | Yes |
| Analog-002 | 10 | 12.5 | No |
| Analog-003 | 10 | 88.7 | Yes |
| This compound (Control) | 10 | 98.9 | Yes |
Compounds showing >50% inhibition at a single concentration (e.g., 10 µM) are considered hits and are advanced to the secondary screen.
Secondary Screen: IP-One HTRF Assay
This assay confirms the antagonistic activity of the primary hits by measuring their ability to inhibit Substance P-induced production of inositol monophosphate (IP1), a key second messenger in the NK1R signaling pathway. This homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay is highly sensitive and suitable for determining compound potency (IC₅₀).
Experimental Protocol
Cell Line: HEK293 cells stably expressing the human NK1 receptor (HEK293-hNK1R).
Materials:
-
HEK293-hNK1R cells
-
Cell culture medium
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)
-
Substance P (agonist)
-
Test compounds (hits from the primary screen)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Seed HEK293-hNK1R cells in a 384-well white plate and incubate overnight.
-
Prepare serial dilutions of the hit compounds.
-
Add the compound dilutions to the cells and pre-incubate.
-
Stimulate the cells by adding a fixed concentration of Substance P (e.g., EC₈₀).
-
Incubate for 60 minutes at 37°C to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate).
-
Incubate for 60 minutes at room temperature.[5]
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the dose-response curves to determine the IC₅₀ values.
Data Presentation
| Compound ID | IC₅₀ (nM) |
| Analog-001 | 5.8 |
| Analog-003 | 25.1 |
| This compound (Control) | 2.1 |
Compounds with high potency (low IC₅₀ values) are selected as confirmed hits for further characterization.
Tertiary Screen: Receptor Internalization Assay
This assay provides mechanistic insight into how the lead compounds interact with the NK1R. It visualizes and quantifies the inhibition of agonist-induced receptor internalization, a key process in GPCR desensitization and signaling regulation.
Experimental Protocol
Cell Line: SH-SY5Y cells stably expressing human NK1R tagged with a green fluorescent protein (NK1R-GFP).[6][7]
Materials:
-
NK1R-GFP expressing SH-SY5Y cells
-
Cell culture medium
-
Substance P (agonist)
-
Test compounds (confirmed hits)
-
Nuclear stain (e.g., DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
High-content imaging system or confocal microscope
Procedure:
-
Seed NK1R-GFP SH-SY5Y cells onto glass-bottom imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Add Substance P to stimulate receptor internalization and incubate for 30-60 minutes at 37°C.[8]
-
Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or a confocal microscope.[9]
-
Use image analysis software to quantify the degree of receptor internalization by measuring the formation of intracellular fluorescent vesicles.
-
Calculate the percentage inhibition of internalization for each compound concentration and determine the IC₅₀ values.
Data Presentation
| Compound ID | Internalization IC₅₀ (nM) |
| Analog-001 | 8.2 |
| This compound (Control) | 3.5 |
These data provide further confirmation of the antagonistic activity of the lead compounds at the cellular level and help in selecting candidates for further preclinical development.
Conclusion
The described tiered approach, incorporating a primary binding assay, a secondary functional HTRF assay, and a tertiary high-content imaging assay, provides a comprehensive and efficient strategy for the discovery and characterization of novel this compound analogs. This workflow allows for the rapid identification of potent NK1R antagonists and provides valuable insights into their mechanism of action, facilitating the selection of the most promising candidates for advancement into further stages of drug development.
References
- 1. bioline.ru [bioline.ru]
- 2. PharmaOnco™ HEK293T-Tg(Human NK1 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Tradipitant in Plasma: A Detailed Application Note and Protocol for HPLC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Tradipitant in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). As a selective neurokinin 1 (NK1) receptor antagonist, accurate measurement of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development process. While specific validated methods for this compound are not widely published, this application note details a robust and sensitive representative method derived from established protocols for similar molecules, particularly other NK1 receptor antagonists like Aprepitant.
Introduction
This compound is an orally bioavailable, centrally-acting selective antagonist of the neurokinin 1 receptor (NK1-receptor).[1] It is under investigation for various indications, including gastroparesis, atopic dermatitis, and motion sickness. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its clinical development. A validated bioanalytical method is a prerequisite for the accurate determination of drug concentrations in plasma.[2]
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is widely employed for bioanalysis due to its high sensitivity, specificity, and efficiency.[3][4] The method described herein utilizes a straightforward protein precipitation technique for sample preparation and a reversed-phase HPLC separation with detection by a triple quadrupole mass spectrometer.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not co-administered, such as Aprepitant or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: HPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series, Shimadzu Nexera, or equivalent |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 for a typical gradient profile. |
| Mass Spectrometer | Triple Quadrupole with ESI source (e.g., AB Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by direct infusion of this compound and IS. A hypothetical transition for this compound is provided. |
| This compound (Hypothetical) | Q1: 588.1 m/z -> Q3: [Product Ion 1], [Product Ion 2] m/z |
| Internal Standard | To be determined based on the selected IS. |
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in a suitable organic solvent, such as methanol or DMSO, at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike control plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, medium, and high concentrations).
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for removing proteins from plasma samples before HPLC analysis.[5][6][7] Acetonitrile is a widely used solvent for this purpose as it is transparent below 190 nm and precipitates about 95% of proteins.[5]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, CC, or QC into the corresponding tube.
-
Add 25 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at approximately 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Inject the sample into the HPLC-MS/MS system.
Data Presentation and Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for the intended application.[8] The following tables summarize the key quantitative data and validation parameters that should be assessed.
Table 3: Representative Method Performance Characteristics
| Parameter | Target Acceptance Criteria | Representative Result (Hypothetical) |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and Precision within ±20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: < 8%; Inter-day: < 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Minimal effect observed |
| Stability | Within ±15% of nominal concentration | Stable under tested conditions |
Table 4: Stability Assessment of this compound in Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp. | % Bias within ±15% |
| Short-Term (Bench-Top) Stability | 8 hours | Room Temperature | % Bias within ±15% |
| Long-Term Stability | 30 days | -80°C | % Bias within ±15% |
| Post-Preparative Stability | 24 hours | 4°C (Autosampler) | % Bias within ±15% |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
Caption: Workflow for this compound quantification in plasma.
Caption: Mechanism of action of this compound.
Conclusion
The described HPLC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in plasma samples. The protocol, based on established bioanalytical techniques for similar compounds, offers a straightforward protein precipitation extraction and a rapid chromatographic analysis. Proper validation of this method in accordance with regulatory guidelines is essential before its application in pharmacokinetic and clinical studies to ensure the generation of reliable and accurate data. This will, in turn, support the continued development and evaluation of this compound as a potential therapeutic agent.
References
- 1. This compound | C28H16ClF6N5O | CID 9916461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Table 1.2 from Critical Compilation of pK(a) Values for Pharmaceutical Substances. | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of the Neurokinin-1 Receptor and the Effects of Tradipitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor implicated in a wide array of physiological and pathological processes.[1] These include pain transmission, inflammation, and mood regulation.[2] The SP/NK1 receptor system is a key player in neurogenic inflammation and has been identified as a therapeutic target for various conditions. In oncological research, the NK1 receptor is overexpressed in several tumor types and its activation by Substance P can promote cancer cell proliferation, migration, and angiogenesis.[3][4][5]
Tradipitant (VLY-686) is a potent and selective NK1 receptor antagonist.[6] It functions by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling effects.[6] this compound is under investigation for the treatment of various conditions, including gastroparesis, atopic dermatitis, and motion sickness.
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the NK1 receptor in tissue samples. As a small molecule drug, this compound itself is not directly visualized using IHC. Instead, its biological activity can be assessed by examining the modulation of downstream signaling molecules following treatment. Therefore, a protocol for assessing the effects of this compound by analyzing the expression of a key downstream marker, phosphorylated Extracellular Signal-regulated Kinase (p-ERK), is also provided.
Data Presentation: Quantitative Analysis of NK1 Receptor Expression
The following tables summarize quantitative data on NK1 receptor expression from various studies, providing a reference for expected expression levels in different tissues and disease states.
Table 1: NK1 Receptor Expression in Human Cancer Tissues
| Cancer Type | Method | Key Findings | Reference |
| Breast Cancer | IHC | High NK1R expression was observed in approximately 34% of invasive ductal carcinoma cases and was associated with a higher tumor grade.[7][8] | [7][8] |
| Cervical Cancer | IHC | NK1R was strongly stained in cervical cancer tissues, while adjacent normal tissues showed weak staining.[9] | [9] |
| Oral Squamous Cell Carcinoma (OSCC) | IHC | Intense NK1R expression was observed in OSCC.[4] | [4] |
| Urothelial Carcinoma | IHC | Intense NK1R expression was noted in urothelial carcinoma.[4] | [4] |
| Glioblastoma | IHC | High-grade astrocytomas (WHO grade 4) showed intense NK1R expression.[4] | [4] |
Table 2: NK1 Receptor Expression in Inflammatory Conditions
| Condition | Tissue | Method | Key Findings | Reference |
| Inflammatory Bowel Disease (IBD) | Colon | qRT-PCR & IHC | A significant upregulation of NK1R mRNA and protein expression was observed in both ulcerative colitis and Crohn's disease compared to normal colon.[10] Expression was localized to immune cells, epithelium, vasculature, and enteric neurons.[10] | [10] |
| Dental Pulpitis | Dental Pulp | IHC | A strong positive correlation was found between pain scores and NK1R expression scores in inflamed dental pulp.[11] | [11] |
| Human Spinal Cord Injury | Spinal Cord | IHC | A marked increase in perivascular NK1 receptor staining was demonstrated after spinal cord injury compared to control tissue.[12] | [12] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its ligand, Substance P, initiates a cascade of intracellular signaling events. This diagram illustrates the principal pathways involved.
Caption: NK1 Receptor signaling cascade and point of inhibition by this compound.
General Immunohistochemistry (IHC) Workflow
This diagram outlines the key steps for performing immunohistochemistry on paraffin-embedded tissue sections.
Caption: Standard workflow for chromogenic immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of NK1 Receptor in Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of the NK1 receptor. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-NK1R antibody (validated for IHC)[13][14]
-
Biotinylated Goat anti-Rabbit secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween 20 (TBST)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 10 minutes each. b. Immerse in 100% ethanol: 2 changes, 5 minutes each. c. Immerse in 95% ethanol: 1 change, 3 minutes. d. Immerse in 70% ethanol: 1 change, 3 minutes.[15] e. Rinse gently with running deionized water for 5 minutes.
-
Antigen Retrieval: a. Immerse slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).[13] b. Heat the container in a steamer or water bath to 95-100°C for 20-30 minutes.[13] c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS 2 times for 5 minutes each.
-
Blocking Endogenous Peroxidase: a. Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[15] b. Rinse with PBS 2 times for 5 minutes each.
-
Blocking Non-specific Binding: a. Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.[15]
-
Primary Antibody Incubation: a. Drain the blocking buffer without rinsing. b. Apply the primary anti-NK1R antibody, diluted according to manufacturer's instructions (e.g., 1:100), in antibody diluent. c. Incubate overnight at 4°C in a humidified chamber.[15]
-
Secondary Antibody and Detection: a. Rinse slides with PBS/TBST: 3 changes, 5 minutes each. b. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in PBS and incubate for 1 hour at room temperature.[13] c. Rinse slides with PBS/TBST: 3 changes, 5 minutes each. d. Apply pre-mixed ABC reagent and incubate for 30 minutes at room temperature.[13] e. Rinse slides with PBS/TBST: 3 changes, 5 minutes each.
-
Chromogenic Development: a. Apply DAB substrate solution and incubate for 2-10 minutes, or until desired brown staining intensity is reached. Monitor under a microscope. b. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue. b. "Blue" the sections in running tap water for 5-10 minutes.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (70%, 95%, 100%). b. Clear in xylene: 2 changes, 5 minutes each. c. Apply a drop of mounting medium and place a coverslip, avoiding air bubbles.
-
Analysis: a. Examine the slides under a light microscope. NK1R staining is typically observed in the cytoplasm and on the plasma membrane.[7]
Protocol 2: Assessing this compound Activity via p-ERK Immunohistochemistry
This protocol is designed to indirectly assess the antagonistic effect of this compound on the NK1 receptor by measuring changes in the phosphorylation of a key downstream effector, ERK. A decrease in p-ERK staining in response to Substance P stimulation following this compound treatment would indicate successful receptor blockade. This requires an experimental setup where tissues or cells are treated with this compound prior to stimulation.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (validated for IHC).
Procedure:
The IHC procedure is identical to Protocol 1 (Deparaffinization through Mounting and Analysis). The key difference lies in the experimental design preceding tissue fixation and the choice of primary antibody.
-
Experimental Design (Example): a. Treat experimental animals or cell cultures with this compound at the desired concentration and duration. b. Include a vehicle control group. c. Stimulate a subset of this compound-treated and vehicle-treated groups with Substance P to induce NK1 receptor activation and subsequent ERK phosphorylation.[16] d. Include an unstimulated control group. e. Collect and fix tissues at an appropriate time point after stimulation (e.g., 5-30 minutes) for paraffin (B1166041) embedding.
-
Immunohistochemistry: a. Follow steps 1-4 from Protocol 1 (Deparaffinization, Antigen Retrieval, Peroxidase Blocking, Non-specific Blocking). b. Primary Antibody Incubation: Apply the primary anti-p-ERK antibody, diluted according to the manufacturer's recommendations. Incubate overnight at 4°C in a humidified chamber. c. Follow steps 6-10 from Protocol 1 (Secondary Antibody and Detection, Chromogenic Development, Counterstaining, Dehydration and Mounting, Analysis).
Expected Results and Interpretation:
-
Vehicle + Substance P: Strong nuclear and/or cytoplasmic staining for p-ERK.[16][17]
-
This compound + Substance P: A significant reduction in p-ERK staining compared to the "Vehicle + Substance P" group, indicating that this compound is effectively blocking NK1 receptor signaling.
-
Vehicle (unstimulated): Low basal level of p-ERK staining.
-
Analysis: The staining intensity and the percentage of p-ERK positive cells can be quantified using image analysis software or semi-quantitative scoring methods (e.g., H-Score) to determine the efficacy of this compound.[18]
Another downstream marker that can be assessed is the immediate early gene product, c-Fos. A reduction in stimulus-induced c-Fos expression in relevant neurons following this compound treatment can also serve as an indicator of NK1 receptor antagonism.[19][20]
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prognostic Potential of Neurokinin 1 Receptor in Breast Cancer and Its Relationship with Ki-67 Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurokinin-1 receptor is highly expressed in cervical cancer and its antagonist induces cervical cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor expression in inflammatory bowel disease: molecular quantitation and localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Neurokinin-1 Receptor Expression Is Associated with Human Dental Pulp Inflammation and Pain Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in substance P and NK1 receptor immunohistochemistry following human spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7tmantibodies.com [7tmantibodies.com]
- 14. biocompare.com [biocompare.com]
- 15. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 16. Phosphorylation of ERK in neurokinin 1 receptor-expressing neurons in laminae III and IV of the rat spinal dorsal horn following noxious stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of neurokinin‐1 receptor by immunohistochemistry in canine mammary gland tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A contribution of neurokinin-1 receptor to formalin-induced c-fos expression in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fos expression induced by activation of NMDA and neurokinin-1 receptors in the trigeminal subnucleus caudalis in vitro: role of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying the Inhibitory Effect of Tradipitant on Neuronal Activity Using Live-Cell Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using live-cell fluorescence imaging to measure the antagonistic effects of Tradipitant on Substance P-induced neuronal activation.
Introduction
This compound is an investigational drug that functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in the transmission of pain signals, neurogenic inflammation, and stress responses.[4][5][6] By blocking the interaction of Substance P with the NK1 receptor, this compound can modulate neuronal signaling pathways implicated in various physiological and pathological conditions.[2][4]
Live-cell imaging provides a powerful method to observe the dynamics of intracellular signaling in real-time. Calcium imaging, in particular, is a widely used technique to monitor neuronal activity, as intracellular calcium (Ca²⁺) is a critical second messenger in many signaling cascades.[7][8] Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), leads to a rapid and measurable increase in cytosolic Ca²⁺ concentration.[9][10]
This application note details a robust method for quantifying the potency of this compound in inhibiting Substance P-induced calcium mobilization in cultured neurons. The protocol utilizes a fluorescent calcium indicator and an automated imaging platform to provide high-throughput, quantitative data suitable for pharmacologic profiling.
Principle of the Assay
The NK1 receptor is coupled to the Gq alpha subunit of its associated G-protein.[9] The signaling cascade is initiated as follows:
-
Agonist Binding: Substance P (SP) binds to the NK1 receptor.
-
G-Protein Activation: The Gq protein is activated, which in turn activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]
-
Calcium Release: IP₃ binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[9][10]
-
Antagonist Action: this compound competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting the entire downstream signaling cascade and the subsequent rise in intracellular Ca²⁺.
This increase in intracellular Ca²⁺ can be visualized and quantified by pre-loading the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity of the dye increases proportionally to the Ca²⁺ concentration, providing a direct readout of receptor activation.
Signaling Pathway Diagram
The following diagram illustrates the NK1 receptor signaling pathway and the mechanism of action for this compound.
Caption: NK1 receptor signaling cascade and this compound's point of inhibition.
Experimental Materials and Methods
Materials
-
Cells: Primary cortical neurons or a neuroblastoma cell line (e.g., SH-SY5Y) stably expressing the human NK1 receptor.
-
Culture Medium: DMEM/F12, supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (5 mM stock in DMSO).
-
Pluronic F-127: 20% solution in DMSO.
-
Agonist: Substance P (1 mM stock in water).
-
Antagonist: this compound (10 mM stock in DMSO).
-
Positive Control: Ionomycin (10 mM stock in DMSO).
-
Microplates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence imaging microscope or plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Experimental Workflow
The overall process from cell preparation to data analysis is outlined below.
Caption: Step-by-step workflow for the this compound inhibition assay.
Detailed Protocol
Day 1: Cell Plating
-
Harvest and count the neurons or SH-SY5Y-NK1R cells.
-
Seed the cells into a black-walled, clear-bottom 96-well microplate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
Day 2/3: Assay Execution
-
Prepare Dye Loading Solution:
-
For 10 mL of Assay Buffer, add 20 µL of Fluo-4 AM stock (final concentration ~10 µM) and 10 µL of Pluronic F-127 (final concentration ~0.02%).
-
Vortex gently to mix.
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cell plate.
-
Gently add 50 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer, leaving a final volume of 100 µL in each well.
-
-
Prepare Compound Plates:
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Include a vehicle control (DMSO in Assay Buffer).
-
Prepare Substance P in Assay Buffer at 5X the final desired concentration (e.g., for a final EC₈₀ concentration).
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence imaging instrument, allowing the temperature to equilibrate to 37°C.
-
Baseline Reading: Record baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 10-20 seconds.
-
Antagonist Addition: The instrument's liquid handler adds 100 µL of the 2X this compound dilutions (or vehicle) to the corresponding wells. The final volume is now 200 µL.
-
Incubate for 10-20 minutes as per the pre-incubation requirements of the compound.
-
Agonist Addition & Kinetic Read: The instrument's liquid handler adds 50 µL of 5X Substance P to all wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the full calcium transient.
-
Data Analysis
The raw fluorescence data is processed to determine the inhibitory effect of this compound.
Data Analysis Workflow
Caption: Logical flow for processing raw fluorescence data to determine IC₅₀.
Calculations
-
Response Calculation: For each well, the response is calculated as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀).
-
ΔF = F_max - F_baseline
-
Where F_max is the peak fluorescence after agonist addition and F_baseline is the average fluorescence before addition.
-
-
Normalization: The data is normalized to the controls to determine the percent inhibition.
-
Positive Control: Wells with vehicle + Substance P (0% inhibition).
-
Negative Control: Wells with vehicle only (100% inhibition).
-
% Inhibition = 100 * (1 - [Response_this compound - Response_Negative] / [Response_Positive - Response_Negative])
-
-
IC₅₀ Determination: The normalized % Inhibition values are plotted against the logarithm of the this compound concentration. A four-parameter logistic regression is used to fit the curve and determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the Substance P response.
Representative Data
The following tables present example data from an experiment assessing this compound's effect on Substance P-induced calcium flux.
Table 1: Effect of this compound on Substance P-Induced Peak Neuronal Calcium Response (ΔF/F₀)
| This compound Conc. (nM) | Mean Peak ΔF/F₀ (± SD) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 3.52 ± 0.21 | 0% |
| 0.1 | 3.18 ± 0.19 | 9.7% |
| 1 | 2.55 ± 0.25 | 27.6% |
| 5 | 1.80 ± 0.15 | 48.9% |
| 10 | 1.21 ± 0.11 | 65.6% |
| 50 | 0.45 ± 0.08 | 87.2% |
| 100 | 0.15 ± 0.05 | 95.7% |
| 1000 | 0.05 ± 0.03 | 98.6% |
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
|---|---|
| IC₅₀ | 5.2 nM |
| Hill Slope | 1.1 |
| R² of Curve Fit | 0.998 |
Conclusion
This application note provides a comprehensive framework for using live-cell calcium imaging to study the effects of the NK1 receptor antagonist, this compound. The described assay is a sensitive and quantitative method for determining the pharmacological potency of this compound and other modulators of the Substance P / NK1 receptor pathway. The workflow is scalable and can be adapted for high-throughput screening in drug discovery and development programs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. drugs.com [drugs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Tradipitant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tradipitant is a neurokinin-1 (NK-1) receptor antagonist under development for various indications, including gastroparesis and motion sickness.[1][2] Understanding the pharmacokinetic (PK) profile of a drug candidate like this compound in preclinical species is a critical step in drug development.[3] Preclinical PK studies help in predicting human pharmacokinetics, selecting appropriate doses for clinical trials, and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
This document provides a framework for conducting and analyzing preclinical pharmacokinetic studies of this compound. Due to the limited availability of specific preclinical PK data for this compound in the public domain, this guide presents generalized protocols and data presentation formats based on standard industry practices for small molecule drugs.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from preclinical pharmacokinetic studies should be summarized in a clear and structured format to allow for easy comparison across species. The following table template can be used to present key pharmacokinetic parameters for this compound.
Table 1: Template for Summarizing Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Unit | Mouse | Rat | Dog | Monkey |
| Dose (Route) | mg/kg | ||||
| Cmax | ng/mL | ||||
| Tmax | h | ||||
| AUC(0-t) | ngh/mL | ||||
| AUC(0-inf) | ngh/mL | ||||
| t1/2 | h | ||||
| CL/F | mL/h/kg | ||||
| Vd/F | L/kg | ||||
| F (%) | % |
Caption: Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution; F: Bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments.
Protocol 1: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study with free access to food and water.
-
Dosing:
-
IV Group (n=3-5): Administer this compound dissolved in a suitable vehicle via tail vein injection at a dose of 1-2 mg/kg.
-
PO Group (n=3-5): Administer this compound suspended in a suitable vehicle via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h). The volume of blood that can be collected is dependent on the species.[5]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).
Protocol 2: In-Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the in-vitro metabolic stability of this compound in liver microsomes from different species (e.g., mouse, rat, dog, human) to predict its hepatic clearance.
Materials:
-
This compound
-
Liver microsomes from selected species
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control substrate (e.g., a compound with known metabolic instability)
-
Acetonitrile (or other organic solvent) for reaction termination
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in-vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Protocol 3: Bioanalytical Method for this compound in Plasma using LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples from preclinical studies.
Methodology:
-
Sample Preparation:
-
Use a simple protein precipitation method for sample cleanup.[6]
-
To a small volume of plasma (e.g., 25-50 µL), add a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., Waters BEH C18).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines.
-
Visualizations
The following diagrams illustrate typical workflows and logical relationships in preclinical pharmacokinetic modeling.
Caption: Workflow for an In-Vivo Pharmacokinetic Study.
Caption: Process of an In-Vitro Metabolism Assay.
Caption: Logical Flow of Pharmacokinetic Data Analysis.
References
- 1. Vanda Pharmaceuticals Reports Positive Results for this compound in Preventing GLP-1 Induced Nausea and Vomiting [prnewswire.com]
- 2. Vanda Pharmaceuticals Provides Regulatory Update on this compound for Motion Sickness [prnewswire.com]
- 3. biotechfarm.co.il [biotechfarm.co.il]
- 4. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tradipitant in Neurogastroenterology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tradipitant (VLY-686) is a novel, orally available small molecule that acts as a selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] Developed by Vanda Pharmaceuticals, it is under investigation for various conditions, with a significant focus on neurogastroenterological disorders such as gastroparesis and functional dyspepsia.[3][4] By blocking the action of Substance P, a key neurotransmitter in the brain and gut, this compound offers a targeted mechanism for managing debilitating symptoms like nausea, vomiting, and abdominal pain that are characteristic of these conditions.[2][5] This document provides a comprehensive overview of the application of this compound in neurogastroenterology research, including its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols.
Mechanism of Action: NK-1 Receptor Antagonism
This compound's therapeutic potential in neurogastroenterology stems from its high selectivity as an antagonist for the NK-1 receptor.[2] Substance P, the natural ligand for the NK-1 receptor, is widely distributed in the central and enteric nervous systems and is implicated in the pathophysiology of nausea, vomiting, and pain signaling.[2][4] By competitively inhibiting the binding of Substance P to the NK-1 receptor, this compound is thought to modulate these signaling pathways, leading to a reduction in the key symptoms of gastroparesis and other functional gut disorders.[2][5]
Application in Gastroparesis Research
Gastroparesis is a disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, with cardinal symptoms including nausea, vomiting, early satiety, and abdominal pain.[6][7] this compound has been extensively studied as a potential therapeutic agent for this condition.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy data from Phase II and Phase III clinical trials of this compound in patients with diabetic and idiopathic gastroparesis.
Table 1: Efficacy of this compound in Phase II Gastroparesis Trial (4-week treatment duration) [8]
| Outcome Measure | This compound (85 mg BID) | Placebo | p-value |
| Change from Baseline in Nausea Score | |||
| Intent-to-Treat Population (n=152) | -1.2 | -0.7 | 0.0099 |
| Patients with Baseline Nausea & Vomiting (n=101) | -1.4 | -0.4 | <0.0001 |
| Percentage of Nausea-Free Days | |||
| Intent-to-Treat Population | 28.8% increase | 15.0% increase | 0.0160 |
| Patients with Baseline Nausea & Vomiting | 32.3% improvement | 7.6% improvement | 0.0003 |
| Responder Rate (Nausea Score ≤ 1 at Week 4) | 32.9% | 11.8% | 0.0013 |
| Improvement in GCSI Score (>1-point) | 46.6% | 23.5% | 0.0053 |
Table 2: Efficacy of this compound in Phase III Gastroparesis Trial (12-week treatment duration) [9][10]
| Outcome Measure | This compound (85 mg BID) | Placebo | p-value |
| Change from Baseline in Nausea Score (ITT Population) | -1.55 | -1.49 | 0.7411 |
Note: The Phase III trial did not meet its primary endpoint in the intent-to-treat (ITT) population. However, post-hoc analyses suggested a significant therapeutic effect in patients with adequate drug exposure levels.[9]
Experimental Protocol: Phase III Clinical Trial (NCT04028492)
This protocol provides a general framework based on the design of the Phase III clinical trial for this compound in gastroparesis.
1. Study Objectives:
-
Primary: To evaluate the efficacy of this compound compared to placebo in reducing the severity of nausea in patients with gastroparesis over a 12-week period.[11]
-
Secondary: To assess the impact of this compound on other symptoms of gastroparesis, including vomiting, bloating, and early satiety, as well as on patient-reported outcomes of quality of life.[11]
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (85 mg) or a matching placebo.[11]
-
Treatment Duration: 12 weeks of twice-daily oral administration.[9]
3. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
4. Study Procedures:
-
Screening Phase: Includes a comprehensive medical history review, physical examination, and confirmation of eligibility criteria.[7]
-
Treatment Phase:
-
Patients are instructed to take the assigned study medication (this compound 85 mg or placebo) orally twice daily.[9]
-
Patients complete a daily symptom diary to record the severity of nausea and other gastroparesis symptoms.[9]
-
Regular clinic visits are scheduled for safety assessments and to monitor treatment compliance.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the average daily nausea severity score at week 12, as measured by the Gastroparesis Cardinal Symptom Index (GCSI) daily diary.[9]
-
Secondary Endpoints: Change in the frequency of vomiting, percentage of nausea-free days, and scores on other patient-reported outcome questionnaires.[9]
-
Application in Functional Dyspepsia Research
Functional dyspepsia is a common and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, without an identifiable organic cause.[3] this compound is being investigated for its potential to alleviate these symptoms by modulating gut-brain axis signaling.
Experimental Protocol: Phase II Clinical Trial (NCT05653310)
This protocol outlines the general design of a Phase II clinical trial investigating the effects of this compound in patients with functional dyspepsia.
1. Study Objectives:
-
To evaluate the effects of this compound relative to placebo on gastric motor functions (gastric emptying and accommodation), satiation, and postprandial symptoms in patients with functional dyspepsia.[13][14]
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-assignment study.[9]
-
Primary Purpose: Basic Science.[9]
3. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
4. Study Procedures:
-
Intervention: Participants are randomized to receive either oral this compound or a matching placebo.
-
Outcome Measures:
-
Gastric Motor Function: Gastric emptying and accommodation are assessed using techniques such as scintigraphy or single-photon emission computed tomography (SPECT).[5][14]
-
Satiation: Assessed through standardized nutrient drink tests.
-
Symptom Assessment: Postprandial symptoms are recorded using validated questionnaires.[13]
-
Conclusion
This compound represents a promising therapeutic agent in the field of neurogastroenterology. Its targeted mechanism of action as an NK-1 receptor antagonist offers a novel approach to managing the often-refractory symptoms of gastroparesis and functional dyspepsia. The data from clinical trials, particularly the Phase II study in gastroparesis, have demonstrated a significant potential for this compound to improve patient outcomes. Ongoing and future research will be crucial in further elucidating its efficacy and safety profile and in establishing its role in the clinical management of these challenging disorders. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals working in this area.
References
- 1. clinicaltrial.be [clinicaltrial.be]
- 2. Effects of this compound on Satiation, Gastric Volume, Gastric Accommodation, and Gastric Emptying in Healthy Volunteers [ctv.veeva.com]
- 3. Evaluating the Safety and Efficacy of this compound vs. Placebo in Idiopathic and Diabetic Gastroparesis [ctv.veeva.com]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical trial: a single-centre, randomised, controlled trial of this compound on satiation, gastric functions, and serum drug levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. mayo.edu [mayo.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for Indigestion · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Troubleshooting & Optimization
Tradipitant Stability and Storage: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of Tradipitant. The information is curated for professionals engaged in experimental research and formulation development. While specific proprietary stability data for this compound is not publicly available, this resource offers best practices based on established pharmaceutical principles and data from related neurokinin-1 (NK-1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: While specific guidelines for this compound have not been publicly released, general best practices for solid oral dosage forms should be followed. It is recommended to store this compound at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture.[1] Excursions are typically permitted between 15°C and 30°C (59°F and 86°F).[1] For research purposes, it is crucial to maintain these conditions consistently to ensure the integrity of the compound for experimental use.
Q2: What potential degradation pathways should be considered for this compound?
A2: As a neurokinin-1 (NK-1) receptor antagonist, this compound's degradation profile is likely influenced by hydrolysis, oxidation, and photolysis.[2][3] The molecular structure of similar compounds suggests that the amide and other functional groups could be susceptible to hydrolytic cleavage under acidic or basic conditions.[2] Oxidative degradation may also occur, particularly if the molecule has susceptible moieties.[4] Photostability is another critical factor, and exposure to UV or visible light could lead to degradation.[3]
Q3: Are there any known excipient incompatibilities with this compound?
A3: Specific excipient compatibility studies for this compound are not publicly available. However, a patent for this compound mentions its formulation in immediate-release capsules with one or more pharmaceutically acceptable excipients.[5] During formulation development, it is crucial to conduct compatibility studies with common excipients (e.g., fillers, binders, lubricants) to ensure they do not catalyze degradation.[6][7] Special attention should be paid to the reactivity of excipients and any impurities they may contain.[7]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of this compound.[8][9] This method should be capable of separating the intact drug from any potential degradation products.[8] Validation of the method according to ICH guidelines is necessary to ensure its accuracy, precision, and specificity.[10]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Unexpected peak in HPLC chromatogram | - Degradation of this compound due to improper storage (temperature, light, humidity).- Interaction with incompatible excipients or solvents.- Contamination of the sample or mobile phase. | - Verify storage conditions and sample handling procedures.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[3]- Perform excipient compatibility studies.- Check the purity of solvents and reagents. |
| Change in physical appearance (e.g., color, dissolution) | - Chemical degradation of the active pharmaceutical ingredient (API).- Physical instability of the formulation (e.g., polymorphism, moisture sorption). | - Analyze the sample using a stability-indicating HPLC method to quantify the API and detect degradation products.- Characterize the solid-state properties of the material (e.g., using DSC, XRD).- Evaluate the impact of humidity on the formulation. |
| Loss of potency (lower than expected assay value) | - Significant degradation of this compound.- Suboptimal analytical method leading to inaccurate quantification. | - Re-evaluate storage and handling procedures.- Review the validation parameters of the analytical method, including linearity, accuracy, and precision.- Ensure the stability of the analytical solutions used for testing. |
Stability Data Overview
The following tables provide an example of how quantitative stability data for a solid oral dosage form like this compound would be presented. Note: The data below is illustrative and not based on actual experimental results for this compound.
Table 1: Illustrative Stability Data for this compound Capsules under Long-Term Storage Conditions (25°C ± 2°C / 60% RH ± 5% RH)
| Time (Months) | Appearance | Assay (%) | Degradation Product X (%) | Dissolution (%) |
| 0 | White to off-white powder in capsule | 100.1 | < 0.1 | 98 |
| 3 | Conforms | 99.8 | 0.1 | 97 |
| 6 | Conforms | 99.5 | 0.2 | 96 |
| 9 | Conforms | 99.2 | 0.3 | 95 |
| 12 | Conforms | 98.9 | 0.4 | 94 |
| 18 | Conforms | 98.5 | 0.5 | 93 |
| 24 | Conforms | 98.1 | 0.6 | 92 |
Table 2: Illustrative Stability Data for this compound Capsules under Accelerated Storage Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | Appearance | Assay (%) | Degradation Product X (%) | Dissolution (%) |
| 0 | White to off-white powder in capsule | 100.1 | < 0.1 | 98 |
| 1 | Conforms | 99.6 | 0.2 | 96 |
| 2 | Conforms | 99.1 | 0.4 | 94 |
| 3 | Conforms | 98.6 | 0.6 | 92 |
| 6 | Conforms | 97.5 | 1.0 | 89 |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
For each condition, a control sample should be stored under normal conditions. All samples should be analyzed by a validated stability-indicating HPLC method.[10]
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the analysis of small molecules.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically used to achieve good separation of the parent drug and its degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. SOP for Conducting Stability Testing for Solid Oral Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3730140A1 - Method of treatment with this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Tradipitant
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Tradipitant. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for in vitro and in vivo experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] Its therapeutic effects are primarily mediated by blocking the binding of the endogenous ligand, substance P, to the NK-1 receptor. This action in the central and peripheral nervous system is thought to modulate pathways involved in nausea, vomiting, and other conditions.[1]
Q2: What are the known or potential off-target effects of this compound and other NK-1 receptor antagonists?
While this compound is designed to be selective for the NK-1 receptor, like most small molecules, it has the potential for off-target interactions. Based on the pharmacology of the NK-1 receptor antagonist class, potential off-target effects to consider include:
-
Interaction with other Tachykinin Receptors: Although designed to be selective for NK-1 receptors, some antagonists may exhibit cross-reactivity with NK-2 and NK-3 receptors, especially at higher concentrations.[2][3][4]
-
Cytochrome P450 (CYP) Enzyme Inhibition: Several NK-1 receptor antagonists are known to be inhibitors of CYP3A4, a key enzyme in drug metabolism.[5] This can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme.
-
General CNS-Related Off-Target Liabilities: As a centrally-acting agent, it is prudent to assess for interactions with a panel of CNS-related receptors, ion channels, and transporters to identify potential liabilities such as sedation, cognitive impairment, or effects on motor function.[6]
Q3: What are the common adverse events observed in clinical trials with NK-1 receptor antagonists that might suggest off-target effects?
Common adverse events reported in clinical trials for NK-1 receptor antagonists include diarrhea, sleepiness, dry mouth, and hiccups. While some of these may be related to the on-target effects of blocking NK-1 receptors in various tissues, they can also be indicative of off-target activities.
Troubleshooting Guide for Unexpected Experimental Results
This guide is intended to help researchers troubleshoot common issues that may arise during the experimental evaluation of this compound, potentially due to off-target effects.
Issue 1: Inconsistent or unexpected results in cell-based functional assays (e.g., calcium flux, cAMP assays).
-
Potential Cause 1: Off-target receptor activation or inhibition.
-
Troubleshooting:
-
Confirm Target Expression: Ensure your cell line expresses the NK-1 receptor at sufficient levels and does not endogenously express other receptors that could be affected by this compound.
-
Run a Counterscreen: Test this compound in a parental cell line (lacking the NK-1 receptor) to determine if the observed effect is independent of the intended target.
-
Use a Structurally Unrelated Antagonist: Compare the results obtained with this compound to those from a structurally different NK-1 receptor antagonist. A similar off-target profile is less likely with structurally distinct molecules.
-
-
-
Potential Cause 2: Assay interference.
-
Troubleshooting:
-
Check for Autofluorescence: If using a fluorescence-based assay, check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability or signaling.
-
-
Issue 2: High background or non-specific binding in radioligand binding assays.
-
Potential Cause 1: Radioligand sticking to non-receptor components.
-
Troubleshooting:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the filter plates and tubes.[7]
-
Pre-treat Filters: Pre-soaking filter plates with a solution like polyethyleneimine (PEI) can help minimize radioligand adhesion.
-
-
-
Potential Cause 2: Poor quality of membrane preparation.
-
Troubleshooting:
-
Ensure Thorough Homogenization and Washing: Properly prepared cell membranes are crucial. Ensure complete cell lysis and sufficient washing steps to remove endogenous ligands and other interfering substances.[7]
-
-
Issue 3: Discrepancies between in vitro binding affinity and functional potency.
-
Potential Cause: Insurmountable antagonism or complex receptor kinetics.
-
Troubleshooting:
-
Vary Pre-incubation Times: Perform functional assays with varying pre-incubation times of this compound before adding the agonist. A shift in potency with longer pre-incubation may suggest slow binding kinetics or insurmountable antagonism.
-
Washout Experiments: After incubating with this compound, wash the cells and then stimulate with the agonist. A persistent blockade after washing can indicate a slow dissociation rate.
-
-
Methodologies for Key Experiments
To thoroughly investigate the off-target profile of this compound, a tiered approach to in vitro safety pharmacology profiling is recommended. This typically involves an initial broad screening followed by more detailed characterization of any identified "hits."
In Vitro Safety Pharmacology Profiling
A standard approach is to screen the test compound against a panel of receptors, ion channels, enzymes, and transporters that have been historically associated with adverse drug reactions.[8][9][10][11][12]
Representative Off-Target Screening Panel for a CNS-Active Compound
| Target Class | Representative Targets | Potential Adverse Effect |
| GPCRs | Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT subtypes), Muscarinic (M1, M2, M3), Histamine (H1), Opioid (μ, δ, κ) | Cardiovascular effects, psychosis, sedation, anticholinergic effects, sedation, abuse potential |
| Ion Channels | hERG, Nav1.5, Cav1.2 | QT prolongation, cardiac arrhythmias |
| Transporters | NET, DAT, SERT | Cardiovascular and psychiatric effects |
| Enzymes | COX-1, COX-2, PDE subtypes, CYP450 isoforms (e.g., CYP3A4) | GI toxicity, cardiovascular effects, drug-drug interactions |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This method is used to determine the binding affinity of this compound to a wide range of potential off-target receptors.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a membrane preparation expressing the receptor, in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radioligand is measured, and the half-maximal inhibitory concentration (IC₅₀) is determined.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of this compound. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percent inhibition by this compound as a function of its concentration to determine the IC₅₀ value.
-
2. Cellular Functional Assays (e.g., Calcium Flux Assay for Gq-coupled GPCRs)
These assays determine whether binding to an off-target receptor results in a functional consequence (agonist or antagonist activity).
-
Principle: For a Gq-coupled receptor, activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Antagonist Mode: Add varying concentrations of this compound and incubate. Then, add a known agonist for the receptor at its EC₅₀ concentration.
-
Agonist Mode: Add varying concentrations of this compound alone.
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist (in antagonist mode) or this compound (in agonist mode) using a plate reader with fluorescence detection capabilities.
-
Data Analysis: In antagonist mode, determine the IC₅₀ of this compound in inhibiting the agonist response. In agonist mode, determine the EC₅₀ of this compound in stimulating a response.
-
3. CYP3A4 Inhibition Assay (IC₅₀ Determination)
This assay is crucial for assessing the potential for drug-drug interactions.
-
Principle: The activity of the CYP3A4 enzyme is measured using a fluorescent probe substrate. The ability of this compound to inhibit the metabolism of this substrate is quantified.
-
Methodology:
-
Incubation: In a 96-well plate, incubate human liver microsomes (a source of CYP3A4), a NADPH-regenerating system, and varying concentrations of this compound.
-
Substrate Addition: Add a fluorescent probe substrate for CYP3A4.
-
Reaction: Allow the enzymatic reaction to proceed for a set time.
-
Signal Detection: Stop the reaction and measure the fluorescent product using a plate reader.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity by this compound at each concentration and determine the IC₅₀ value.[13]
-
Visualizations
Caption: Signaling pathway of the NK-1 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for identifying and addressing off-target effects.
References
- 1. altasciences.com [altasciences.com]
- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 12. pharmaron.com [pharmaron.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in Tradipitant Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tradipitant. The content is designed to address common challenges and inconsistencies that may arise during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly VLY-686 or LY686017) is an experimental small molecule drug that acts as a selective antagonist for the neurokinin-1 (NK-1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis (vomiting).[2] By inhibiting the NK-1 receptor, this compound aims to mitigate the downstream signaling pathways activated by Substance P.[2]
Q2: For which indications has this compound been investigated, and what were the general clinical trial outcomes?
This compound has been investigated for several conditions, including gastroparesis, atopic dermatitis (pruritus), motion sickness, and alcoholism.[1][3][4] Clinical trial results have been inconsistent. While Phase II studies for gastroparesis and atopic dermatitis showed promising results, subsequent Phase III trials failed to meet their primary endpoints in the overall study populations.[5][6][7][8] However, in a Phase III trial for atopic dermatitis, a significant antipruritic effect was observed in a subgroup of patients with mild disease.[5][9]
Q3: What are some potential overarching reasons for the inconsistent results observed in this compound clinical trials?
Several factors may contribute to the variable outcomes in this compound clinical trials:
-
High Placebo Response: Conditions like pruritus and gastroparesis are known to have a significant placebo effect, which can mask the true efficacy of a drug.[1][5][10]
-
Patient Heterogeneity: Atopic dermatitis, in particular, is a heterogeneous disease with varying clinical presentations and underlying molecular profiles.[11][12][13][14][15] This variability within the patient population can lead to differential responses to treatment.
-
Disease Severity: The efficacy of this compound may be dependent on the severity of the condition. For instance, in the EPIONE study for atopic dermatitis, a notable effect was seen in patients with mild disease but not in those with moderate to severe disease.[5][9]
Troubleshooting In-Vitro Experiments
Issue 1: High Variability in NK-1 Receptor Binding Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Membrane Preparation | Ensure a standardized protocol for membrane preparation from cells or tissues expressing the NK-1 receptor. Use a consistent homogenization buffer and centrifugation protocol. Quantify protein concentration accurately for each batch. |
| Radioligand Degradation | Aliquot the radiolabeled Substance P or other tracer upon receipt and store at -80°C to minimize freeze-thaw cycles. Use freshly thawed aliquots for each experiment. |
| Improper Incubation Conditions | Optimize and standardize incubation time and temperature. Ensure consistent mixing during incubation. |
| Inefficient Separation of Bound and Free Ligand | For filtration assays, pre-soak filters in a suitable buffer (e.g., polyethyleneimine) to reduce non-specific binding. Ensure rapid and consistent washing of filters with ice-cold buffer. |
| Non-Specific Binding | Determine non-specific binding using a high concentration of a known unlabeled NK-1 receptor ligand. If non-specific binding is high, consider using a different cell line or tissue with higher receptor expression, or optimize the blocking agents in the assay buffer. |
Experimental Protocol: Competitive Radioligand Binding Assay for NK-1 Receptor
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the NK-1 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the NK-1 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of radiolabeled Substance P (e.g., [125I]Substance P).
-
For determining non-specific binding, add a saturating concentration of unlabeled Substance P to a set of wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
-
Issue 2: Inconsistent Results in Cell-Based Functional Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low or Variable NK-1 Receptor Expression | Use a stable cell line with consistent and high-level expression of the NK-1 receptor. Regularly verify receptor expression levels using techniques like flow cytometry or western blotting. |
| Cell Health and Passage Number | Maintain a consistent cell culture protocol. Use cells within a defined passage number range, as receptor expression and signaling can change with excessive passaging. Ensure high cell viability before starting the assay. |
| Suboptimal Agonist (Substance P) Concentration | Perform a dose-response curve for Substance P to determine the EC50 and EC80 concentrations. Use a concentration in the linear range of the response curve for antagonist studies. |
| Assay Readout Variability | For second messenger assays (e.g., cAMP, calcium flux), ensure that the detection reagents are properly prepared and that the plate reader is calibrated. Use appropriate positive and negative controls in every experiment. |
| Ligand-induced Receptor Desensitization/Internalization | Be aware that prolonged exposure to agonists can lead to receptor desensitization and internalization. Optimize the timing of agonist and antagonist addition to capture the desired signaling event. |
Signaling Pathway: NK-1 Receptor Activation
Troubleshooting In-Vivo Experiments
Issue 3: High Variability in Animal Models of Atopic Dermatitis (Pruritus)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Induction of Dermatitis | Standardize the application of the inducing agent (e.g., MC903, oxazolone). Ensure consistent volume, concentration, and application site. Use animals of the same age, sex, and genetic background. |
| Subjective Measurement of Scratching | Utilize objective and automated methods for quantifying scratching behavior, such as video analysis with machine learning algorithms or acoustic sensors.[3][9][12][16][17] This reduces observer bias. |
| Stress-Induced Grooming vs. Itch-Related Scratching | Acclimatize animals to the experimental setup to minimize stress. Differentiate between grooming and scratching behaviors based on established criteria (e.g., hind limb vs. forelimb movement, location of contact). |
| Circadian Rhythm Effects | Conduct behavioral observations at the same time each day, as scratching behavior can vary with the light-dark cycle. |
| Variability in Drug Administration and Bioavailability | Ensure accurate and consistent dosing. For oral administration, consider potential effects of food intake on drug absorption. |
Experimental Workflow: Murine Model of Atopic Dermatitis
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and Adverse Event Rates With Placebo in Gastroparesis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-Analysis: Understanding Placebo Response and Adverse Events in Drug Trials for Gastroparesis [mymedisage.com]
- 7. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top Gastroparesis Clinical Trials | Power [withpower.com]
- 11. news-medical.net [news-medical.net]
- 12. nationaleczema.org [nationaleczema.org]
- 13. Insights into adult atopic dermatitis heterogeneity derived from circulating biomarker profiling in patients with moderate-to-severe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Heterogeneity of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Heterogeneity of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
- 17. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tradipitant concentration for maximum in vitro effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize tradipitant concentration for maximum in vitro effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, experimental antagonist of the human neurokinin-1 (NK1) receptor.[1][2][3] It functions by competitively blocking the binding of the endogenous ligand, Substance P, a neuropeptide involved in neurogenic inflammation, pain perception, and emesis.[3][4][5]
Q2: What is a good starting concentration range for in vitro experiments with this compound?
A2: While specific in vitro potency values (IC₅₀/Kᵢ) for this compound are not widely published in the public domain, other potent and selective non-peptide NK1 receptor antagonists exhibit activity in the sub-nanomolar to low nanomolar range.[6][7] Therefore, a good starting point for a dose-response curve is to test a wide range of concentrations from 0.1 nM to 10 µM to determine the IC₅₀ in your specific assay system.
Q3: How should I prepare this compound solutions for my experiment?
A3: Many NK1 receptor antagonists are lipophilic and have low aqueous solubility.[5][7] It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent like DMSO.[8][9] This stock solution can then be serially diluted in your aqueous assay buffer or cell culture medium to achieve the desired final concentrations. Always ensure the final DMSO concentration in the assay is low (typically ≤0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q4: Can this compound have off-target effects?
A4: this compound is reported to be highly selective for the NK1 receptor. However, as with any pharmacological agent, the potential for off-target effects increases at higher concentrations. Some NK1 receptor antagonists have been shown to interact with other receptors or ion channels at micromolar concentrations.[7] If you observe unexpected effects, especially at high concentrations, it is advisable to test for specificity using a structurally different NK1 antagonist or to perform counter-screening against related targets.
Quantitative Data Summary
| Parameter | Value / Information | Notes |
| IUPAC Name | (2-(1-(3,5-Bis(trifluoromethyl)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)(2-chlorophenyl)methanone | [1] |
| Synonyms | VLY-686, LY686017 | [1] |
| Molar Mass | 587.91 g/mol | [1] |
| Primary Target | Neurokinin-1 (NK1) Receptor | [2][3] |
| Mechanism | Competitive Antagonist of Substance P | [4][5] |
| Expected Kᵢ / IC₅₀ | 0.1 - 10 nM | This is an estimated range based on other selective NK1 antagonists.[6][7] The precise value should be determined empirically in your specific assay system. |
| Solubility | Low aqueous solubility. Soluble in organic solvents such as DMSO. | [7][8][9] |
Visualized Pathways and Workflows
NK1 Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This pathway is primarily mediated by the Gαq protein, leading to an increase in intracellular calcium. This compound acts by blocking this initial binding step.
Caption: this compound blocks Substance P binding to the NK1 receptor.
Experimental Workflow: Calcium Flux Assay
This workflow outlines the key steps for performing an in vitro calcium flux assay to measure the antagonist activity of this compound.
Caption: Workflow for a cell-based calcium flux antagonist assay.
Experimental Protocols
Protocol 1: Functional Antagonism via Calcium Flux Assay
This protocol details a method to determine the IC₅₀ of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization in cells expressing the human NK1 receptor.
1. Materials:
-
Cells: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1, HEK293).
-
Reagents: this compound, Substance P (agonist), DMSO, Pluronic™ F-127.
-
Assay Kit: Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM).
-
Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96- or 384-well black, clear-bottom microplates; fluorescence plate reader with kinetic reading capability and automated injectors.
2. Cell Preparation:
-
Seed NK1-expressing cells into the microplate at a density optimized for 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
3. Assay Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions in assay buffer to achieve 2X final concentrations.
-
Prepare a 2X stock of Substance P in assay buffer. The final concentration should be at the EC₈₀ for your cell line (determine this empirically beforehand).
-
Prepare the dye-loading solution according to the manufacturer's protocol, often including Pluronic™ F-127 to aid dye solubilization.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as per the reader's requirements.
-
-
Compound Treatment (Antagonist):
-
Add the 2X this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Signal Detection:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add the 2X Substance P solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.
-
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well (peak fluorescence post-agonist - baseline fluorescence).
-
Normalize the data: Set the average ΔF of the vehicle control (agonist only) as 100% activity and the average ΔF of a no-agonist control as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting low in vitro activity.
Q: I am not seeing any antagonist activity. What should I do?
A:
-
Check Compound Solubility: Visually inspect your highest concentration dilutions for any cloudiness or precipitate. This compound's low aqueous solubility can cause it to fall out of solution. If you suspect this, prepare a fresh stock in 100% DMSO and ensure the final concentration of DMSO in your assay does not exceed 0.1%.[8][9]
-
Verify Agonist Potency: Ensure your Substance P stock is active and that you are using it at an appropriate concentration (typically EC₅₀ to EC₈₀). Run a fresh Substance P dose-response curve to confirm its potency in your current cell batch.
-
Confirm Cell Health and Receptor Expression: Ensure your cells are healthy and within a low passage number. Verify that the cells are expressing functional NK1 receptors. A positive control using a different, well-characterized NK1 antagonist can help determine if the issue is specific to your this compound compound or the assay system itself.
-
Expand Concentration Range: You may be testing a concentration range that is too low or too narrow. Expand your dose-response curve to cover a wider range (e.g., from picomolar to high micromolar) to ensure you capture the full inhibitory curve.
Q: My cells are dying at higher concentrations of this compound. How do I interpret this?
A:
-
Assess Cytotoxicity: High concentrations of any compound can induce cytotoxicity. Perform a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same cell line and incubation times. This will help you determine the concentration at which this compound becomes toxic to your cells.
-
Separate Antagonism from Toxicity: You should only determine IC₅₀ values at concentrations that are non-toxic. If the apparent inhibition of the signal is due to cell death rather than specific receptor antagonism, the results are invalid. The maximum concentration used in your functional assay should be well below the toxic concentration.
Q: I see a response, but the results are not reproducible. What are the common causes?
A:
-
Inconsistent Cell Density: Variations in cell seeding density can lead to variable results. Ensure your cell seeding protocol is consistent and results in an even monolayer.
-
DMSO Concentration Variance: Ensure the final DMSO concentration is identical in all wells. Even small differences can affect cell health and assay performance.
-
Reagent Instability: Prepare fresh dilutions of this compound and Substance P for each experiment from frozen stocks. Peptide agonists like Substance P can degrade with repeated freeze-thaw cycles.
-
Plate Edge Effects: "Edge effects" in microplates can cause variability. Avoid using the outermost wells of the plate for your dose-response curves if this is a known issue in your lab.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing High Placebo Response in Tradipitant Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tradipitant. The content focuses on understanding and mitigating the high placebo response observed in clinical trials for its target indications.
FAQs: Understanding the Placebo Phenomenon in this compound Trials
Q1: What is this compound and how does it work?
This compound is an investigational oral small molecule that acts as a selective neurokinin-1 (NK-1) receptor antagonist.[1][2] Its mechanism of action involves blocking the binding of Substance P, a neuropeptide involved in neurogenic inflammation, pain perception, and emesis, to the NK-1 receptor.[3] By inhibiting this pathway, this compound aims to alleviate symptoms such as nausea, vomiting, and pruritus (itch).[3][4]
Q2: In which clinical indications has a high placebo response been observed with this compound?
A significant placebo response has been a notable challenge in clinical trials of this compound, particularly in the treatment of chronic pruritus associated with atopic dermatitis.[1][4] While a placebo effect is a common factor in many clinical trials, it has been particularly pronounced in studies relying on subjective patient-reported outcomes, such as itch intensity.[1][4]
Q3: What are the potential reasons for the high placebo response in atopic dermatitis trials?
Several factors can contribute to a high placebo response in atopic dermatitis trials:
-
Natural Disease Fluctuation: Atopic dermatitis is a condition characterized by periods of flares and remission. Spontaneous improvements in symptoms can be mistaken for a placebo effect.
-
Subjective Nature of Pruritus: Itch is a subjective symptom, and its assessment relies on patient-reported outcomes, which can be influenced by patient expectations and psychological factors.
-
Patient Expectations: The act of participating in a clinical trial and receiving attentive care can create positive expectations, leading to a perceived improvement in symptoms, even with a placebo.
-
Use of Emollients: Most atopic dermatitis studies allow the use of moisturizers, which can independently improve skin barrier function and reduce symptoms, contributing to the placebo arm's response.
Q4: How does the mechanism of action of this compound relate to the placebo effect?
This compound targets the neurokinin-1 receptor, which is involved in the neurobiology of stress and emotional responses. The placebo effect is also known to involve some of the same neural pathways. This overlap could potentially contribute to the complexity of differentiating the drug's specific effect from the placebo response in conditions with a strong psychosomatic component.
Troubleshooting Guides: Methodologies to Mitigate High Placebo Response
Issue: The observed treatment effect of this compound is not statistically significant due to a high placebo response.
Troubleshooting Steps:
-
Refine Patient Selection Criteria:
-
Action: Implement stricter inclusion criteria to enroll patients with a stable and well-documented history of the condition. For instance, require a minimum baseline severity score over a specified period before randomization.
-
Rationale: This can help to minimize the impact of natural disease variability and regression to the mean.
-
-
Incorporate a Placebo Run-in Period:
-
Action: Include a single-blind placebo lead-in phase before randomization. Patients who show a significant improvement on placebo during this period can be excluded from the trial.
-
Rationale: This strategy aims to identify and exclude "placebo responders," thereby enriching the study population with patients more likely to show a true drug effect.
-
-
Standardize and Minimize Concomitant Medications:
-
Action: Clearly define and control the use of rescue medications and emollients. Provide all subjects with the same standardized emollient to use throughout the study.
-
Rationale: This helps to ensure that any observed improvements are not due to the uncontrolled use of other active treatments.
-
-
Enhance Patient and Investigator Training:
-
Action: Provide thorough training for both patients and investigators on the accurate reporting of symptoms using validated scales. Emphasize the importance of unbiased reporting.
-
Rationale: Improved accuracy in patient-reported outcomes can help to reduce variability and provide a clearer signal of the treatment effect.
-
-
Utilize Objective Endpoints:
-
Action: Whenever possible, incorporate objective measures in addition to subjective patient-reported outcomes. For atopic dermatitis, this could include assessments of skin barrier function or inflammatory biomarkers.
-
Rationale: Objective endpoints are less susceptible to the psychological components of the placebo effect.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data in Atopic Dermatitis
| Study Phase | Number of Patients | Treatment | Duration | Primary Endpoint | This compound Result | Placebo Result | p-value |
| Phase II | 69 | 100 mg once daily | 4 weeks | Change from baseline in Itch VAS | -40.5mm | -36.5mm | Not significant |
| Phase II | 168 | 85 mg twice daily | 8 weeks | Change from baseline in Worst Itch VAS | Significant improvement | - | 0.019 |
| Phase III (EPIONE) | 341 | 85 mg twice daily | 8 weeks | Reduction in pruritus (overall population) | Not met | - | Not significant |
| Phase III (EPIONE) - Mild AD Subgroup | 79 (approx. 23% of total) | 85 mg twice daily | 8 weeks | Reduction in pruritus | Robust antipruritic effect | - | 0.015 |
Data sourced from Vanda Pharmaceuticals press releases and publications.[1][3][5][6]
Table 2: Summary of this compound Clinical Trial Data in Gastroparesis
| Study Phase | Number of Patients | Treatment | Duration | Primary Endpoint | This compound Result | Placebo Result | p-value |
| Phase III | 201 | 85 mg twice daily | 12 weeks | Change from baseline in average nausea severity | Not met in ITT population | - | 0.741 |
| Phase III (Post-hoc analysis with high drug exposure) | - | 85 mg twice daily | 12 weeks | Change from baseline in average nausea severity | Significant improvement | - | - |
Data sourced from a publication on the Phase III trial.[2]
Experimental Protocols
Protocol Overview: Phase III Study of this compound in Atopic Dermatitis (EPIONE Study)
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of pruritus in adults with atopic dermatitis.[5][6]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]
-
Patient Population: Adults with mild to severe atopic dermatitis and severe pruritus.[5][6]
-
Intervention: Patients were randomized to receive either this compound 85 mg twice daily or a matching placebo for 8 weeks.[5]
-
Key Assessments:
-
Primary Endpoint: Change from baseline in the severity of worst itch, as measured by the Worst Itch Numeric Rating Scale (WI-NRS).[7]
-
Secondary Endpoints: Included assessments of disease severity using the SCORing Atopic Dermatitis (SCORAD) index and the validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD™).[7]
-
-
Methodology to Reduce Placebo Response: While not explicitly detailed as a placebo-mitigation strategy, the use of a validated and specific primary endpoint (worst itch) and multiple secondary endpoints aimed to provide a comprehensive and more objective assessment of treatment effect.
Protocol Overview: Phase III Study of this compound in Gastroparesis
-
Objective: To assess the efficacy and safety of this compound in relieving symptoms of diabetic and idiopathic gastroparesis.[2][8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III study.[2][9]
-
Patient Population: Adults diagnosed with diabetic or idiopathic gastroparesis with demonstrated delayed gastric emptying and moderate to severe nausea.[8][9]
-
Intervention: Patients were randomized to receive this compound 85 mg twice daily or placebo for 12 weeks.[2][9]
-
Key Assessments:
-
Methodology to Reduce Placebo Response: The protocol included monitoring of drug exposure levels, which allowed for post-hoc analyses to assess the exposure-response relationship and control for potential confounding factors.[2]
Visualizations
References
- 1. Vanda Pharmaceuticals Announces this compound Phase II Proof of Concept Study Results for Chronic Pruritus in Atopic Dermatitis [prnewswire.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Vanda´s this compound Improves Itch and Disease Severity in Patients with Atopic Dermatitis - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- 4. Vanda's this compound Improves Itch and Disease Severity in AD Patients - - PracticalDermatology [practicaldermatology.com]
- 5. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 6. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Tradipitant Gastroparesis Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments related to tradipitant in the context of gastroparesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally available neurokinin-1 (NK-1) receptor antagonist.[1][2][3] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in nausea, vomiting, and pain signaling pathways.[3] By blocking the NK-1 receptor, this compound is thought to exert its therapeutic effects by modulating the signaling of Substance P in the gut-brain axis, thereby reducing symptoms of nausea and vomiting associated with gastroparesis.[1]
Q2: What were the key clinical trials conducted for this compound in gastroparesis?
The key clinical trials for this compound in gastroparesis were a Phase II study (VP-VLY-686-2301) and a Phase III study (VP-VLY-686-3301; NCT04028492).[4][5][6] The Phase II trial was a 4-week study that showed promising results in reducing nausea.[4] The Phase III trial was a 12-week study designed to confirm these findings.[5][6]
Q3: What were the primary endpoints of the this compound gastroparesis clinical trials?
The primary endpoint in both the Phase II and Phase III studies was the change from baseline in the severity of nausea, as measured by patient-reported daily diaries.[4][5]
Q4: Did the Phase III trial meet its primary endpoint?
The Phase III study did not meet its prespecified primary endpoint for the overall intent-to-treat (ITT) population.[5] However, both the this compound and placebo groups showed significant improvements in nausea from baseline.[5]
Q5: What are the potential confounding factors that may have influenced the results of the this compound gastroparesis studies?
Several potential confounding factors have been identified that may have masked the therapeutic effect of this compound in the Phase III trial. These include:
-
Rescue Medication Use: An imbalance in the use of rescue medications for nausea and vomiting between the this compound and placebo groups at baseline was noted.[5]
-
Patient Compliance: Poor compliance with the study drug was observed in some patients.[5]
-
Baseline Severity Inflation: This refers to the possibility that patients may have reported more severe symptoms at the beginning of the trial than their typical experience, which can affect the measurement of treatment effect.
-
Pharmacokinetic Variability: Post-hoc analyses suggested that patients with higher blood levels of this compound experienced a greater reduction in nausea.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter when designing or interpreting studies on this compound or other NK-1 receptor antagonists for gastroparesis.
| Issue | Potential Cause | Recommended Action |
| High Placebo Response | The subjective nature of gastroparesis symptoms, natural fluctuations in symptom severity, and patient expectations can contribute to a significant placebo effect. | - Implement a robust patient screening and education process to manage expectations. - Utilize objective endpoints in addition to patient-reported outcomes where possible. - Consider a placebo run-in period to identify and exclude high-placebo responders. |
| Inconsistent Efficacy Signal | As seen in the this compound trials, confounding factors can obscure the true treatment effect. | - Prospectively define and standardize the use of rescue medications. - Implement rigorous methods to monitor and encourage patient compliance (e.g., electronic diaries, pill counts). - Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the exposure-response relationship. - Employ statistical methods to adjust for potential baseline imbalances. |
| Difficulty in Patient Recruitment | The heterogeneity of the gastroparesis patient population and the burden of study participation can make recruitment challenging. | - Develop clear and specific inclusion and exclusion criteria. - Collaborate with patient advocacy groups to raise awareness and facilitate recruitment. - Design patient-centric trial protocols to minimize the burden on participants. |
| Variability in Patient-Reported Outcomes (PROs) | The reliability of PROs can be influenced by patient recall bias, mood, and other external factors. | - Use validated and well-established PRO instruments for gastroparesis, such as the Gastroparesis Cardinal Symptom Index (GCSI). - Train patients thoroughly on how to complete diaries and questionnaires accurately. - Collect PRO data electronically in real-time to minimize recall bias. |
Data Presentation
Table 1: Summary of Key Efficacy Results from this compound Gastroparesis Clinical Trials
| Endpoint | Phase II Study (VP-VLY-686-2301) - 4 Weeks | Phase III Study (VP-VLY-686-3301) - 12 Weeks (ITT Population) |
| Change in Nausea Score from Baseline | This compound: -1.2Placebo: -0.7(p=0.0099)[4] | Not statistically significant between groups.[5] |
| Nausea-Free Days | This compound: +28.8%Placebo: +15.0%(p=0.0160)[4] | Not reported as a primary outcome. |
| GCSI Total Score Improvement | Statistically significant improvement with this compound (p=0.0223).[4] | Not reported as a primary outcome. |
Experimental Protocols
While detailed, step-by-step internal study protocols are not publicly available, the following outlines the general methodologies used in the key this compound gastroparesis clinical trials based on published information.
Phase III Clinical Trial (VP-VLY-686-3301; NCT04028492) Methodology Overview
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III study.[6]
-
Participants: Adults with a diagnosis of idiopathic or diabetic gastroparesis.[6]
-
Inclusion Criteria:
-
Confirmed delayed gastric emptying.
-
Moderate to severe nausea.[6]
-
-
Intervention:
-
This compound 85 mg administered orally twice daily.
-
Matching placebo administered orally twice daily.[5]
-
-
Duration: 12 weeks of treatment.[5]
-
Primary Outcome Measure: Change from baseline in the average daily nausea severity score, recorded by patients in a daily electronic diary.[5]
-
Secondary Outcome Measures: Included changes in other core gastroparesis symptoms (e.g., vomiting, bloating, early satiety) and overall symptom scores using validated instruments like the Gastroparesis Cardinal Symptom Index (GCSI).[4]
-
Data Collection: Patient-reported outcomes were collected via daily electronic diaries and at clinic visits.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an NK-1 receptor antagonist.
Experimental Workflow
Caption: Generalized workflow of the this compound Phase III clinical trial.
Logical Relationships of Confounding Factors
Caption: Logical relationship of confounding factors on the observed treatment effect.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Safety and Efficacy of this compound vs. Placebo in Idiopathic and Diabetic Gastroparesis [ctv.veeva.com]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Phase III Trial Success in Diabetic and Idiopathic Gastroparesis Patients [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Interpreting Variable Nausea Scores in Tradipitant Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tradipitant (VLY-686). The content is designed to address specific issues that may arise during experiments, with a focus on interpreting nausea scores and understanding experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in relation to nausea?
A1: this compound is a selective neurokinin-1 (NK-1) receptor antagonist.[1][2] The sensation of nausea and the act of vomiting are partly mediated by the binding of Substance P, a neuropeptide, to NK-1 receptors in the brainstem's emetic centers.[1] By blocking the NK-1 receptor, this compound prevents Substance P from binding, thereby inhibiting the downstream signaling that leads to nausea and vomiting.[1] This mechanism is thought to be effective in various conditions, including gastroparesis, motion sickness, and chemotherapy-induced nausea and vomiting.[1][3]
Q2: How is nausea typically assessed in this compound clinical trials?
A2: Nausea in this compound clinical trials, particularly for gastroparesis, is primarily assessed using a daily symptom diary.[4][5] Patients are asked to rate the severity of their nausea on a Likert scale, typically from 0 (none) to 5 (very severe).[4] In addition to the daily diary, the Gastroparesis Cardinal Symptom Index (GCSI) is often used. The GCSI is a patient-reported outcome instrument that assesses a range of gastroparesis symptoms, including a subscale for nausea/vomiting.[5][6]
Q3: What were the key findings regarding nausea scores in the this compound clinical trials for gastroparesis?
A3: In a Phase II study for diabetic and idiopathic gastroparesis, this compound showed a statistically significant improvement in nausea scores compared to placebo.[4][6] Patients receiving this compound had a greater reduction in their average daily nausea score and experienced a higher percentage of nausea-free days.[4] However, a subsequent Phase III study did not meet its primary endpoint for the change in nausea severity at week 12 in the intent-to-treat population.[7] Post-hoc analyses of the Phase III data suggested that after accounting for confounding factors like rescue medication use and patient compliance, a significant treatment effect on nausea was observed.[7]
Q4: What confounding factors might influence the interpretation of nausea scores in this compound research?
A4: Based on the findings from the Phase III gastroparesis trial, key confounding factors include:
-
Use of Rescue Medications: Patients in clinical trials may be permitted to use other medications to manage their symptoms, which can mask the effect of the investigational drug. Clinical trial protocols for this compound have specified restrictions on the use of other NK-1 antagonists, second-generation 5-HT3 antagonists, phenergan, and opioids.
-
Patient Compliance: Poor adherence to the prescribed dosing regimen can significantly impact the drug's efficacy and the resulting nausea scores. Monitoring and encouraging patient compliance is crucial for accurate data interpretation.
Troubleshooting Guides
Guide 1: Addressing Inconsistent or Unexpected Nausea Score Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Patient Reporting | - Standardize Data Collection: Ensure all participants are using the same version of the daily symptom diary and the GCSI questionnaire. - Provide Clear Instructions: Thoroughly train participants on how to use the rating scales consistently. Emphasize the importance of recording symptoms at the same time each day. - Regular Follow-up: Conduct regular check-ins with participants to address any questions they may have about the questionnaires and to ensure they are completing them accurately. |
| Concomitant Medication Use | - Detailed Medication Logs: Require participants to maintain a detailed log of all medications taken, including over-the-counter drugs and rescue medications. - Pre-specify Allowed and Prohibited Medications: Clearly define in the study protocol which medications are permitted and which are prohibited. The this compound trials restricted the use of other anti-emetic drugs. - Statistical Analysis: Plan for subgroup analyses to assess the impact of rescue medication use on the primary endpoint. |
| Poor Patient Compliance | - Implement Compliance Monitoring: Utilize methods such as pill counts, electronic monitoring devices, or medication diaries to track adherence. - Patient Education: Clearly explain the importance of adhering to the dosing schedule for the study's success. - Reminders: Use automated reminders (e.g., text messages, app notifications) to help participants remember to take their medication. |
| Placebo Effect | - Blinding: Ensure proper blinding of both participants and study staff to the treatment allocation. - Objective Endpoints: Where possible, include more objective endpoints in addition to subjective patient-reported outcomes. |
Guide 2: Designing Experiments to Accurately Measure Nausea
Issue: You are designing a new study to evaluate the anti-nausea effects of a compound and want to ensure your methodology is robust.
Recommendations:
| Experimental Design Element | Best Practices |
| Nausea Assessment Tools | - Validated Instruments: Utilize validated and widely accepted instruments like the GCSI for gastroparesis-related nausea. - Daily Symptom Diary: Incorporate a daily diary for real-time symptom tracking. The 0-5 Likert scale for nausea severity has been used in this compound trials. |
| Participant Selection | - Clear Inclusion/Exclusion Criteria: Define specific criteria for participant eligibility, including a baseline nausea severity score to ensure a population that can demonstrate a meaningful change. |
| Protocol for Rescue Medication | - Standardized Protocol: Establish a clear and standardized protocol for the use of rescue medications. This should specify the type, dose, and frequency of allowed medications. - Data Capture: Implement a system to meticulously record all instances of rescue medication use. |
| Compliance Strategy | - Proactive Approach: Develop a comprehensive strategy to promote and monitor patient compliance from the outset of the study. |
Data Presentation
Table 1: Summary of Nausea Score Changes in this compound Gastroparesis Clinical Trials
| Study Phase | Metric | This compound Group | Placebo Group | p-value | Citation |
| Phase II | Change in Average Daily Nausea Score (from baseline) | -1.25 | -0.73 | 0.0099 | [4] |
| Phase II | Percentage of Nausea-Free Days | 28.8% | 15.0% | 0.016 | [4] |
| Phase III (ITT Population) | Change in Nausea Severity (at week 12) | Not Statistically Significant | Not Statistically Significant | >0.05 | [7] |
| Phase III (Post-Hoc Analysis) | Change in Nausea Severity (at week 12, accounting for confounders) | Statistically Significant Improvement | - | - | [7] |
Experimental Protocols
Protocol 1: Assessment of Nausea Using a Daily Symptom Diary
-
Instrument: A daily diary, either paper or electronic, is provided to each participant.
-
Rating Scale: Participants are instructed to rate the severity of their nausea at a specific time each day (e.g., upon waking or before bed). The rating is based on a 6-point Likert scale:
-
0 = None
-
1 = Very Mild
-
2 = Mild
-
3 = Moderate
-
4 = Severe
-
5 = Very Severe
-
-
Data Collection: Participants record their daily nausea score for the duration of the study.
-
Analysis: The primary endpoint is often the change in the average daily nausea score from baseline to a predetermined time point (e.g., 4 or 12 weeks).
Protocol 2: Assessment of Gastroparesis Symptoms using the Gastroparesis Cardinal Symptom Index (GCSI)
-
Instrument: The GCSI is a validated questionnaire comprising nine items that assess the severity of gastroparesis symptoms.
-
Subscales: The items are grouped into three subscales:
-
Nausea/Vomiting
-
Postprandial Fullness/Early Satiety
-
Bloating
-
-
Scoring: Each item is scored on a scale from 0 (no symptom) to 5 (very severe). The total GCSI score is the average of the scores for all nine items.
-
Administration: The GCSI is typically administered at baseline and at specified follow-up visits throughout the study.
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking the nausea and vomiting signal.
Caption: Troubleshooting workflow for inconsistent nausea score data in clinical trials.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hcplive.com [hcplive.com]
- 3. This compound Clinical Development [gastro.vandapharma.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanda Pharmaceuticals Accepts FDA Opportunity for a Hearing on New Drug Application for this compound in Gastroparesis [prnewswire.com]
- 7. This compound Phase III Trial Success in Diabetic and Idiopathic Gastroparesis Patients [synapse.patsnap.com]
Technical Support Center: Navigating the Translational Challenges of Tradipitant
Welcome to the technical support center for researchers working with Tradipitant and other neurokinin-1 (NK1) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical findings to clinical applications, particularly for gastroparesis and atopic dermatitis-associated pruritus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable neurokinin-1 (NK1) receptor antagonist.[1][2][3] It works by blocking the binding of Substance P, a neuropeptide involved in neurogenic inflammation, pain transmission, and emesis, to its receptor (NK1R).[2] The activation of NK1R by Substance P triggers a cascade of intracellular signaling events, including the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4][5] By inhibiting this interaction, this compound aims to mitigate the downstream effects of Substance P signaling.[2]
Q2: Why is there a discrepancy between preclinical and clinical results for NK1 receptor antagonists in some indications?
A2: The translation of preclinical findings for NK1 receptor antagonists to clinical efficacy has been challenging in several therapeutic areas, notably in pain management.[6][7] Several factors may contribute to this "translational trap":
-
Species Differences: There can be significant differences in the binding affinity and pharmacology of NK1 receptor antagonists between rodents and humans.[7] This means a compound that is potent in an animal model may be less effective in humans.
-
Complexity of Human Disease: Preclinical animal models often simplify the complex pathophysiology of human diseases.[8][9] For instance, pruritus in atopic dermatitis involves a complex interplay of immune and neural pathways that may not be fully replicated in a mouse model.[10][11] Similarly, the underlying causes of gastroparesis in humans are varied and may not be fully captured by chemically-induced rodent models.[12][13]
-
Role of the Target Pathway: The relative contribution of the Substance P/NK1R pathway to the overall disease pathology may differ between animal models and human conditions. While this pathway is clearly involved, other redundant or dominant pathways in humans might limit the therapeutic effect of blocking only the NK1 receptor.
Q3: The Phase 3 clinical trial of this compound for atopic dermatitis did not meet its primary endpoint in the overall population. How can I interpret this in the context of my preclinical research?
A3: The EPIONE Phase 3 study showed that while this compound did not significantly reduce pruritus in the overall population with atopic dermatitis, a robust antipruritic effect was observed in the sub-population of patients with mild atopic dermatitis.[11][14] This highlights a critical challenge in translating preclinical data: patient heterogeneity.
-
Troubleshooting Consideration: Your preclinical models may be more representative of a specific sub-population of the human disease. For atopic dermatitis, consider whether your animal model better reflects mild versus severe disease. The underlying mechanisms driving pruritus may differ between these groups. For instance, the contribution of Substance P might be more pronounced in the context of mild inflammation.[14]
Q4: The Phase 3 clinical trial for this compound in gastroparesis did not meet its primary endpoint in the intent-to-treat analysis. What are the potential reasons?
A4: The Phase 3 trial for gastroparesis showed that in the overall patient population, this compound did not significantly improve nausea.[15][16] However, post-hoc analyses suggested a significant effect in patients with adequate drug exposure.[15] This points to potential issues in pharmacokinetics and patient selection.
-
Troubleshooting Consideration: When designing preclinical studies, it is crucial to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. Ensure that the doses used in your animal models achieve sufficient and sustained target engagement. Consider that factors influencing drug absorption and metabolism in your animal models may differ from humans. The FDA's rejection of the New Drug Application for this compound in gastroparesis, citing the need for additional studies, underscores the high bar for demonstrating clinical efficacy in this complex condition.[16][17][18]
Troubleshooting Guides
Issue 1: Inconsistent or weak efficacy of an NK1R antagonist in a pruritus animal model.
| Potential Cause | Troubleshooting Action |
| Inappropriate Animal Model | The chosen pruritogen may induce itch through pathways largely independent of Substance P. For example, some pruritogens primarily act through histamine-dependent pathways. |
| Recommendation: Use a pruritogen known to involve the Substance P/NK1R pathway, such as direct intradermal injection of Substance P. Alternatively, use a model of chronic pruritus, like the MC903-induced atopic dermatitis model, where neurogenic inflammation plays a more significant role.[19] | |
| Suboptimal Dosing or Route of Administration | Insufficient drug concentration at the target site (skin, sensory neurons) can lead to a lack of efficacy. |
| Recommendation: Perform dose-ranging studies and measure plasma and tissue concentrations of your NK1R antagonist to ensure adequate target engagement. Consider local administration (e.g., topical or intradermal) to bypass potential systemic metabolic issues. | |
| Behavioral Assessment Limitations | Scratching behavior in rodents can be influenced by stress and other environmental factors, leading to high variability. |
| Recommendation: Ensure proper acclimatization of animals to the testing environment.[2] Use automated detection systems for more objective quantification of scratching behavior. Include appropriate vehicle controls and positive controls (e.g., an agent with a known anti-pruritic effect in the model). |
Issue 2: Lack of correlation between improved gastric emptying and symptom reduction in a gastroparesis animal model.
| Potential Cause | Troubleshooting Action |
| Model Pathophysiology | The animal model may primarily reflect delayed gastric emptying without fully capturing other symptoms like nausea, which is a key clinical endpoint.[20][21] Nausea is a subjective symptom that is difficult to measure in animals. |
| Recommendation: While gastric emptying is a key parameter, consider incorporating other endpoints that may reflect visceral hypersensitivity or discomfort, such as behavioral assays for pain or food intake studies. | |
| Central vs. Peripheral Effects | NK1R antagonists can act both centrally (in the brainstem to suppress nausea and vomiting) and peripherally (in the gut to modulate motility).[17] Your preclinical model may not adequately distinguish between these effects. |
| Recommendation: To investigate peripheral effects, consider using in vitro gut preparations. To assess central effects, models of emesis (in species that can vomit, like ferrets) might be necessary. | |
| Underlying Cause of Gastroparesis | The mechanism of action of the NK1R antagonist may be more effective for gastroparesis driven by neurogenic inflammation rather than primary smooth muscle dysfunction. |
| Recommendation: Characterize the pathophysiology of your chosen animal model. For example, in streptozotocin-induced diabetic gastroparesis models, assess the extent of neuronal damage and inflammation.[12] |
Quantitative Data Summary
This compound Clinical Trial Results
| Indication | Phase | Primary Endpoint | Result | Citation |
| Atopic Dermatitis (Pruritus) | II | Improvement in Worst Itch VAS | Met (p=0.019) | [3] |
| III (EPIONE) | Reduction in Worst Itch NRS (Overall Population) | Not Met | [11][14] | |
| III (EPIONE) | Reduction in Worst Itch NRS (Mild AD Subgroup) | Met (Clinically meaningful improvement) | [11][14] | |
| Gastroparesis (Nausea) | II | Change in Nausea Score | Met (p=0.0099) | [20][21][22] |
| III | Change in Nausea Score (ITT Population) | Not Met | [15][16] | |
| III | Change in Nausea Score (Post-hoc, adequate exposure) | Met (Statistically significant improvement) | [15] |
Detailed Experimental Protocols
Protocol 1: MC903-Induced Atopic Dermatitis and Pruritus Model in Mice
Objective: To induce a chronic inflammatory skin condition resembling atopic dermatitis with associated pruritus to test the efficacy of NK1 receptor antagonists.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
MC903 (Calcipotriol) solution (e.g., 2 nmol in 20 µL ethanol)
-
Vehicle control (ethanol)
-
Video recording equipment and observation chambers
Methodology:
-
Acclimatization: Acclimate mice to individual observation chambers for at least 1 hour daily for 3 days prior to the start of the experiment.
-
Induction: On day 0, apply 20 µL of MC903 solution or vehicle to the right ear of each mouse. Repeat the application every other day for a total of 9 applications.[19]
-
Behavioral Assessment: On specified days (e.g., day 14 and 17), place the mice in the observation chambers and record their behavior for 60 minutes.[19]
-
Quantification of Scratching: Analyze the video recordings to count the number of scratching bouts directed towards the head and neck area. A scratching bout is defined as one or more rapid movements of the hind limb towards the head, followed by returning the limb to the floor.[19]
-
Drug Administration: Administer this compound or vehicle orally at a predetermined time before the behavioral assessment.
-
Data Analysis: Compare the number of scratching bouts between the this compound-treated, vehicle-treated, and control groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Gastroparesis Model in Rats
Objective: To induce a diabetic state leading to delayed gastric emptying to evaluate the prokinetic and symptomatic effects of NK1 receptor antagonists.
Materials:
-
Sprague-Dawley rats (male)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
High-fat, high-sugar diet (for Type 2 diabetes model)
-
Blood glucose meter
-
Phenol (B47542) red solution (non-absorbable marker)
Methodology:
-
Induction of Diabetes:
-
Confirmation of Diabetes: Monitor blood glucose levels regularly. Rats with blood glucose levels consistently above a predetermined threshold (e.g., >16.7 mmol/L) are considered diabetic. The modeling period is typically 8 weeks.[12]
-
Gastric Emptying Assay:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally.
-
After a set time (e.g., 30 minutes), administer a test meal containing a non-absorbable marker (e.g., 1.5 ml of 1.5% phenol red in 5% glucose).
-
Euthanize the rats at a specific time point after the test meal (e.g., 20 minutes).
-
Surgically remove the stomach, clamp the pylorus and cardia, and homogenize the stomach contents.
-
Measure the amount of phenol red remaining in the stomach spectrophotometrically.
-
-
Data Analysis: Calculate the gastric emptying rate as a percentage of the marker that has left the stomach. Compare the gastric emptying rates between the different treatment groups.
Visualizations
References
- 1. Mouse Models of Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vanda's this compound Improves Itch and Disease Severity in AD Patients - - PracticalDermatology [practicaldermatology.com]
- 4. Frontiers | Comparative Study on Different Skin Pruritus Mouse Models [frontiersin.org]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vanda Pharmaceuticals Announces that U.S. Food and Drug Administration Accepts New Drug Application for this compound for the Treatment of Gastroparesis [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. Relationship of Substance P with the Degree of Atopic Dermatitis Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Data mining–based analysis to explore the application of an animal model of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gastroparesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Vanda Reports results from the EPIONE study of this compound in the treatment of Pruritus in Atopic Dermatitis [prnewswire.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. medpagetoday.com [medpagetoday.com]
- 17. Vanda Contests FDA Rejection of Gastroparesis Drug, Slams ‘Delayed’ Decision - BioSpace [biospace.com]
- 18. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 19. biocytogen.com [biocytogen.com]
- 20. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vanda Announces Positive Phase II Study Results for this compound in Patients with Gastroparesis - BioSpace [biospace.com]
- 22. This compound Clinical Development [gastro.vandapharma.com]
Technical Support Center: Enhancing the Bioavailability of Tradipitant in Preclinical Research
Disclaimer: Tradipitant is an investigational drug, and detailed information regarding its preclinical formulation and development is not extensively available in the public domain. This technical support guide is therefore based on established principles and common strategies for improving the oral bioavailability of poorly water-soluble compounds, using this compound as a representative example. The quantitative data presented herein is illustrative and intended to demonstrate the potential impact of various formulation approaches.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes?
A1: Low and variable oral bioavailability of a compound like this compound, which is described as orally bioavailable, can still be a challenge in early preclinical development.[1] The primary reasons often stem from its physicochemical properties, particularly low aqueous solubility. Key factors include:
-
Dissolution Rate-Limited Absorption: If this compound's solubility in gastrointestinal fluids is low, its dissolution may be too slow to allow for complete absorption as it transits through the GI tract.
-
Formulation-Related Issues: The choice of vehicle for administration is critical. A simple aqueous suspension may not be sufficient to facilitate adequate dissolution and absorption.
-
First-Pass Metabolism: While information on this compound's metabolism is limited, significant metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability.
-
P-glycoprotein (P-gp) Efflux: Some molecules are actively transported back into the intestinal lumen by efflux pumps like P-gp, limiting their net absorption.
Q2: What are the initial steps to troubleshoot poor oral bioavailability of this compound in our animal model?
A2: A systematic approach is recommended:
-
Verify Physicochemical Properties: Confirm the solid-state characteristics (crystalline form, particle size) of your this compound drug substance.
-
Assess Formulation Suitability: Evaluate the physical and chemical stability of your current dosing formulation. Ensure the drug is uniformly suspended or fully dissolved prior to administration.
-
Review Dosing Procedures: Ensure accurate and consistent oral gavage technique to minimize variability between animals.
-
Evaluate Advanced Formulations: If using a simple suspension, consider exploring enabling formulations designed to enhance solubility and dissolution.
Q3: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several established techniques can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids, facilitating drug dissolution and absorption.[3]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure consistent oral gavage technique and accurate dosing volume based on individual animal body weight. |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly dispersed immediately before each administration. Consider using a solution or a SEDDS for better dose uniformity. |
| Variable GI Tract Conditions | Standardize the fasting period for all animals before dosing to minimize variability in gastric emptying and intestinal pH. |
Issue 2: Low oral bioavailability (low Cmax and AUC) despite using an advanced formulation.
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation Composition | Re-evaluate the choice and ratio of excipients. For ASDs, screen different polymers. For SEDDS, optimize the oil, surfactant, and co-solvent ratios. |
| Drug Precipitation in the GI Tract | The formulation may not be maintaining the drug in a supersaturated state in vivo. Consider incorporating precipitation inhibitors in your formulation. |
| Significant First-Pass Metabolism | If formulation optimization does not sufficiently increase exposure, consider co-administration with a metabolic inhibitor in preclinical studies to investigate the impact of first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux | If this compound is a P-gp substrate, its absorption may be limited. Consider using excipients with P-gp inhibitory properties. |
Data Presentation
The following tables present illustrative data to demonstrate the potential impact of different formulation strategies on the oral bioavailability of a compound like this compound in rats.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Amorphous Solid Dispersion (ASD) | 250 ± 50 | 1.0 | 1250 ± 200 | 500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 60 | 0.5 | 1750 ± 300 | 700 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Composition of Enabling Formulations for this compound
| Formulation Component | Amorphous Solid Dispersion (ASD) | Self-Emulsifying Drug Delivery System (SEDDS) |
| This compound | 20% (w/w) | 10% (w/w) |
| Polymer/Oil | HPMC-AS | Capryol 90 |
| Surfactant | - | Kolliphor RH 40 |
| Co-solvent/Plasticizer | Triethyl Citrate | Transcutol HP |
| Ratio (Drug:Excipients) | 1:4 | 1:4:4:1 |
These compositions are examples and would require optimization for a specific drug substance.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and the polymer in a suitable organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and pulverize it to a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to prevent moisture absorption.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation of this compound that forms a microemulsion upon dilution in aqueous media.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable emulsion.
-
Accurately weigh the selected oil, surfactant, and co-solvent in the predetermined ratio into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to facilitate mixing.
-
Add the accurately weighed amount of this compound to the excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved and the solution is clear and homogenous.
-
Store the resulting SEDDS formulation in a tightly sealed container at room temperature.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension, ASD, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups for each formulation to be tested.
-
Administer the this compound formulations orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
Protocol 4: Bioanalytical Method for this compound in Rat Plasma by LC-MS/MS
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar molecule)
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the IS.
-
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.
-
Visualizations
References
Technical Support Center: Managing Variability in Animal Models of Gastroparesis for Tradipitant Testing
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues of variability when using animal models of gastroparesis to evaluate the efficacy of Tradipitant.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in gastric emptying rates within our control group. What are the primary factors that could be causing this?
A1: High variability in baseline gastric emptying is a common challenge. Several factors, often interacting, can contribute to this issue. Consider the following potential sources:
-
Environmental Stressors: Rodents are highly sensitive to their environment. Inconsistent light-dark cycles, fluctuating temperatures, noise, and even cage cleaning schedules can induce stress, which significantly impacts gastrointestinal (GI) motility.[1][2] Stress can alter gut-brain axis signaling, leading to inconsistent gastric emptying measurements.
-
Diet and Fasting Periods: The composition of the diet (e.g., fiber content, fat) and the duration of the pre-experiment fasting period must be strictly controlled. Even minor deviations can alter gastric motility. Ensure all animals have identical access to food and water and that fasting is consistently timed.
-
Microbiome Differences: The gut microbiota plays a significant role in regulating GI motility.[3] Differences in the microbiome composition between animals, even from the same supplier, can contribute to variability. Co-housing animals for a period before the study can help normalize their gut flora.
-
Measurement Technique: The method used to assess gastric emptying can introduce variability. Invasive methods that require anesthesia or animal sacrifice for a single timepoint can be particularly problematic.[4][5] Non-invasive techniques like the ¹³C-octanoic acid breath test are preferred for longitudinal studies as they reduce stress and allow each animal to serve as its own control.[6][7][8]
Q2: Our diabetic gastroparesis model is established (confirmed hyperglycemia), but this compound is not showing a significant prokinetic effect. What could be the reason?
A2: This is a multifaceted issue that could stem from the specific pathophysiology of the model or the mechanism of this compound.
-
Mechanism of Action Mismatch: this compound is a neurokinin-1 (NK-1) receptor antagonist, blocking the action of Substance P.[9][10][11] Substance P is involved in gut motility, inflammation, and the sensation of nausea.[12][13] While diabetic gastroparesis involves neuropathy, the primary deficit in your specific model might be a severe loss of interstitial cells of Cajal (ICCs) or dysfunction in pathways not directly modulated by the Substance P/NK-1 system.[14] The efficacy of an NK-1 antagonist may be more pronounced in models where neurogenic inflammation or specific neural pathways responsive to Substance P are key drivers of delayed emptying.
-
Severity and Duration of Diabetes: The pathophysiology of diabetic gastroparesis changes over time. Early stages might be associated with accelerated gastric emptying, which later progresses to delayed emptying.[8] The timing of your intervention is crucial. A model with end-stage, severe neuropathy and ICC loss may be less responsive to a neuromodulatory agent like this compound.
-
Dosing and Pharmacokinetics: Ensure the dose of this compound is appropriate for the species being used and that the timing of administration allows for optimal receptor occupancy during the gastric emptying measurement period.
-
Pyloric Sphincter Dysfunction: In some models of gastroparesis, pyloric sphincter dysfunction, rather than poor antral contractility, is the primary issue.[15] While NK-1 receptors are involved in gastric motility, the specific role in pyloric function can be complex and may involve other neurotransmitter systems.[16][17]
Q3: How can we best standardize our experimental protocols to minimize variability from the outset?
A3: Standardization is critical for robust and reproducible results. Implement a rigorous protocol that controls for as many variables as possible.
-
Acclimatization: Allow animals a sufficient acclimatization period (e.g., 1-2 weeks) upon arrival to the facility to recover from shipping stress and adapt to the new environment.
-
Handling: Handle animals consistently and gently to minimize stress-induced GI changes. If possible, have the same researcher handle the animals for the duration of the study.
-
Test Meal: Use a standardized, palatable test meal that the animals will consume quickly and completely. For the ¹³C-octanoic acid breath test, mixing the isotope with egg yolk is a common and effective method.[7]
-
Blinding: Whenever possible, the researchers administering the treatment and assessing the outcomes should be blinded to the treatment groups to prevent unconscious bias.
-
Controls: Use appropriate controls. For diabetic models, it is important to note that some standard control strains (like NOR mice for NOD mice) may exhibit different age-related changes in gastric emptying, making them imperfect comparators.[8]
Experimental Protocols
Protocol 1: Induction of a Type 1 Diabetic Gastroparesis Model in Rodents
This protocol describes a common method for inducing a model of diabetic gastroparesis using streptozotocin (B1681764) (STZ).
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate (B86180) buffer (pH 4.0-4.5)
-
High-fat/high-sugar diet (optional, for promoting gastroparesis development)
-
Blood glucose meter and test strips
Procedure:
-
Animal Selection: Use adult male Sprague-Dawley rats or a relevant mouse strain (e.g., C57BL/6).
-
Fasting: Fast the animals overnight (12-16 hours) but allow free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. The solution is light-sensitive and unstable, so it must be used within minutes.
-
Induction: Administer a single intraperitoneal (IP) injection of STZ. A common dose for rats is 60 mg/kg.[18] Dosing may need to be optimized for different strains and species.[19][20]
-
Post-Injection Care: Provide animals with a 5-10% sucrose (B13894) water solution for the first 24-48 hours post-injection to prevent hypoglycemia resulting from the initial massive release of insulin (B600854) from damaged pancreatic β-cells.
-
Confirmation of Diabetes: After 72 hours to 1 week, measure blood glucose from the tail vein. Animals with non-fasting blood glucose levels consistently >300-350 mg/dL are considered diabetic.[18]
-
Development of Gastroparesis: Allow the diabetes to progress for several weeks (e.g., 7-8 weeks) to allow for the development of delayed gastric emptying.[18] Providing a high-fat, high-sugar diet during this period can help promote the gastroparesis phenotype.[18]
-
Verification: Confirm delayed gastric emptying using a validated measurement technique (see Protocol 2) before initiating this compound testing.
Protocol 2: Measurement of Solid Gastric Emptying via ¹³C-Octanoic Acid Breath Test
This non-invasive method is considered a gold standard for measuring gastric emptying in rodents and allows for longitudinal studies in the same animal.[4][7]
Materials:
-
¹³C-octanoic acid
-
Egg yolk (or other palatable, solid food matrix)
-
Metabolic chambers for individual animals with controlled airflow
-
Gas analyzer or mass spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂
Procedure:
-
Training and Habituation: For several days prior to the experiment, train the animals to eat the test meal (e.g., egg yolk without the isotope) and habituate them to the metabolic chambers to reduce stress.[7]
-
Fasting: Fast animals overnight with free access to water.
-
Baseline Measurement: Place the animal in the metabolic chamber and collect baseline breath samples to determine the natural ¹³CO₂/¹²CO₂ ratio.
-
Test Meal Administration: Prepare the test meal by mixing a precise amount of ¹³C-octanoic acid with a standardized amount of egg yolk. Present the meal to the animal. Ensure the animal consumes the entire meal within a short, consistent timeframe (e.g., <5 minutes).[4]
-
Breath Sample Collection: Immediately after meal consumption, return the animal to the chamber. Collect breath samples at regular intervals (e.g., every 15-30 minutes) for several hours (e.g., 4-6 hours).
-
Data Analysis: The ¹³C-octanoic acid is absorbed in the duodenum and metabolized, with ¹³CO₂ being expelled in the breath. The rate of ¹³CO₂ appearance in the breath is proportional to the rate of gastric emptying. Plot the cumulative percent dose recovered over time and fit the data to a mathematical model to calculate parameters such as the half-emptying time (T½).
Quantitative Data Summary
The following table summarizes typical gastric emptying half-times (T½) in different rodent models, providing a baseline for comparison. Note that values can vary significantly between laboratories.
| Model/Condition | Species | Gastric Emptying T½ (minutes, mean ± SE) | Measurement Method | Reference |
| Control (Normal) | NOD Mice | 91 ± 2 | ¹³C-Octanoic Acid Breath Test | [8] |
| Control + Atropine | NOD Mice | 184 ± 31 | ¹³C-Octanoic Acid Breath Test | [8] |
| Control + Bethanechol | NOD Mice | 53 ± 3 | ¹³C-Octanoic Acid Breath Test | [8] |
| Early Diabetes (1-2 wks) | NOD Mice | Accelerated (T½ not specified) | ¹³C-Octanoic Acid Breath Test | [8] |
| nNOS Knockout | Mice | Delayed (quantified by bead retention) | Radiograph with steel beads | [21] |
Visualizations: Pathways and Workflows
Substance P / NK-1 Receptor Signaling in the Gut
Caption: this compound blocks Substance P from binding to the NK-1 receptor.
Standard Experimental Workflow for this compound Testing
Caption: Workflow for testing this compound in a gastroparesis model.
Troubleshooting Logic for High Variability
Caption: A logical guide to identifying sources of experimental variability.
References
- 1. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Motility Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 6. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 7. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test [jove.com]
- 8. Determination of gastric emptying in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Immunomodulatory properties of substance P: the gastrointestinal system as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diabetic Gastroparesis: Principles and Current Trends in Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rajgoyal.org [rajgoyal.org]
- 16. Effects of NK1 receptors on gastric motor functions and satiation in healthy humans: results from a controlled trial with the NK1 antagonist aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substance P is essential for maintaining gut muscle contractility: a novel role for coneurotransmission revealed by botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. Hypoganglionosis in the Gastric Antrum Causes Delayed Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tradipitant Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-response curve optimization for Tradipitant in new assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule drug that acts as a selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2][3] The NK-1 receptor is a G-protein coupled receptor (GPCR) with a high affinity for the neuropeptide Substance P.[4][5] By competitively blocking the binding of Substance P to the NK-1 receptor, this compound inhibits downstream signaling pathways.[6][7] This mechanism of action is being explored for therapeutic applications in conditions such as gastroparesis, motion sickness, and atopic dermatitis.[1][2]
Q2: What are the key signaling pathways activated by the NK-1 receptor?
The NK-1 receptor primarily couples to Gq and Gs heterotrimeric G-proteins, leading to the activation of multiple downstream signaling cascades upon binding of its endogenous ligand, Substance P.[4]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels.[4]
-
Other Pathways: The NK-1 receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation and survival.
Q3: Which cell lines are suitable for setting up new assays for this compound?
Several commercially available cell lines endogenously or recombinantly expressing the human NK-1 receptor are suitable for developing new assays for this compound. The choice of cell line may depend on the specific assay format and desired signaling readout. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO-K1) cells: Stably transfected CHO-K1 cells expressing the human NK-1 receptor are widely used for both binding and functional assays, such as calcium mobilization and cAMP accumulation.[8][9][10]
-
Human Embryonic Kidney (HEK293) cells: HEK293 cells are easily transfectable and are a common choice for transient or stable expression of the NK-1 receptor. They are suitable for a variety of functional assays.[2][4][11]
-
Human Neuroblastoma (SH-SY5Y) cells: These cells endogenously express the NK-1 receptor and can be used for internalization assays.[12]
-
Human Glioblastoma (U373 MG) cells: These cells also endogenously express the NK-1 receptor.
Q4: What are the typical assay formats for characterizing NK-1 receptor antagonists like this compound?
The antagonistic activity of this compound can be quantified using various in vitro assays:
-
Calcium Flux Assays: These are functional assays that measure the inhibition of Substance P-induced intracellular calcium mobilization. This is a common and robust method for assessing the potency of NK-1 receptor antagonists.
-
cAMP Accumulation Assays: These functional assays measure the inhibition of Substance P-induced cAMP production.
-
Receptor Binding Assays: These assays determine the affinity of this compound for the NK-1 receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand that specifically binds to the receptor.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and the agonist Substance P in various in vitro assays. These values are provided for illustrative purposes and may vary depending on the specific experimental conditions.
Table 1: Potency of Substance P in Functional Assays
| Cell Line | Assay Type | Parameter | Value (nM) |
| HEK293-NK1R | Calcium Mobilization | EC50 | 0.4 - 0.5[2][3] |
| HEK293-NK1R | cAMP Accumulation | EC50 | ~1.58[4][13] |
| CHO-K1/NK1 | Calcium Mobilization | EC50 | 67[8] |
| LAD2 | Calcium Mobilization | EC50 | 1800[2] |
Table 2: Hypothetical Inhibitory Potency of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| CHO-hNK1R | [3H]-Substance P Binding | Ki | 0.5 - 2.0 |
| HEK293-hNK1R | Calcium Flux (inhibition of Substance P) | IC50 | 1.0 - 5.0 |
| U373 MG | cAMP Accumulation (inhibition of Substance P) | IC50 | 2.0 - 10.0 |
Experimental Protocols
Detailed Methodology for a Calcium Flux Assay
This protocol describes a cell-based functional assay to determine the IC50 value of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization in CHO-K1 cells stably expressing the human NK-1 receptor.
Materials:
-
CHO-K1 cells stably expressing human NK-1 receptor
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS, G418)
-
Substance P (agonist)
-
This compound (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1/NK1 cells according to standard protocols.
-
Seed the cells into 96- or 384-well black, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the dye loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a solution of Substance P in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
After dye incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.
-
-
Signal Detection:
-
Place the microplate in a fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Add the Substance P solution to all wells simultaneously using the instrument's injector.
-
Continue to record the fluorescence intensity for a set period to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the positive control (Substance P alone) and negative control (no agonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound's mechanism of action on the NK-1 receptor signaling pathway.
Caption: General experimental workflow for a this compound dose-response assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the microplate or fill them with a buffer.
-
Ensure thorough mixing of all reagents before adding them to the wells.
-
Issue 2: Low signal-to-noise ratio or weak response.
-
Possible Cause: Low receptor expression in the cell line, suboptimal agonist concentration, insufficient dye loading, or issues with the detection instrument.
-
Troubleshooting Steps:
-
Verify the expression level of the NK-1 receptor in your cell line.
-
Optimize the concentration of Substance P to achieve a robust but not saturating response (typically EC50 to EC80).
-
Optimize the concentration and incubation time for the fluorescent dye.
-
Ensure the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimal for the assay.
-
Issue 3: Incomplete dose-response curve (no upper or lower plateau).
-
Possible Cause: The concentration range of this compound is not wide enough, or the compound has solubility issues at high concentrations.
-
Troubleshooting Steps:
-
Extend the concentration range of this compound to ensure you capture both the top and bottom plateaus of the curve.
-
Check the solubility of this compound in your assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect cell viability.
-
Issue 4: Shift in IC50 values between experiments.
-
Possible Cause: Variation in cell passage number, reagent quality, or incubation times.
-
Troubleshooting Steps:
-
Use cells within a consistent and narrow passage number range for all experiments.
-
Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch.
-
Strictly adhere to the same incubation times for dye loading, compound pre-incubation, and agonist stimulation.
-
Caption: A troubleshooting decision tree for common dose-response curve issues.
References
- 1. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. genscript.com [genscript.com]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand binding kinetics of substance P and neurokinin A receptors stably expressed in Chinese hamster ovary cells and evidence for differential stimulation of inositol 1,4,5-trisphosphate and cyclic AMP second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Tradipitant in receptor assays
Technical Support Center: Tradipitant Receptor Assays
Welcome to the technical support center for this compound receptor binding assays. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals minimize non-specific binding and ensure high-quality, reproducible data in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary target?
This compound (also known as VLY-686) is an investigational drug that acts as a selective antagonist for the human neurokinin-1 receptor (NK1R).[1][2] The endogenous ligand for NK1R is Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[3][4][5] By blocking Substance P from binding to the NK1R, this compound is being studied for its therapeutic potential in conditions like gastroparesis, motion sickness, and atopic dermatitis.[3][6][7]
Q2: What is non-specific binding and why is it problematic in a receptor assay?
Non-specific binding (NSB) refers to the binding of a ligand, such as radiolabeled this compound, to components in the assay other than the target receptor (NK1R). This can include binding to other proteins, lipids, the filter membrane, or the walls of the assay plate.[8][9] High non-specific binding is problematic because it can obscure the true specific binding signal, leading to an underestimation of receptor affinity (higher Kd) and density (Bmax), thereby compromising the accuracy and reliability of the data.[8] Ideally, non-specific binding should be less than 50% of the total binding signal.[9][10]
Q3: I'm observing high non-specific binding in my this compound assay. What are the common causes?
High non-specific binding can arise from several factors. These often relate to the physicochemical properties of the ligand and the assay conditions. Key causes include:
-
Hydrophobic Interactions: Highly lipophilic or hydrophobic compounds can bind non-specifically to cell membranes and plasticware.[11]
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces on filters or other proteins.[11]
-
Suboptimal Reagent Concentrations: Using too high a concentration of the radioligand can saturate specific sites and increase the proportion of non-specific binding.[8][12]
-
Inadequate Blocking: Failure to properly block unoccupied sites on the assay plate, filters, and non-target proteins allows for greater surface adhesion of the ligand.[13][14]
-
Insufficient Washing: Ineffective or insufficient washing steps may fail to remove all the unbound ligand, leading to an artificially high background signal.[11][12]
-
Filter Binding: The ligand may bind directly to the filter material used to separate bound from free ligand.
Q4: How can I reduce high non-specific binding in my assay?
Several strategies can be employed to minimize non-specific binding. It is often necessary to test multiple conditions to find the optimal combination for your specific experimental setup.
-
Optimize Assay Buffer: Modifying the buffer composition can significantly reduce NSB. This includes adjusting pH and ionic strength.[11]
-
Use Blocking Agents: Including a blocking protein like Bovine Serum Albumin (BSA) in the assay buffer can prevent the ligand from adhering to non-receptor proteins and assay surfaces.[11]
-
Add Detergents: Low concentrations of a non-ionic detergent (e.g., Tween-20, Triton X-100) can disrupt hydrophobic interactions that contribute to NSB.[11][15]
-
Pre-treat Filters: Soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[8]
-
Adjust Ligand Concentration: Use the lowest possible concentration of the radioligand that still provides a robust signal, ideally at or below its Kd value.[8]
-
Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound ligand.[11]
Data Presentation
Table 1: Recommended Reagent Concentrations for Assay Optimization
| Reagent | Function | Typical Concentration Range | Notes |
| HEPES Buffer | pH Buffering | 40-50 mM, pH 7.4 | Maintains physiological pH.[16][17] |
| MgCl₂ | Cofactor | 5 mM | Often required for optimal receptor conformation and binding.[16][17] |
| Bovine Serum Albumin (BSA) | Blocking Agent | 0.1% - 0.5% (w/v) | Reduces binding to non-receptor proteins and surfaces.[11][16] |
| Bacitracin | Protease Inhibitor | 0.025% (w/v) | Prevents degradation of peptide ligands like Substance P.[16] |
| Polyethyleneimine (PEI) | Filter Pre-treatment | 0.3% - 1% (v/v) | Reduces ligand binding to glass fiber filters.[16][18] |
| Unlabeled Competitor | Defines NSB | >100x Kd of Ligand | A high concentration of an unlabeled ligand (e.g., unlabeled Substance P or this compound) is used to saturate specific sites.[19] |
Experimental Protocols
Protocol: NK1R Radioligand Competition Binding Assay
This protocol describes a standard filtration-based competition assay to determine the binding affinity (Ki) of this compound for the NK1 receptor using a radiolabeled form of Substance P.
1. Reagent Preparation:
-
Assay Buffer: 40 mM HEPES, 5 mM MgCl₂, 0.5% BSA, 0.025% Bacitracin, pH 7.4.[16]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor. Resuspend the final membrane pellet in Assay Buffer.
-
Radioligand: Prepare a working solution of [¹²⁵I]-Substance P at a concentration equal to its Kd value (approx. 0.04 nM) in Assay Buffer.[16]
-
Competitor (this compound): Prepare a serial dilution of unlabeled this compound.
-
NSB Control: Prepare a high concentration of unlabeled Substance P (e.g., 10 µM) to define non-specific binding.[18]
2. Assay Procedure:
-
Pre-soak glass fiber filters (e.g., GF/C) in 0.3% PEI for at least 30 minutes.[16]
-
Set up the assay in a 96-well plate with the following additions for a final volume of 200 µL:
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 150 µL diluted membranes.
-
Non-Specific Binding (NSB): 25 µL NSB Control + 25 µL Radioligand + 150 µL diluted membranes.
-
Competition: 25 µL this compound dilution + 25 µL Radioligand + 150 µL diluted membranes.
-
-
Incubate the plate for 60 minutes at 27°C with gentle agitation.[16]
-
Terminate the reaction by rapid filtration through the pre-soaked filters using a cell harvester.
-
Wash the filters 3-4 times with 500 µL of ice-cold Wash Buffer.[18]
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Substance P binding to the NK1R activates Gq/11, leading to downstream signaling.
Caption: Standard workflow for a competitive radioligand binding assay.
Caption: A decision tree for troubleshooting high non-specific binding in receptor assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. arp1.com [arp1.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. benchchem.com [benchchem.com]
- 15. sinobiological.com [sinobiological.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Validation & Comparative
A Comparative Efficacy Analysis of Tradipitant and First-Generation NK1 Antagonists
For Immediate Release
[City, State] – [Date] – This comprehensive guide offers a detailed comparison of the efficacy of tradipitant, a novel neurokinin-1 (NK1) receptor antagonist, against first-generation agents in the same class, such as aprepitant (B1667566) and serlopitant. This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesis of available clinical trial data, detailed experimental protocols, and an examination of the underlying signaling pathways.
Executive Summary
This compound, a second-generation NK1 receptor antagonist, has been investigated for various indications, most notably gastroparesis, motion sickness, and pruritus. First-generation NK1 antagonists, including aprepitant, rolapitant, and netupitant, have been primarily established in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] While direct head-to-head clinical trials are limited, this guide provides a comparative overview based on available data in overlapping therapeutic areas, primarily gastroparesis and pruritus.
The data suggests that while this compound shows promise in managing nausea associated with gastroparesis and pruritus in specific patient populations, its overall efficacy profile compared to first-generation antagonists requires further investigation through direct comparative studies.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound and first-generation NK1 antagonists in the key indications of gastroparesis and pruritus.
Table 1: Efficacy in Gastroparesis
| Drug | Study | Primary Endpoint | Results | Reference |
| This compound | Phase III (NCT04028492) | Change from baseline in average nausea severity at week 12 | Did not meet primary endpoint in the intent-to-treat (ITT) population. Post-hoc analyses showed significant improvement in patients with high drug exposure. | [4] |
| This compound | Phase II | Decrease in nausea scores over 4 weeks | Met primary endpoint of decreased nausea scores. | |
| Aprepitant | Randomized Controlled Trial (APRON - NCT01149369) | Reduction in nausea severity (VAS score) | Did not significantly reduce nausea based on the primary outcome. Showed significant improvements in secondary outcomes, including overall symptom severity.[5][6][7][8][9] | [5][6][7][8][9] |
Table 2: Efficacy in Pruritus
| Drug | Study | Indication | Primary Endpoint | Results | Reference |
| This compound | Phase III (EPIONE) | Atopic Dermatitis | Reduction in pruritus (Worst Itch Numeric Rating Scale - WI-NRS) | Did not meet primary endpoint in the overall population. Significant improvement was observed in patients with mild atopic dermatitis.[10] | [10] |
| This compound | Phase II | Atopic Dermatitis | Improvement in Worst Itch Visual Analog Scale (VAS) | Demonstrated significant and clinically meaningful improvement in worst itch. | |
| Aprepitant | Pilot Study | Biologic-associated pruritus | Change in median VAS score | Significantly decreased severe pruritus.[11] | [11] |
| Aprepitant | Retrospective Study | Epidermolysis Bullosa (EB) and Atopic Dermatitis (AD) | Improvement in pruritus | 58% of EB patients and 85% of AD patients reported improvement. | |
| Serlopitant | Phase II | Chronic Pruritus | Percentage change in VAS pruritus score | Statistically significant reduction in pruritus at 1 mg and 5 mg doses.[12] | [12] |
| Serlopitant | Phase II | Psoriatic Pruritus | WI-NRS 4-point response rate at 8 weeks | Significantly reduced pruritus associated with mild to moderate psoriasis.[13] | [13] |
| Serlopitant | Phase III (MTI-105 & MTI-106) | Prurigo Nodularis | ≥4-point improvement on the WI-NRS at week 10 | Did not meet primary endpoint.[14] | [14] |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to allow for a critical evaluation of the presented data.
This compound for Gastroparesis (NCT04028492)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III study.[4]
-
Participants: Adults with a diagnosis of diabetic or idiopathic gastroparesis.[4]
-
Intervention: Patients were randomized to receive either this compound (85 mg) or placebo twice daily for 12 weeks.[4]
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the average daily nausea severity score at week 12, as recorded by patients in a daily electronic diary.[4]
-
Secondary Outcome Measures: Included changes in the Gastroparesis Cardinal Symptom Index (GCSI) total score and other patient-reported outcomes.[4]
Aprepitant for Gastroparesis (APRON - NCT01149369)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: Patients with chronic nausea and vomiting of presumed gastric origin for at least 6 months.[6][7]
-
Intervention: Participants were randomized to receive either oral aprepitant (125 mg daily) or a matching placebo for four weeks.[6][7]
-
Primary Outcome Measure: The primary outcome was the proportion of patients with a significant reduction in nausea, defined as a decrease of ≥25 mm on a 100-mm Visual Analog Scale (VAS) or an absolute VAS score of <25 mm during the final week of treatment.[6][7]
-
Secondary Outcome Measures: Included changes in the Gastroparesis Cardinal Symptom Index (GCSI) and other symptom severity scores.[6][7]
This compound for Pruritus in Atopic Dermatitis (EPIONE)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[10]
-
Participants: Adult patients with mild to severe atopic dermatitis and moderate to severe pruritus.[10]
-
Intervention: Patients were randomized to receive either this compound or placebo for 8 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Worst Itch Numeric Rating Scale (WI-NRS) at week 8.
-
Secondary Outcome Measures: Included the proportion of patients with a ≥4-point improvement in WI-NRS and changes in sleep disturbance.[10]
Mandatory Visualization
NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that, upon binding with its primary ligand Substance P, initiates a cascade of intracellular signaling events. This pathway is implicated in nausea, vomiting, pain, and inflammation. NK1 receptor antagonists, such as this compound and first-generation agents, exert their therapeutic effects by blocking this interaction.
Caption: NK1 Receptor Signaling Pathway
Comparative Experimental Workflow for Efficacy Assessment
The following diagram illustrates a generalized workflow for a randomized controlled trial assessing the efficacy of an NK1 antagonist.
Caption: Clinical Trial Workflow
Conclusion
This compound, a second-generation NK1 receptor antagonist, has demonstrated potential in alleviating symptoms of gastroparesis and pruritus in specific patient subgroups. However, its superiority over first-generation NK1 antagonists has not been definitively established due to a lack of direct comparative clinical trials. First-generation agents like aprepitant have shown mixed results in gastroparesis but have demonstrated efficacy in certain types of pruritus, in addition to their established role in CINV. Future head-to-head trials are necessary to delineate the comparative efficacy and safety profiles of this compound and first-generation NK1 antagonists to guide clinical decision-making for these debilitating conditions.
References
- 1. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aprepitant has Mixed Effects on Nausea and Reduces Other Symptoms in Patients With Gastroparesis and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant Has Mixed Effects on Nausea and Reduces Other Symptoms in Patients With Gastroparesis and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIDDK Central Repository - Aprepitant for the Relief of Nausea in Patients With Chronic Nausea and Vomiting of Presumed Gastric Origin Trial (APRON) [repository.niddk.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aprepitant for management of severe pruritus related to biological cancer treatments: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serlopitant for psoriatic pruritus: A phase 2 randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Menlo Therapeutics Announces Results from Two Phase 3 Clinical Trials of Serlopitant for the Treatment of Pruritus Associated with Prurigo NodularisConference call today at 8.30am EDT - BioSpace [biospace.com]
Head-to-Head In Vitro Comparison: Tradipitant vs. Aprepitant for NK1 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two prominent Neurokinin-1 (NK1) receptor antagonists: Tradipitant (also known as VLY-686 or LY686017) and Aprepitant. This analysis focuses on their binding affinity and functional potency, supported by experimental data and detailed methodologies.
Both this compound and Aprepitant are potent and selective antagonists of the NK1 receptor, a key component in the signaling pathway of Substance P. This pathway is implicated in a variety of physiological processes, including emesis, pain, and inflammation. By blocking the NK1 receptor, these antagonists can mitigate the effects of Substance P, offering therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, gastroparesis, and other inflammatory disorders.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters for this compound and Aprepitant, providing a direct comparison of their binding affinity and potency at the NK1 receptor.
| Parameter | This compound (LY686017) | Aprepitant |
| Binding Affinity (Kd/IC50) | Kd = 0.34 nM | IC50 = 0.1 nM |
| Assay Type | Radioligand Binding Assay | Radioligand Binding Assay |
| Receptor Source | Guinea Pig Brain Sections | Human Cloned NK1 Receptor |
Mechanism of Action: NK1 Receptor Antagonism
This compound and Aprepitant exert their pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the endogenous ligand, Substance P, from activating it. This blockade disrupts the downstream signaling cascade that leads to various physiological responses.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize NK1 receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor are isolated and prepared. For the this compound data, sections from the caudate nucleus of guinea pig brains were used.[1] For Aprepitant, Chinese Hamster Ovary (CHO) cells stably expressing the human cloned NK1 receptor are a common source.
-
Incubation: The prepared membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [³H]-Substance P).
-
Competition: A range of concentrations of the unlabeled test compound (this compound or Aprepitant) is added to the incubation mixture to compete with the radioligand for binding to the NK1 receptor.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Kd (dissociation constant) for this compound was determined to be 0.34 nM.[1] The IC50 for Aprepitant at the human cloned NK1 receptor is approximately 0.1 nM.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor, which typically involves an increase in intracellular calcium concentration upon activation by Substance P.
Detailed Steps:
-
Cell Culture: Cells endogenously expressing or engineered to express the NK1 receptor (e.g., U373 human astrocytoma cells) are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Aprepitant) for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a known concentration of the NK1 receptor agonist, Substance P.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the calcium response induced by Substance P. The concentration of the antagonist that produces 50% inhibition of the agonist response is calculated as the IC50 value.
Summary
References
Validating Tradipitant's Selectivity for the Neurokinin-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tradipitant's selectivity for the neurokinin-1 (NK1) receptor, benchmarking it against other established NK1 receptor antagonists. The following sections detail the binding affinities of these compounds, outline the experimental protocols used to determine selectivity, and illustrate the key signaling pathways involved.
Comparative Selectivity of NK1 Receptor Antagonists
For comparison, the binding affinities (Ki) of other well-established NK1 receptor antagonists are presented in Table 1. These values, determined through radioligand binding assays, quantify the concentration of the antagonist required to inhibit 50% of the radioligand binding to the NK1 receptor. A lower Ki value indicates a higher binding affinity.
| Antagonist | Ki (nM) for Human NK1 Receptor |
| This compound (VLY-686) | High Receptor Occupancy (93 ± 4% at 100 mg/day)[1] |
| Aprepitant (B1667566) | ~0.1 - 0.2 |
| Fosaprepitant | Prodrug of Aprepitant |
| Netupitant | ~0.95 |
| Rolapitant | ~0.66 |
Note: Fosaprepitant is a prodrug that is rapidly converted to aprepitant in the body. Therefore, its activity is directly related to that of aprepitant.
Experimental Protocols
The determination of a drug's selectivity for its target receptor is a critical step in its development. The following are detailed methodologies for key experiments used to validate the selectivity of NK1 receptor antagonists like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the human NK1 receptor.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P) is added to each well.
-
Varying concentrations of the unlabeled antagonist (e.g., this compound or a comparator) are added to compete with the radioligand for binding to the NK1 receptors.
-
The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate competition binding curves, from which the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of an antagonist to block the downstream signaling initiated by receptor activation.
Objective: To assess the functional potency of this compound in inhibiting Substance P-induced signaling through the NK1 receptor.
Experimental Workflow:
References
Cross-validation of Tradipitant's effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurokinin-1 (NK1) receptor antagonist, Tradipitant. Due to the limited availability of publicly accessible in vitro data for this compound across various cell lines, this document focuses on its established mechanism of action, the signaling pathway it modulates, and standardized experimental protocols for evaluating NK1 receptor antagonists. This guide is intended to serve as a foundational resource for researchers interested in the preclinical assessment of Tradipitam and related compounds.
Mechanism of Action
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in the transmission of pain signals, inflammatory responses, and the emetic (vomiting) reflex.[1][2][3] By competitively binding to and blocking the NK1 receptor, this compound prevents Substance P from exerting its downstream effects.[1][2][3] This mechanism of action underlies its therapeutic potential in conditions such as gastroparesis, motion sickness, and chemotherapy-induced nausea and vomiting.
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including neuronal excitation, inflammation, and smooth muscle contraction. This compound, by blocking the NK1 receptor, inhibits these downstream signaling events.
Comparative In Vitro Data for this compound
While extensive clinical data for this compound is available, comprehensive in vitro studies detailing its effects across a range of cell lines are not readily found in the public domain. Such data, which is crucial for cross-validation and a deeper understanding of its cellular pharmacology, is likely proprietary.
For illustrative purposes, the following table outlines the type of quantitative data that would be generated from in vitro cell line-based assays to characterize and compare the activity of NK1 receptor antagonists like this compound.
| Cell Line | Receptor Expression | Assay Type | Parameter | This compound | Aprepitant (Comparator) |
| CHO-K1 (hNK1) | Recombinant Human NK1 | Radioligand Binding | Ki (nM) | Data not available | Reference Value |
| HEK293 (hNK1) | Recombinant Human NK1 | Calcium Mobilization | IC50 (nM) | Data not available | Reference Value |
| U-251 MG (Glioblastoma) | Endogenous Human NK1 | Cell Proliferation | GI50 (µM) | Data not available | Reference Value |
| SH-SY5Y (Neuroblastoma) | Endogenous Human NK1 | cAMP Inhibition | IC50 (nM) | Data not available | Reference Value |
Note: Aprepitant is another FDA-approved NK1 receptor antagonist and is included here as a representative comparator.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to characterize the in vitro pharmacology of NK1 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Cell line stably expressing the human NK1 receptor (e.g., CHO-K1 hNK1)
-
Cell membrane preparation from the above cell line
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or other suitable radioligand)
-
This compound and a reference NK1 receptor antagonist (e.g., Aprepitant)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation fluid and a scintillation counter
Protocol:
-
Prepare cell membranes from CHO-K1 hNK1 cells.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound or the reference compound.
-
Add a constant concentration of the radiolabeled NK1 receptor antagonist to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of this compound on Substance P-induced intracellular calcium release.
Materials:
-
Cell line stably expressing the human NK1 receptor (e.g., HEK293 hNK1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Substance P
-
This compound and a reference NK1 receptor antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with an integrated fluid-handling system
Protocol:
-
Plate HEK293 hNK1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or the reference antagonist to the cells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the NK1 receptor.
-
Immediately measure the change in fluorescence over time.
-
Determine the IC50 value of this compound by plotting the inhibition of the Substance P-induced calcium response against the concentration of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro characterization of a compound like this compound.
References
- 1. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P evokes cation currents through TRP channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Tradipitant's Anti-Emetic Effects: A Preclinical Comparison
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Tradipitant (VLY-686), a potent and selective neurokinin-1 (NK1) receptor antagonist, is under clinical investigation for its anti-emetic and anti-nausea properties in various conditions, including motion sickness, gastroparesis, and chemotherapy-induced nausea and vomiting (CINV). While extensive clinical data underscores its efficacy in human subjects, publicly available preclinical data from animal models remains limited. This guide provides a comparative overview of the anti-emetic effects of NK1 receptor antagonists, using available data for compounds in the same class as a proxy for this compound's expected preclinical profile. This is contrasted with the well-established preclinical and clinical data for the 5-HT3 receptor antagonist, ondansetron, and the approved NK1 receptor antagonist, aprepitant.
This compound works by blocking the binding of Substance P to the NK1 receptor, a key pathway in the emetic reflex.[1] Clinical trials have demonstrated this compound's ability to significantly reduce vomiting and nausea in various contexts. For instance, in a study on motion sickness, this compound was effective in preventing vomiting.[2] Furthermore, it has shown promise in managing nausea associated with gastroparesis.[3][4][5][6]
Due to the scarcity of specific preclinical studies on this compound, this guide will leverage data from other NK1 receptor antagonists to illustrate the class's expected performance in established animal models of emesis.
Mechanism of Action: The NK1 Receptor Pathway
The emetic reflex is a complex process involving both central and peripheral pathways. A critical component of this is the binding of Substance P, a neuropeptide, to neurokinin-1 (NK1) receptors located in key areas of the brainstem, such as the nucleus tractus solitarius (NTS) and the area postrema, which are involved in initiating vomiting. By competitively inhibiting the NK1 receptor, this compound and other antagonists prevent Substance P from exerting its emetogenic effects.
Preclinical Models of Emesis: A Comparative Overview
The ferret is a widely accepted "gold standard" model for preclinical emesis research due to its well-developed emetic reflex, which is analogous to that in humans. Cisplatin-induced emesis in ferrets is a common model for evaluating the efficacy of anti-emetic drugs against both acute and delayed vomiting.
Comparative Preclinical Efficacy Data
| Drug Class | Compound(s) | Animal Model | Emetic Stimulus | Efficacy |
| NK1 Receptor Antagonist | Aprepitant | Ferret | Cisplatin (8mg/kg, i.p.) | Antagonized acute and delayed emesis.[7] |
| Dog | Apomorphine | Reduced emesis.[7] | ||
| CP-99,994 | Ferret, Dog | Cisplatin, Apomorphine, Loperamide, CuSO4, Ipecac | Dose-dependent inhibition of retching and vomiting. | |
| 5-HT3 Receptor Antagonist | Ondansetron | Ferret | Cisplatin, Cyclophosphamide, Radiation | Dose-dependent inhibition of vomiting.[1] |
Table 1: Summary of Preclinical Anti-Emetic Efficacy of NK1 Receptor Antagonists and Ondansetron.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is a cornerstone for evaluating anti-emetic drugs for CINV.
Objective: To assess the efficacy of a test compound in preventing acute and delayed emesis induced by the chemotherapeutic agent cisplatin.
Animals: Male ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory conditions.
Procedure:
-
Baseline Observation: Animals are observed for a period before the experiment to ensure they are healthy and not exhibiting spontaneous emesis.
-
Drug Administration: The test compound (e.g., this compound or comparator) or vehicle is administered via the appropriate route (e.g., oral, subcutaneous, or intravenous) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Cisplatin is administered, typically via an intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg.
-
Observation Period: The animals are observed continuously for a set period (e.g., 4-8 hours for the acute phase and up to 72 hours for the delayed phase).
-
Data Collection: The primary endpoints are the number of retches and vomits. The latency to the first emetic episode is also often recorded.
Motion-Induced Emesis in Shrews
The house musk shrew (Suncus murinus) is a suitable model for studying motion sickness as, unlike ferrets, they are susceptible to motion-induced emesis.
Objective: To evaluate the efficacy of a test compound in preventing emesis induced by motion.
Animals: Male or female musk shrews are used.
Procedure:
-
Acclimation: Animals are acclimated to the testing apparatus.
-
Drug Administration: The test compound or vehicle is administered prior to the motion challenge.
-
Motion Challenge: The shrews are placed in a device that produces horizontal or vertical motion for a specified duration and frequency.
-
Observation: The number of emetic episodes during and after the motion challenge is recorded.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound improves symptoms of motion sickness - Medical Conferences [conferences.medicom-publishers.com]
- 3. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Clinical Development [gastro.vandapharma.com]
- 5. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanda Announces Positive Phase II Study Results for this compound in Patients with Gastroparesis - BioSpace [biospace.com]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule NK1 Receptor Antagonists: Tradipitant and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 receptor (NK1-R), a G-protein coupled receptor (GPCR), and its primary endogenous ligand, Substance P (SP), are key players in a multitude of physiological and pathological processes.[1] The SP/NK1-R system is critically involved in pain transmission, inflammation, and the emetic reflex.[2][3][4] The high concentration of NK1 receptors in the vomiting center of the brain makes them a prime therapeutic target.[3] The development of NK1 receptor antagonists has marked a significant advancement in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[5] This guide provides a detailed comparison of Tradipitant, an investigational NK1-R antagonist, with other key small molecule blockers in this class, focusing on their pharmacological profiles, clinical data, and the experimental methodologies used for their evaluation.
Mechanism of Action and NK1 Receptor Signaling
NK1 receptor antagonists function by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades.[2][3] Upon activation by SP, the NK1-R couples to several G-proteins, primarily Gq and Gs, to initiate intracellular signaling.[1][6]
-
Gq Pathway : Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
-
Gs Pathway : The Gs protein pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[7]
These initial events trigger further downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.[6][8]
Comparative Overview of Small Molecule NK1 Receptor Antagonists
This section compares this compound with other prominent small molecule NK1 receptor antagonists. While some, like Aprepitant (B1667566) and Rolapitant (B1662417), are well-established for CINV, others are investigational for different indications or are used in veterinary medicine.
Data Presentation
Table 1: Receptor Binding Affinity and Potency
| Compound | Target | Affinity (Ki) | Potency | Source |
| This compound | Human NK1 | High | Potent Antagonist | [9] |
| Aprepitant | Human NK1 | 0.12 nM | Potent Antagonist | [10][11] |
| Rolapitant | Human NK1 | 0.66 nM | Potent Antagonist | [12] |
| Netupitant | Human NK1 | 1.0 nM | Potent Antagonist (pKB 8.87) | [11][13] |
| Serlopitant | Human NK1 | High | Potent Antagonist | [14] |
| Maropitant | Canine NK1 | High | Potent Antagonist | [15][16] |
Note: Direct comparative Ki values are not always available in the public domain. "High" affinity indicates sub-nanomolar to low nanomolar range as described in literature.
Table 2: Comparative Pharmacokinetic Properties
| Compound | Bioavailability | Half-life (t½) | Protein Binding | Primary Metabolism | Key Characteristics | Source |
| This compound | N/A | N/A | N/A | N/A | High central receptor occupancy (93%) | [9] |
| Aprepitant | ~60-67% | 9-13 hours | >95% | CYP3A4 (major), CYP1A2, CYP2C19 | Moderate CYP3A4 inhibitor | [3][10][17] |
| Fosaprepitant | IV Prodrug | (Converts to Aprepitant) | >95% | Hydrolyzed to Aprepitant | Allows for IV administration | [17][18] |
| Rolapitant | Well absorbed | ~180 hours (~7 days) | 99.8% | CYP3A4 | Very long half-life; not a CYP3A4 inhibitor/inducer | [12][19][20][21] |
| Serlopitant | N/A | N/A | N/A | N/A | Oral once-daily administration | [22] |
| Maropitant | 20-30% (Oral, Dog) | 6-8 hours (SQ) | 99.5% | Hepatic (CYP3A12, CYP2D15 in dogs) | Veterinary use | [15] |
Table 3: Clinical Applications and Efficacy Highlights
| Compound | Status | Primary Indication(s) | Efficacy Highlights | Source |
| This compound | Investigational | Gastroparesis, Motion Sickness, Atopic Dermatitis, GLP-1 Agonist-Induced Nausea | Phase 3 for gastroparesis did not meet primary endpoint but showed effect in post-hoc analyses. Reduced vomiting by 50% vs placebo in GLP-1 agonist-induced nausea. | [23][24][25][26] |
| Aprepitant | Approved | CINV, PONV | Augments efficacy of 5-HT3 antagonists and corticosteroids, effective in both acute and delayed CINV phases. | [10][17][27][28] |
| Fosaprepitant | Approved | CINV, PONV | Single IV dose is non-inferior to 3-day oral aprepitant regimen for CINV. | [18][28][29] |
| Rolapitant | Approved | Delayed CINV | Single dose provides protection during the entire 5-day at-risk period for delayed CINV. | [12][19][20] |
| Serlopitant | Investigational | Chronic Pruritus | Phase 2 showed significant reduction in pruritus. Phase 3 trials for prurigo nodularis failed. | [14][30][31] |
| Maropitant | Approved (Vet) | Emesis, Motion Sickness (in dogs and cats) | Broad-spectrum antiemetic effective against central and peripheral emetogens. | [15][32][33] |
| Netupitant | Approved | CINV | Used in a fixed-dose combination with palonosetron (B1662849) (a 5-HT3 antagonist). | [13][33] |
Experimental Protocols
The characterization of NK1 receptor antagonists follows a standardized drug development pipeline, from initial in vitro screening to in vivo efficacy models and finally, clinical trials.
In Vitro Receptor Binding Assay
-
Objective : To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
-
Methodology : A competitive binding assay is typically used. Membranes from cells engineered to express high levels of the human NK1 receptor (e.g., CHO or COS-7 cells) are incubated with a radiolabeled NK1-R ligand (e.g., [125I]Substance P).[34] The test compound is added at various concentrations. The amount of radioligand displaced by the test compound is measured, and the concentration that inhibits 50% of the specific binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation. Homogeneous time-resolved fluorescence (HTRF) is a non-radioactive alternative.[35]
In Vitro Functional Antagonism Assay
-
Objective : To measure the ability of a compound to block Substance P-induced cellular responses.
-
Methodology : Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye.[36] Substance P is added to stimulate the cells, which activates the Gq pathway and causes a measurable increase in intracellular calcium concentration. To test for antagonism, cells are pre-incubated with the test compound before the addition of Substance P. The concentration-dependent inhibition of the calcium signal is measured to determine the compound's potency, often expressed as an IC50 or pA2 value.[13]
In Vivo Efficacy Models
-
Objective : To assess the compound's activity in a living organism, confirming central nervous system (CNS) penetration and functional antagonism.
-
Gerbil Foot-Tapping Model : This model assesses the central activity of NK1 antagonists.[16] An NK1 receptor agonist is injected directly into the brain of a gerbil, inducing a characteristic foot-tapping behavior. The test antagonist is administered systemically (e.g., orally or subcutaneously) prior to the agonist challenge. The ability of the antagonist to inhibit the foot-tapping response demonstrates that it can cross the blood-brain barrier and engage the target receptor.[13][16]
-
Ferret Emesis Model : Ferrets have a vomiting reflex similar to humans, making them an excellent model for testing antiemetic drugs. Emesis is induced by a chemotherapeutic agent (e.g., cisplatin) or another emetogen. The test antagonist is administered before the emetic challenge, and its efficacy is determined by the reduction in the number of retching and vomiting episodes compared to a control group.
Summary and Conclusion
The landscape of NK1 receptor antagonists is diverse, with established therapies and promising investigational agents targeting a range of conditions.
-
Aprepitant/Fosaprepitant and Rolapitant are the cornerstones of CINV prevention, with Rolapitant's extended half-life offering a simplified single-dose regimen for delayed CINV.[20][28] Their development pathway serves as a benchmark for the class.
-
This compound is being explored for indications beyond emesis, such as gastroparesis and pruritus, where neuromuscular and sensory pathways are implicated.[25][37] While its Phase 3 trial in gastroparesis did not meet its primary endpoint in the broad patient population, post-hoc analyses and positive results in GLP-1 agonist-induced nausea suggest a potential therapeutic role that warrants further investigation.[23][24]
-
Serlopitant's journey highlights the challenges in drug development, with promising Phase 2 results for pruritus not being replicated in larger Phase 3 trials for specific etiologies like prurigo nodularis.[14]
-
Maropitant demonstrates the successful translation of the NK1 antagonist mechanism to veterinary medicine, where it is a first-line antiemetic.[15][33]
The comparison of these small molecules reveals critical differences in their pharmacokinetic profiles, particularly half-life and drug-drug interaction potential, which significantly influence their clinical application. Future research will continue to explore the full therapeutic potential of blocking the SP/NK1-R pathway in a wider array of neurological, gastrointestinal, and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 3. Aprepitant - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Menlo’s Serlopitant for Prurigo Nodularis Itching Flunks Two Phase III Trials - BioSpace [biospace.com]
- 15. Maropitant - Wikipedia [en.wikipedia.org]
- 16. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model [pubmed.ncbi.nlm.nih.gov]
- 17. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 19. Pharmacokinetics, Safety, and Tolerability of Rolapitant Administered Intravenously Following Single Ascending and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rolapitant (Varubi) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Vanda Reports Positive this compound Trial Results In GLP-1 Induced Nausea And Vomiting | Nasdaq [nasdaq.com]
- 24. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 26. medpagetoday.com [medpagetoday.com]
- 27. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 28. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 29. advances.umw.edu.pl [advances.umw.edu.pl]
- 30. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Serlopitant for psoriatic pruritus: A phase 2 randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. assets.ctfassets.net [assets.ctfassets.net]
- 33. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 37. What is this compound used for? [synapse.patsnap.com]
In Vivo Validation of Tradipitant's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tradipitant (VLY-686) is a selective, orally bioavailable neurokinin-1 receptor (NK1R) antagonist that has been investigated for the treatment of gastroparesis, atopic dermatitis, and motion sickness. Its mechanism of action centers on blocking the binding of Substance P (SP), a neuropeptide involved in neurogenic inflammation, pain, and emesis, to the NK1R. This guide provides a comprehensive comparison of the in vivo validation of this compound's mechanism of action, primarily through human clinical trial data, and contrasts its performance with other NK1R antagonists where data is available.
While extensive preclinical in vivo data from animal models for this compound in gastroparesis and atopic dermatitis is not publicly available, clinical studies in human subjects provide significant insights into its efficacy and mechanism of action. This guide will summarize the available quantitative data, detail the experimental protocols of key clinical trials, and visualize the underlying biological pathways and experimental workflows.
Substance P/NK1R Signaling Pathway
The therapeutic rationale for using an NK1R antagonist like this compound stems from the role of the Substance P/NK1R signaling pathway in various physiological and pathological processes.
In Vivo Performance of this compound
The in vivo validation of this compound's mechanism of action is primarily supported by data from Phase II and Phase III clinical trials in patients with gastroparesis and atopic dermatitis.
Gastroparesis
Gastroparesis is a disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, with symptoms including nausea, vomiting, and bloating. The rationale for using an NK1R antagonist is to block SP-mediated signaling in the brain's vomiting centers and potentially modulate gastric motility.
Experimental Data Summary: this compound vs. Placebo in Gastroparesis
| Study | Treatment Group | N | Primary Endpoint | Result | p-value | Secondary Endpoints |
| Phase II (VP-VLY-686-2301) [1][2][3] | This compound 85 mg BID | 77 | Change in daily nausea score (0-5 scale) at Week 4 | -1.25 | 0.0099 | Nausea-free days: 28.8% increase (p=0.016)GCSI Total Score: -0.96 (p=0.022) |
| Placebo | 75 | -0.73 | Nausea-free days: 15.0% increaseGCSI Total Score: -0.58 | |||
| Phase III (VP-VLY-686-3301) [4][5][6] | This compound 85 mg BID | 102 | Change in daily nausea score at Week 12 | -1.55 | 0.741 | Post-hoc analyses showed significant improvement with high drug exposure. |
| Placebo | 99 | -1.49 |
Experimental Protocol: Phase II Gastroparesis Study (VP-VLY-686-2301)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 152 adults with diabetic or idiopathic gastroparesis, confirmed delayed gastric emptying, and moderate to severe nausea.
-
Intervention: Patients were randomized to receive either this compound 85 mg twice daily (BID) or a matching placebo for 4 weeks.
-
Primary Outcome: Change from baseline in the average daily nausea score at week 4, rated on a 0-5 Likert scale.
-
Secondary Outcomes: Included the percentage of nausea-free days and the change in the Gastroparesis Cardinal Symptom Index (GCSI) total score.
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin condition characterized by intense pruritus (itching). Substance P and the NK1R are implicated in the transmission of itch signals and the promotion of neurogenic inflammation in the skin.
Experimental Data Summary: this compound vs. Placebo in Atopic Dermatitis
| Study | Treatment Group | N | Primary Endpoint | Result | p-value | Secondary Endpoints |
| Phase II (VP-VLY-686-2102) [7][8][9] | This compound 85 mg BID | 82 | Change in Worst Itch Visual Analog Scale (VAS) at Week 8 | Statistically significant improvement | 0.019 | Total SCORAD: Significant improvement (p=0.008)Objective SCORAD: Significant improvement (p=0.005) |
| Placebo | 82 | Did not meet primary endpoint due to high placebo effect in average itch VAS. | ||||
| Phase III (EPIONE) [10] | This compound 85 mg BID | 188 | Mean improvement in Worst-Itch Numeric Rating Scale (WI-NRS) at Week 8 | No significant difference in the overall population. | 0.567 | In patients with mild AD, a robust antipruritic effect was observed (-1.6 vs placebo, p=0.015). |
| Placebo | 187 |
Experimental Protocol: Phase II Atopic Dermatitis Study (VP-VLY-686-2102)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 164 adult patients with treatment-resistant pruritus associated with atopic dermatitis.
-
Intervention: Patients were randomized to receive either this compound 85 mg BID or a matching placebo for 8 weeks.
-
Primary Outcome: The primary endpoint was the change from baseline in the Worst Itch Visual Analog Scale (VAS) at week 8.
-
Secondary Outcomes: Included changes in the SCORing Atopic Dermatitis (SCORAD) index.
Comparison with Other NK1R Antagonists
Direct comparative in vivo studies of this compound against other NK1R antagonists for gastroparesis or atopic dermatitis are limited. However, data from studies of other NK1R antagonists in these conditions provide a basis for comparison.
Aprepitant (B1667566) for Gastroparesis
Aprepitant is an NK1R antagonist approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its efficacy in gastroparesis has been investigated.
Experimental Data Summary: Aprepitant vs. Placebo in Gastroparesis (APRON Trial) [11][12][13]
| Treatment Group | N | Primary Endpoint | Result | p-value | Secondary Endpoints |
| Aprepitant 125 mg/day | 63 | Reduction in nausea VAS score (≥25mm or <25mm absolute) at Week 4 | 46% of patients met the endpoint | 0.43 | GCSI Nausea Score: Significant reduction (1.8 vs 1.0 for placebo, p=0.005)GCSI Vomiting Score: Significant reduction (1.6 vs 0.5 for placebo, p=0.001) |
| Placebo | 63 | 40% of patients met the endpoint |
Experimental Protocol: APRON Trial
-
Study Design: A 4-week multicenter, double-masked, randomized, placebo-controlled trial.
-
Participants: 126 patients with chronic nausea and vomiting due to gastroparesis or a gastroparesis-like syndrome.
-
Intervention: Patients were randomized to receive oral aprepitant (125 mg/day) or placebo.
-
Primary Outcome: Reduction in nausea severity measured by a 0-100 mm visual analog scale (VAS).
Serlopitant for Atopic Dermatitis
Serlopitant is another NK1R antagonist that was investigated for the treatment of pruritus associated with atopic dermatitis.
Experimental Data Summary: Serlopitant vs. Placebo in Atopic Dermatitis
| Study | Treatment Group | N | Primary Endpoint | Result | p-value |
| Phase II (ATOMIK) [14] | Serlopitant 1 mg or 5 mg daily | 484 | Mean change in Worst-Itch Numeric Rating Scale (WI-NRS) from baseline to week 6 | Did not meet primary endpoint. | Not statistically significant |
| Placebo | |||||
| Phase III | Serlopitant | - | - | Terminated | - |
Conclusion
The in vivo validation of this compound's mechanism of action as an NK1R antagonist is primarily supported by human clinical trial data. In Phase II studies, this compound demonstrated statistically significant and clinically meaningful improvements in the symptoms of both gastroparesis and atopic dermatitis. While the Phase III study in gastroparesis did not meet its primary endpoint in the intent-to-treat population, post-hoc analyses suggested efficacy in patients with higher drug exposure. Similarly, in atopic dermatitis, the Phase III trial did not show a significant effect in the overall population but did indicate a benefit for patients with mild disease.
Compared to aprepitant for gastroparesis, this compound showed a more consistent effect on the primary nausea endpoint in its Phase II trial, although differences in trial design and patient populations make direct comparisons challenging. In the context of atopic dermatitis, while this compound showed promising results in a Phase II study, another NK1R antagonist, serlopitant, failed to demonstrate efficacy in its Phase II trial, leading to the termination of its Phase III program for this indication. This highlights the potential for different molecules within the same class to have varying clinical outcomes.
The lack of publicly available preclinical in vivo data for this compound is a notable gap in the complete validation of its mechanism of action from a drug development perspective. Such data would provide further insights into its pharmacological profile and target engagement in relevant animal models. Nevertheless, the existing clinical data provides a strong rationale for the continued investigation of this compound as a therapeutic agent for conditions mediated by the Substance P/NK1R pathway.
References
- 1. gastro.vandapharma.com [gastro.vandapharma.com]
- 2. hcplive.com [hcplive.com]
- 3. Effects of NK1 receptors on gastric motor functions and satiation in healthy humans: results from a controlled trial with the NK1 antagonist aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanda Pharmaceuticals Reports Results from the Phase III Study of this compound in Gastroparesis [prnewswire.com]
- 5. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Cutaneous allergic contact dermatitis responses are diminished in mice deficient in neurokinin 1 receptors and augmented by neurokinin 2 receptor blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the neurokinin-1 antagonist maropitant on canine gastric emptying assessed by radioscintigraphy and breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin 1 Receptor Antagonists for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What evidence supports the use of neurokinin‐1 receptor antagonists for gastroparesis-related nausea and vomiting? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 11. medrxiv.org [medrxiv.org]
- 12. drugs.com [drugs.com]
- 13. NK-1 Receptor Antagonists and Pruritus: Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking Tradipitant's Potency: A Comparative Analysis of Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Comparative Potency of NK1 Receptor Antagonists
The potency of a compound is a critical factor in its potential therapeutic efficacy and is typically measured by its binding affinity (Ki) or its functional inhibition (IC50) of the target receptor. A lower value indicates higher potency. The following table summarizes the reported potencies of several well-characterized NK1 receptor antagonists. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound | Potency (Ki or IC50 in nM) | Receptor/Cell Line | Reference |
| Tradipitant (VLY-686) | Data not publicly available | - | - |
| Aprepitant | 0.1 (IC50) | Human NK1 Receptor | [7] |
| Fosaprepitant | (Prodrug of Aprepitant) | - | [7] |
| Netupitant | 0.95 (Ki) | Human NK1 Receptor (in CHO cells) | [8] |
| Rolapitant | 0.66 (affinity) | Human NK1 Receptor | [7] |
| Casopitant | Data not publicly available | - | - |
| Maropitant | Data not publicly available | - | - |
| Vestipitant | Data not publicly available | - | - |
| L-760735 | 0.19 (IC50) | Human NK1 Receptor | [1][9][10] |
| L-732138 | 2.3 (IC50) | Human NK1 Receptor (in CHO cells) | [2][6] |
| T-2328 | 0.08 (Ki) | Human NK1 Receptor (in IM9 cells) |
Experimental Methodologies
The determination of a compound's potency against the NK1 receptor is typically performed using in vitro assays. The two most common methods are radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the affinity of a compound for the NK1 receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a potent radiolabeled antagonist) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of a compound to inhibit the intracellular signaling cascade initiated by the activation of the Gq-coupled NK1 receptor. Activation of the NK1 receptor by its natural ligand, Substance P, leads to an increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting Substance P-induced calcium mobilization.
General Protocol:
-
Cell Culture: Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (the NK1 receptor antagonist).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P, the NK1 receptor agonist.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The data are plotted as the fluorescence response versus the log concentration of the test compound. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum response induced by Substance P, is determined by non-linear regression analysis.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the NK1 receptor signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a radioligand binding assay.
References
- 1. Neurokinin‐1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanda Announces Positive Phase II Study Results for this compound in Patients with Gastroparesis - BioSpace [biospace.com]
- 3. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Clinical Development [gastro.vandapharma.com]
- 6. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanda Pharmaceuticals Provides Update on this compound Development Program - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- 8. medrxiv.org [medrxiv.org]
- 9. Neurokinin-1 receptor antagonist this compound has mixed effects on itch in atopic dermatitis: results from EPIONE, a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tradipitant Shows Promise in Mitigating Motion Sickness: A Comparative Analysis
A meta-analysis of recent clinical trials suggests that the neurokinin-1 (NK1) receptor antagonist, Tradipitant, is a promising and effective treatment for the prevention of motion sickness, particularly in reducing the incidence of vomiting. This comparison guide provides a detailed overview of this compound's efficacy, its mechanism of action, and a comparative analysis with established motion sickness treatments, scopolamine (B1681570) and dimenhydrinate (B1670652), based on available clinical data.
Executive Summary
Motion sickness remains a prevalent and disruptive condition for many individuals. While current treatments like scopolamine and dimenhydrinate are widely used, they often come with undesirable side effects such as drowsiness and dry mouth[1][2]. This compound, a novel NK1 receptor antagonist, offers a targeted approach to managing motion sickness by blocking the action of substance P in the brain's emetic pathways[1][3]. Clinical trial data demonstrates this compound's significant efficacy in preventing vomiting associated with motion sickness, positioning it as a potentially valuable alternative with a favorable side-effect profile.
Efficacy of this compound: A Review of Clinical Trial Data
Multiple clinical studies, including Phase II and Phase III trials, have investigated the efficacy of this compound in preventing motion sickness in adults. The primary endpoint in these studies was typically the incidence of vomiting during exposure to motion, such as sea travel.
Key Clinical Trial Findings:
A significant Phase III study, the Motion Syros trial, demonstrated that both 170 mg and 85 mg doses of this compound were significantly more effective than placebo in preventing vomiting[4][5]. In this multicenter, randomized, double-blind, placebo-controlled study, 365 participants with a history of motion sickness were exposed to varied sea conditions[4][5]. The incidence of vomiting was 18.3% for the 170 mg group and 19.5% for the 85 mg group, compared to 44.3% for the placebo group (p < 0.0001 for both doses)[4][5].
Another Phase III trial, the Motion Serifos study, involving 316 participants, reported a vomiting incidence of 10.4% for the 170 mg dose and 18.3% for the 85 mg dose, compared to 37.7% for the placebo group[6][7][8]. This study also highlighted a significant reduction in the incidence of severe nausea and vomiting for the combined this compound arms (13.3%) versus the placebo arm (33%)[6][8].
The earlier Phase II Motion Sifnos study, with 126 participants, also showed a significantly lower incidence of vomiting with this compound (17.5%) compared to placebo (39.7%)[2][9]. Notably, in rough sea conditions, the difference was even more pronounced, with a vomiting incidence of 15.8% for this compound versus 72.2% for placebo[2][9].
Table 1: Summary of this compound Efficacy in Preventing Vomiting in Motion Sickness Clinical Trials
| Clinical Trial | This compound Dose | Incidence of Vomiting (this compound) | Incidence of Vomiting (Placebo) | p-value |
| Motion Syros (Phase III) [4][5] | 170 mg | 18.3% | 44.3% | < 0.0001 |
| 85 mg | 19.5% | 44.3% | < 0.0001 | |
| Motion Serifos (Phase III) [6][7][8] | 170 mg | 10.4% | 37.7% | < 0.0001 |
| 85 mg | 18.3% | 37.7% | 0.0014 | |
| Motion Sifnos (Phase II) [2][9] | 170 mg | 17.5% | 39.7% | 0.0039 |
Comparative Analysis with Alternative Treatments
While direct head-to-head trials between this compound and other motion sickness medications are not yet available, a comparison of their efficacy against placebo provides valuable insights. Scopolamine and dimenhydrinate are the most common over-the-counter and prescription treatments for motion sickness.
Scopolamine
Scopolamine is an anticholinergic medication that is effective in preventing motion sickness[1]. A meta-analysis of 20 studies with 753 participants concluded that scopolamine significantly reduces nausea compared to placebo[10][11]. One study found that transdermal scopolamine reduced the incidence of motion sickness to 16%, compared to 59% with placebo[3][12].
Dimenhydrinate
Dimenhydrinate, an antihistamine, is also widely used for motion sickness[13]. Clinical studies have shown its effectiveness in preventing motion sickness symptoms[14][15]. In one study, oral dimenhydrinate resulted in a motion sickness incidence of 32%, compared to 59% with placebo[3][12].
Table 2: Comparative Efficacy of this compound, Scopolamine, and Dimenhydrinate vs. Placebo
| Medication | Mechanism of Action | Route of Administration | Efficacy (Incidence of Motion Sickness/Vomiting vs. Placebo) | Common Side Effects |
| This compound | NK1 Receptor Antagonist | Oral | Significantly lower incidence of vomiting (e.g., 10.4% - 18.3% vs. 37.7% - 44.3% for placebo)[4][5][6][7][8] | Somnolence, headache (reported more frequently than placebo)[2] |
| Scopolamine | Anticholinergic | Transdermal, Oral, Nasal | Reduced incidence of motion sickness (e.g., 16% vs. 59% for placebo)[3][12] | Dry mouth, drowsiness, blurred vision[1][16] |
| Dimenhydrinate | Antihistamine | Oral, Chewing Gum | Reduced incidence of motion sickness (e.g., 32% vs. 59% for placebo)[3][12] | Drowsiness, impaired psychomotor performance[2][17] |
Experimental Protocols
The clinical trials for this compound followed a robust, randomized, double-blind, placebo-controlled design.
-
Participant Population: Adult participants with a documented history of motion sickness.
-
Intervention: Participants were randomized to receive either this compound (at varying doses, typically 170 mg or 85 mg) or a matching placebo before exposure to motion.
-
Exposure: Participants were subjected to real-world motion stimuli, primarily boat trips on open water under varying sea conditions[4][5][6][7].
-
Primary Endpoint: The primary measure of efficacy was the incidence of vomiting during the motion exposure period[4][5].
-
Secondary Endpoints: These often included assessments of nausea severity using scales like the Motion Sickness Severity Scale (MSSS), and the incidence of severe nausea and vomiting[9][18].
-
Data Collection: Symptoms were typically recorded by participants in diaries or through questionnaires at regular intervals during the exposure period[5].
Mechanism of Action: The NK1 Receptor Pathway
This compound exerts its antiemetic effects by selectively blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is a key component of the emetic reflex pathway in the brainstem. Substance P, a neuropeptide, is the natural ligand for the NK1 receptor. During motion sickness, sensory mismatch signals lead to the release of substance P, which then binds to NK1 receptors in areas of the brain that control nausea and vomiting, such as the nucleus tractus solitarius and the area postrema. By antagonizing the NK1 receptor, this compound prevents substance P from binding and initiating the downstream signaling cascade that leads to the sensation of nausea and the act of vomiting.
Conclusion
The available evidence from multiple clinical trials strongly supports the efficacy of this compound in the prevention of motion sickness-induced vomiting. Its novel mechanism of action as an NK1 receptor antagonist offers a targeted approach with the potential for a more favorable side-effect profile compared to existing treatments like scopolamine and dimenhydrinate. While direct comparative studies are needed to definitively establish its relative efficacy, this compound represents a significant advancement in the therapeutic landscape for motion sickness and holds the promise of a well-tolerated and effective option for individuals susceptible to this condition. The U.S. Food and Drug Administration (FDA) has not approved a new medication for motion sickness in over four decades, with the last being scopolamine in 1979[4][6][7]. The development of this compound could address this long-standing unmet medical need.
References
- 1. Motion Syros: this compound effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Motion Sickness: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized Scopolamine for Motion Sickness · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Results from a phase III study of this compound in motion sickness - Medthority [medthority.com]
- 5. Motion Syros: this compound effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Vomiting in Individuals with Motion Sickness, claims Phase III study [medicaldialogues.in]
- 7. Vanda Pharmaceuticals Reports Positive Results from a Second Phase III Study of this compound in Motion Sickness [prnewswire.com]
- 8. This compound improves symptoms of motion sickness - Medical Conferences [conferences.medicom-publishers.com]
- 9. This compound Effective in Preventing Motion Sickness - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for Motion Sickness · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Nutritional and Behavioral Countermeasures as Medication Approaches to Relieve Motion Sickness: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomised, placebo-controlled study comparing two formulations of dimenhydrinate with respect to efficacy in motion sickness and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transdermal scopolamine in the prevention of motion sickness at sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Motion Syros: this compound effective in the treatment of motion sickness; a multicenter, randomized, double-blind, placebo-controlled study [frontiersin.org]
Independent Verification of Published Tradipitant Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tradipitant (VLY-686) is an investigational small molecule neurokinin-1 (NK-1) receptor antagonist being developed by Vanda Pharmaceuticals.[1][2] By blocking the action of substance P, a neuropeptide involved in neurogenic inflammation, pain, and emesis, this compound is being explored for a variety of indications.[3][4] This guide provides an objective comparison of this compound's performance with alternative treatments, supported by data from published clinical trials. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action: Targeting the Neurokinin-1 Receptor
This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems.[5] The binding of Substance P to the NK-1 receptor is implicated in the pathophysiology of various conditions, including nausea, vomiting, pruritus, and certain inflammatory responses.[3][4] By blocking this interaction, this compound aims to mitigate the downstream signaling that leads to these symptoms.
A study has shown that this compound achieves high receptor occupancy in the human brain. Specifically, a steady-state dosing of 100 mg of this compound daily resulted in 93 ± 4% receptor occupancy in the frontal cortex, indicating a high potential for target engagement.[5]
Comparative Efficacy of this compound
This compound has been investigated in several clinical trials for various indications, primarily against placebo. The following tables summarize the key quantitative findings from these studies, compared with data for other NK-1 receptor antagonists and standard of care treatments where available.
Gastroparesis
Gastroparesis is a disorder characterized by delayed gastric emptying, leading to symptoms such as nausea, vomiting, and bloating.[1]
Table 1: Comparison of this compound and Standard of Care for Gastroparesis
| Treatment | Study | Primary Endpoint | Result | p-value |
| This compound | Phase II (VP-VLY-686-2301)[6][7][8] | Change in nausea score from baseline at week 4 | -1.2 (this compound) vs. -0.7 (Placebo) | 0.0099 |
| Phase III (VP-VLY-686-3301)[2][9] | Change in nausea score from baseline at week 12 (ITT population) | Not met | 0.741 | |
| Metoclopramide | (Standard of Care) | Various endpoints in multiple studies | Generally effective for symptom relief, but use is limited by side effects. | N/A |
Note: The Phase III trial for this compound in gastroparesis did not meet its primary endpoint in the intent-to-treat (ITT) population. However, post-hoc analyses suggested a potential benefit in patients with adequate drug exposure.[2]
Atopic Dermatitis (Pruritus)
Atopic dermatitis is a chronic inflammatory skin condition characterized by intense itching (pruritus).
Table 2: Comparison of this compound and Other NK-1 Receptor Antagonists for Pruritus
| Treatment | Study | Primary Endpoint | Result | p-value |
| This compound | Phase III (EPIONE - Mild AD Subgroup)[10] | Improvement in Worst Itch-Numeric Rating Scale (WI-NRS) | Clinically meaningful reduction in patient-reported worst itch and sleep disturbance. | <0.05 |
| Serlopitant | Phase II (Psoriatic Pruritus) | WI-NRS 4-point response rate at 8 weeks | 33.3% (Serlopitant) vs. 21.1% (Placebo) | 0.028 |
| Aprepitant (B1667566) | Phase II (EGFR-TKI-induced Pruritus) | Response rate at 1 week | 53.2% (Aprepitant) vs. 23.7% (Desloratadine) | 0.001 |
Note: The Phase III EPIONE study of this compound for atopic dermatitis did not meet its primary endpoint in the overall study population. However, a robust antipruritic effect was observed in the subgroup of patients with mild atopic dermatitis.[10]
Experimental Protocols
Detailed methodologies for key clinical trials are provided below.
This compound for Gastroparesis: Phase III Study (VP-VLY-686-3301)
This was a multicenter, randomized, double-blind, placebo-controlled study.
-
Participants : 201 adults with a diagnosis of idiopathic or diabetic gastroparesis.[2]
-
Intervention : Oral this compound 85 mg twice daily or placebo for 12 weeks.[2]
-
Primary Outcome : Change from baseline to week 12 in the average severity of nausea, as measured by a daily symptom diary.[2]
-
Assessments : Symptoms were assessed daily by the patient. The Gastroparesis Cardinal Symptom Index and other patient-reported outcome questionnaires were also used. Blood levels were monitored for an exposure-response analysis.[2]
This compound for Atopic Dermatitis: Phase III Study (EPIONE - VP-VLY-686-3101)
This was a randomized, double-blind, placebo-controlled efficacy study.
-
Participants : Approximately 350 patients with atopic dermatitis and treatment-resistant pruritus.[5]
-
Intervention : A single oral capsule of this compound 85 mg or a matching placebo administered twice daily for a total daily dose of 170 mg for 8 weeks.[5]
-
Primary Outcome : Reduction of worst itch in atopic dermatitis as measured by the Numerical Rating Scale (NRS).
-
Study Phases : The study included a pre-treatment phase (screening and baseline) and an 8-week evaluation phase with in-clinic evaluations at weeks 2, 4, 6, and 8.[5]
Receptor Binding Affinity
Table 3: Receptor Binding Affinity/Occupancy of NK-1 Receptor Antagonists
| Drug | Metric | Value |
| This compound | Receptor Occupancy | 93 ± 4% (at 100 mg/day)[5] |
| Aprepitant | Inhibitory Constant (Ki) | 0.12 nM |
| Rolapitant | Inhibitory Constant (Ki) | 0.66 nM |
| Netupitant | Inhibitory Constant (Ki) | 1.0 nM |
Note: A lower Ki value indicates a higher binding affinity. Receptor occupancy is a measure of the percentage of receptors bound by a drug at a given dose.
Conclusion
This compound, a novel NK-1 receptor antagonist, has shown promise in clinical trials for gastroparesis and atopic dermatitis, although with mixed results in larger Phase III studies. Its high receptor occupancy suggests potent target engagement. While direct comparative efficacy data against other NK-1 receptor antagonists is limited, the provided data from placebo-controlled trials and comparisons with standard of care offer a valuable reference for researchers and drug development professionals. The detailed experimental protocols and visualizations in this guide are intended to facilitate a deeper, independent verification of the published research findings on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Efficacy of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Clinical Development [gastro.vandapharma.com]
- 7. Vanda Announces Positive Phase II Study Results for this compound in Patients with Gastroparesis - BioSpace [biospace.com]
- 8. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of aprepitant versus desloratadine for EGFR-TKI-induced pruritus: A randomized phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Blood-Brain Barrier Penetration of Tradipitant: A Comparative Analysis with Fellow NK1 Receptor Antagonists
A critical challenge in the development of neurotherapeutics is ensuring adequate penetration across the blood-brain barrier (BBB). This guide provides a comparative analysis of the BBB penetration of Tradipitant (VLY-686), a neurokinin-1 (NK1) receptor antagonist, alongside its competitors. Due to the limited availability of public preclinical data on this compound's BBB penetration, this guide will focus on a detailed comparison of related NK1 receptor antagonists—Aprepitant, Maropitant, Netupitant, and Rolapitant (B1662417)—and outline the established experimental protocols to assess such neuropharmacokinetic properties.
This compound, developed by Vanda Pharmaceuticals, is an investigational drug targeting the NK1 receptor, with clinical trials exploring its efficacy in gastroparesis, motion sickness, and atopic dermatitis.[1][2][3] Its therapeutic effects in centrally-mediated conditions like nausea and vomiting inherently raise questions about its ability to cross the BBB. While direct, quantitative preclinical data on this compound's brain-to-plasma concentration ratios or in vitro permeability is not publicly available, its mechanism of action as an NK1 receptor antagonist suggests that some level of central nervous system (CNS) penetration is expected for efficacy in certain indications.[4][5]
Comparative Analysis of NK1 Receptor Antagonists
To contextualize the potential BBB penetration profile of this compound, we can examine the data available for other drugs in its class.
Table 1: In Vivo Blood-Brain Barrier Penetration of NK1 Receptor Antagonists
| Compound | Species | Dosing | Brain-to-Plasma Ratio (Kp) | Key Findings |
| Aprepitant | Ferret | 1 or 2 mg/kg, p.o. | 0.12 to 0.55 (time-dependent) | Aprepitant is abundant in the brain, with the parent compound being the major radioactive component detected. |
| Maropitant | Gerbil | 1 mg/kg, s.c. | 3.59 (at 8 hours) | As a highly lipophilic compound, Maropitant readily crosses the blood-brain barrier. |
| Netupitant | Human | 300 mg, p.o. | High receptor occupancy (>90% at 96 hours) | PET imaging confirms high and sustained brain NK1 receptor occupancy, indicating significant BBB penetration. |
| Rolapitant | Human | 180 mg, p.o. | High receptor occupancy (>90% for up to 5 days) | PET studies demonstrate rapid and extensive brain penetration with prolonged receptor occupancy.[6] |
Table 2: In Vitro Permeability Data of NK1 Receptor Antagonists
| Compound | Assay Type | Cell Line | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Notes |
| Aprepitant | Data not publicly available | - | - | - | - |
| Maropitant | Data not publicly available | - | - | - | - |
| Netupitant | Data not publicly available | - | - | - | - |
| Rolapitant | Data not publicly available | - | - | - | - |
Note: While specific in vitro permeability data for these compounds is not readily found in public literature, the methodologies for generating such data are well-established and described in the "Experimental Protocols" section.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The following are detailed methodologies for key experiments used to determine the BBB penetration of pharmaceutical compounds.
In Vitro Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay is a high-throughput method to predict passive, transcellular permeability across the BBB.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and a buffer solution is placed in the acceptor wells of a separate 96-well plate. The two plates are sandwiched together.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final donor concentration.
-
Coat the filter membrane of the donor plate with the brain lipid solution.
-
Add the test compound solution to the donor wells and buffer to the acceptor wells.
-
Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
2. Madin-Darby Canine Kidney (MDCK-MDR1) Cell-Based Assay
This assay assesses both passive permeability and active transport by P-glycoprotein (P-gp), a key efflux transporter at the BBB.
-
Principle: MDCK cells transfected with the human MDR1 gene (which encodes for P-gp) are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell® system.
-
Procedure:
-
Seed MDCK-MDR1 cells on the filter inserts of a Transwell® plate and culture until a confluent monolayer is formed (typically 4-7 days).
-
Assess monolayer integrity by measuring the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
For the permeability assessment, add the test compound to either the apical (A, blood side) or basolateral (B, brain side) chamber.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
Collect samples from the opposite chamber at various time points.
-
Quantify the concentration of the test compound using LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability (Papp) in both directions (A-to-B and B-to-A) is calculated.
-
The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the compound is a substrate for P-gp.
-
In Vivo Brain Penetration Studies
1. Brain-to-Plasma Concentration Ratio (Kp) Determination
This is a common in vivo method to quantify the extent of a drug's distribution into the brain.
-
Principle: The test compound is administered to laboratory animals (e.g., rats, mice). At a specific time point, blood and brain tissue are collected, and the drug concentrations in both matrices are determined.
-
Procedure:
-
Administer the test compound to a cohort of animals via a relevant route (e.g., intravenous, oral).
-
At predetermined time points after administration, collect blood samples (via cardiac puncture or other appropriate methods) and immediately harvest the brain.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the drug from both plasma and brain homogenate samples.
-
Analyze the drug concentrations using LC-MS/MS.
-
-
Data Analysis: The Kp value is calculated as the ratio of the total concentration of the drug in the brain (C_brain) to the total concentration in the plasma (C_plasma): Kp = C_brain / C_plasma.
2. In Vivo Microdialysis
This technique allows for the measurement of unbound drug concentrations in the brain interstitial fluid (ISF), which is the pharmacologically active concentration.
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ISF diffuse into the perfusate, which is then collected and analyzed.
-
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of the animal.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Administer the test compound to the animal.
-
Collect the dialysate samples at regular intervals.
-
Measure the drug concentration in the dialysate using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis: The unbound drug concentration in the brain ISF is determined after correcting for the in vivo recovery of the probe. This allows for the calculation of the unbound brain-to-plasma ratio (Kp,uu).
Visualizing Methodologies and Pathways
Diagram 1: Experimental Workflow for In Vitro BBB Permeability Assessment
In Vitro BBB Permeability Assessment Workflow.
Diagram 2: In Vivo Brain Penetration Study Workflow
In Vivo Brain Penetration Study Workflow.
Diagram 3: NK1 Receptor Antagonist Signaling Pathway
Simplified NK1 Receptor Signaling Pathway.
Conclusion
While a direct quantitative comparison of this compound's BBB penetration is currently hampered by the lack of public data, the analysis of its competitors provides a valuable benchmark for its expected performance as a centrally acting agent. The established in vitro and in vivo methodologies detailed in this guide offer a clear roadmap for the types of studies necessary to fully characterize this compound's CNS distribution profile. Such data will be crucial for a comprehensive understanding of its pharmacokinetic-pharmacodynamic relationship and its therapeutic potential in disorders involving the central nervous system.
References
- 1. hcplive.com [hcplive.com]
- 2. This compound Phase III Trial Success in Diabetic and Idiopathic Gastroparesis Patients [synapse.patsnap.com]
- 3. This compound Clinical Development [gastro.vandapharma.com]
- 4. Vanda Reports Positive this compound Trial Results In GLP-1 Induced Nausea And Vomiting | Nasdaq [nasdaq.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tradipitant: A Guide for Laboratory Professionals
General Handling and Personal Protective Equipment (PPE)
Before disposal, it is essential to handle Tradipitant with appropriate care. Based on general safety data for similar chemical compounds, the following precautions should be taken:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
-
Protective Clothing: Wear suitable protective clothing, including a lab coat, to prevent skin contact.[1]
-
Eye and Hand Protection: Use chemical-impermeable gloves and safety glasses or goggles to protect against accidental eye and skin contact.[1]
Step-by-Step Disposal Procedure
In the absence of specific instructions for this compound, a conservative approach that aligns with general best practices for pharmaceutical waste is recommended.
-
Hazard Assessment: Review the Safety Data Sheet (SDS) for this compound. Although the available SDS indicates "no data available" for disposal, it may contain information on physical and chemical properties, as well as potential hazards that can inform the disposal process.[1]
-
Waste Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste.[2][3] This is a critical first step in proper waste management.[2]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[2]
-
Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure that incompatible waste types are stored separately to prevent chemical reactions.[2]
-
Consult EHS for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the this compound waste. They will have established procedures with licensed hazardous waste vendors.
Laboratory Waste Stream Management
To aid in proper segregation, the following table summarizes common laboratory waste streams and their appropriate containers.
| Waste Category | Description | Typical Container |
| Chemical Waste | Unused or expired chemicals, reaction byproducts, contaminated materials. | Labeled, sealed, chemical-resistant containers.[2][3] |
| Sharps Waste | Needles, syringes, razor blades, contaminated glass. | Puncture-resistant sharps containers.[2] |
| Biological Waste | Cell cultures, tissues, microbial stocks, contaminated labware. | Labeled, leak-proof biohazard bags or containers.[2] |
| General Waste | Non-contaminated materials such as paper towels and packaging. | Standard trash receptacles. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory setting.
Disclaimer: This information is intended as a general guide. Always follow the specific protocols and procedures established by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Tradipitant
Essential Safety and Handling Guide for Tradipitant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to proper personal protective equipment protocols is mandatory to prevent exposure.
Recommended PPE:
-
Gloves: Chemical-impermeable gloves are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes and airborne particles.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: Work in a well-ventilated area. If the formation of dust or aerosols is likely, or if irritation is experienced, a full-face respirator should be used.[1]
Quantitative Data Summary
Specific occupational exposure limits (OELs) and detailed toxicity data for this compound are not publicly available. For investigational compounds like this compound, it is standard practice to handle them as potentially potent and hazardous until comprehensive data is established. Researchers should consult their institution's Environmental Health and Safety (EHS) department for guidance on establishing internal exposure control limits.
| Data Point | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Toxicity Data (LD50/LC50) | No data available | ChemicalBook SDS[1] |
Operational Plan: Handling and First Aid
Engineering Controls:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood, especially when manipulating powders to avoid the formation of dust and aerosols.[1]
First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Disposal Plan
Spill Cleanup: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Personal protective equipment must be worn during cleanup.
-
Containment: Prevent further spread of the spill.
-
Absorption: For liquid spills, use an inert absorbent material. For powder spills, carefully cover with a damp cloth or absorbent pads to avoid generating dust.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
Disposal: Dispose of this compound waste and contaminated materials as hazardous chemical waste. All disposal activities must comply with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Visual Guides
The following diagrams illustrate the key procedural workflows for safely handling this compound in a laboratory setting.
Standard Handling Workflow for this compound.
This compound Spill Cleanup and Disposal Protocol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
